Product packaging for S,S-diethyl-sulfoximine(Cat. No.:CAS No. 92523-32-5)

S,S-diethyl-sulfoximine

Cat. No.: B2709600
CAS No.: 92523-32-5
M. Wt: 121.2
InChI Key: APAXYIMCLKHPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S,S-Diethyl-sulfoximine (CAS 92523-32-5) is a chemical compound with the molecular formula C4H11NOS and a molecular weight of 121.2 g/mol . It serves as a versatile building block in medicinal and agricultural chemistry for the synthesis of novel biologically active compounds . The sulfoximine functional group is an increasingly important, yet underrepresented, pharmacophore in modern drug discovery due to its high chemical and metabolic stability, favorable physicochemical properties, and hydrogen-bond acceptor/donor capabilities . Although this specific derivative is a research chemical, the broader sulfoximine class has gained significant recognition for its application in developing clinical-stage kinase inhibitors for cancer therapy, such as AZD6738 (an ATR inhibitor), highlighting the potential of this structural motif in creating advanced therapeutic agents . Research into sulfoximine analogues of marketed drugs has demonstrated that the group can serve as a successful alternative to other functional groups, such as N-methylpiperazine, potentially modulating selectivity and improving drug-like properties . Furthermore, sulfoximines are actively explored for their potential in crop protection, as evidenced by the approval of the sulfoximine-based insecticide sulfoxaflor in 2013 . This product is intended for research purposes as a synthetic intermediate or a structural motif in discovery programs. It is provided "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NOS B2709600 S,S-diethyl-sulfoximine CAS No. 92523-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl-imino-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAXYIMCLKHPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92523-32-5
Record name diethyl(imino)-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Rise of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S,S-Diethyl-Sulfoximine: Core Properties and Applications

For decades since its initial discovery, the sulfoximine functional group remained a niche curiosity within the vast landscape of organic chemistry. However, a recent renaissance has propelled this unique sulfur(VI) moiety to the forefront of modern drug discovery and synthetic methodology.[1] Its distinctive combination of a stable, tetrahedral sulfur center, hydrogen bond donor and acceptor capabilities, and its role as a versatile bioisostere for common functional groups like sulfones and amides has captured the attention of medicinal chemists and process scientists alike.[2][3]

This guide focuses on a foundational member of this class: This compound . While complex, polyfunctional sulfoximines often feature in late-stage clinical candidates, a deep understanding of this simple, symmetrical dialkyl variant provides an essential baseline for appreciating the fundamental chemistry, reactivity, and potential of the entire class. As a senior application scientist, my objective is not merely to list data but to provide a causal narrative, connecting the structural and electronic properties of this compound to its practical applications and handling.

Part 1: Synthesis and Structural Elucidation

The construction of the sulfoximine core is a critical first step. Modern synthetic methods have evolved from harsh, classical conditions to milder, more functional-group-tolerant protocols, making these scaffolds more accessible than ever.

Contemporary Synthetic Pathways

The most direct and widely adopted strategy for preparing simple, unprotected (NH) sulfoximines involves a one-pot imidation and oxidation of the corresponding sulfide. This approach avoids the isolation of intermediate sulfoxides or sulfilimines, streamlining the process significantly.

A state-of-the-art, metal-free protocol utilizes readily available reagents: a sulfide, an ammonia source (such as ammonium carbamate), and a hypervalent iodine reagent as the oxidant.[2][3] The proposed mechanism involves the in-situ formation of a highly reactive iminoiodinane, which reacts directly with the sulfur center to forge the S-N bond, followed by oxidation to the final sulfoximine state.[2]

Synthesis_Workflow start Diethyl Sulfide (Starting Material) reaction One-Pot Reaction (Imidation & Oxidation) Room Temperature start->reaction 1 equiv. reagents Reagents: - Ammonium Carbamate (NH source) - PhI(OAc)₂ (Oxidant) - Methanol (Solvent) reagents->reaction 1.5 - 2.5 equiv. workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product This compound (Final Product) purification->product

Caption: General workflow for the one-pot synthesis of this compound.

Physicochemical and Spectroscopic Profile

Understanding the core physical and spectroscopic properties is fundamental to the successful application and characterization of any chemical entity. While specific experimental data for this compound is sparse in the literature, a reliable profile can be constructed from data on close structural analogs like S,S-dibutyl-sulfoximine and general knowledge of the functional group.[4][5]

Table 1: Core Physicochemical Properties of this compound

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₄H₁₁NOSCalculated
Molecular Weight 121.20 g/mol Calculated
CAS Number 92523-32-5[6]
Appearance Expected to be a colorless oil or low-melting solid.Based on analogs like dibutyl sulfoximine (oil) and diphenyl sulfoximine (solid).[4]
Solubility Expected to be soluble in water and polar protic solvents.The sulfoximine moiety is highly polar and capable of H-bonding, conferring aqueous solubility.[7][8]
pKaH (Protonated form) Estimated ~11 in MeCN.Extrapolated from S,S-dimethyl-sulfoximine (pKaH = 11.24 in MeCN).[9] This indicates weak basicity.
pKa (NH proton) Estimated ~32-35 in MeCN.The NH proton is weakly acidic, significantly less so than an alcohol but suitable for deprotonation by strong bases.[9][10]

Spectroscopic Signatures:

  • ¹H NMR: The proton spectrum is expected to be simple and diagnostic.

    • δ ~3.0-3.2 ppm (quartet, 4H): The two methylene groups (-CH₂-) adjacent to the chiral sulfur center. They are diastereotopic and may present as a more complex multiplet.

    • δ ~2.5-3.5 ppm (broad singlet, 1H): The N-H proton. The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.[11]

    • δ ~1.3-1.5 ppm (triplet, 6H): The two terminal methyl groups (-CH₃).

  • ¹³C NMR:

    • δ ~45-50 ppm: The methylene carbons (-CH₂-).

    • δ ~7-9 ppm: The methyl carbons (-CH₃).

  • Infrared (IR) Spectroscopy:

    • ~3270 cm⁻¹: A characteristic sharp to medium peak for the N-H stretch.[11]

    • ~1220 cm⁻¹ & ~1100 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry with electrospray ionization (HRMS-ESI) is the definitive method for confirmation. The expected primary ion would be the protonated molecular ion, [M+H]⁺, at m/z 122.0634.[11]

Part 2: Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three key structural components: the N-H bond, the α-protons, and the nitrogen lone pair. This "triumvirate of reactivity" allows it to be used in a diverse array of chemical transformations.

Reactivity_Map center This compound N_Func N-Functionalization (Arylation, Acylation, Alkylation) N_Func->center N-H Reactivity N_Coord Lewis Base / Ligand (Metal Coordination) N_Coord->center N Lone Pair Reactivity alpha_Deprot α-Deprotonation (C-Nucleophile Formation) alpha_Deprot->center α-C-H Acidity

Caption: Key reactive sites of the this compound core.

N-H Functionalization

The nitrogen atom can be readily functionalized. While its acidity is low, the NH proton can be removed by strong bases, or it can participate in coupling reactions. This allows for the synthesis of N-aryl, N-acyl, and N-alkyl derivatives, dramatically expanding the structural diversity accessible from the parent compound.[8]

α-Carbon Acidity

The protons on the carbons adjacent to the sulfur atom are weakly acidic due to the electron-withdrawing nature of the sulfoximidoyl group. Deprotonation with a strong base like n-butyllithium generates a stabilized carbanion. This carbanion is a potent C-nucleophile, capable of reacting with a wide range of electrophiles, enabling α-alkylation, α-acylation, and other carbon-carbon bond-forming reactions.[8]

Role in Medicinal Chemistry and Drug Development

The sulfoximine moiety is increasingly valued as a "bioisostere" — a substituent that mimics the steric and electronic properties of another group while potentially improving the pharmacokinetic profile of a drug candidate.[1]

  • Sulfone/Sulfonamide Mimic: It can replace sulfone or sulfonamide groups, maintaining or improving biological activity while altering properties like solubility and metabolic stability. The key difference is the introduction of a chiral center and a hydrogen bond donor/acceptor site.[2][3]

  • Improved Physicochemical Properties: Replacing a less polar group with a sulfoximine can increase aqueous solubility and polarity, which is often beneficial for drug candidates.[1] For example, studies have shown that replacing certain amine groups with a sulfoximine can lead to significantly improved metabolic stability in liver microsomes.[1]

Part 3: Experimental Protocols and Safety

Trustworthy science relies on reproducible, self-validating protocols. The following is a representative, generalized procedure for the synthesis of a simple S,S-dialkyl-sulfoximine from its corresponding sulfide, based on established modern methodologies.[3][11]

Protocol: One-Pot Synthesis of this compound

Objective: To prepare this compound from diethyl sulfide in a single, efficient step.

Materials:

  • Diethyl sulfide (1.0 equiv.)

  • Ammonium carbamate (1.5 equiv.)

  • (Diacetoxyiodo)benzene [PhI(OAc)₂] (2.1 equiv.)

  • Methanol (MeOH), HPLC grade (to constitute a 0.5 M solution with respect to the sulfide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl sulfide (1.0 equiv.) and ammonium carbamate (1.5 equiv.).

  • Solvent Addition: Add sufficient methanol to achieve a 0.5 M concentration of the sulfide.

  • Initiation: Add (diacetoxyiodo)benzene (2.1 equiv.) to the stirring suspension in one portion. The flask should be open to the atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 1-2 hours. Monitor progress by Thin-Layer Chromatography (TLC) [Eluent: 9:1 DCM/MeOH], visualizing with potassium permanganate stain. The starting sulfide will be less polar than the highly polar sulfoximine product.

  • Quench and Extraction: Upon completion, remove the methanol under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure this compound.

Safety and Handling

While this compound itself does not have an extensive safety profile, data from analogous sulfoximines and the reagents used in its synthesis dictate stringent safety measures.[7][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes. Sulfoximines as a class may cause skin, eye, and respiratory irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Reagent Hazards: (Diacetoxyiodo)benzene is an oxidizing agent and an irritant. Diethyl sulfide is flammable and has a strong odor. Handle all reagents with appropriate care.

Conclusion

This compound, while structurally simple, embodies the core chemical principles that make the sulfoximine scaffold so compelling. Its accessible synthesis, predictable spectroscopic profile, and versatile reactivity at its nitrogen, α-carbon, and sulfur centers provide a robust platform for further chemical exploration. For researchers in drug discovery and synthetic chemistry, a firm grasp of these fundamental properties is the key to unlocking the full potential of this increasingly important functional group.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [DOI]. This reference points to generic supplementary information containing NMR data for related sulfoximines. A representative example is often found in supporting information for papers on sulfoximine synthesis.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Material (ESI) for ChemComm. This document provides spectroscopic data for various sulfoximines, including iminodibutyl-λ6-sulfanone.
  • Zenzola, M., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 93, 213-229. [Link]
  • Lohier, J. F., et al. (2017). Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates.
  • Anselmi, E., et al. (2024). Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry – A European Journal, 31(1), e202402329. [Link]
  • Bolm, C., et al. (2019). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 84(9), 5550-5558. [Link]
  • Zenzola, M., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 48-60. [Link]
  • Castilho, M. S., et al. (2007). Synthesis and Bioactivity of New Phosphorylated R,R'-substituted Sulfoximines. Molecules, 12(4), 803-810. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. [Link]
  • ResearchGate. (n.d.). Substrate scope for sulfoximines. This is a general reference to the reactivity and stability of sulfoximines. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Gehringer, M., et al. (2016). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Journal of Medicinal Chemistry, 59(21), 9871-9884. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry Journal. General discussion on sulfoximine NH pKa in the context of Mitsunobu reactions. [Link]

Sources

The Emergence of a Stereogenic Sulfur: A Technical Guide to the Discovery and History of S,S-Diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfoximine functional group, a cornerstone in modern medicinal chemistry and asymmetric synthesis, has a rich and evolving history. This in-depth technical guide charts the discovery and historical development of a fundamental member of this class: S,S-diethyl-sulfoximine. We will delve into the initial groundbreaking synthesis that unveiled this unique chemical entity and trace the subsequent evolution of synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also detailed experimental protocols and an understanding of the chemical principles that have driven the field forward.

Introduction: The Significance of the Sulfoximine Moiety

Sulfoximines are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon atoms. The sulfoximine group is a structural analogue of the widely recognized sulfone group, with a nitrogen atom replacing one of the oxygen atoms. This seemingly subtle substitution has profound implications for the molecule's properties and reactivity. The nitrogen atom introduces a stereogenic center at the sulfur atom when the two carbon substituents are different, opening avenues for asymmetric catalysis and the development of chiral drugs. Furthermore, the N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, a feature absent in sulfones, which significantly influences their interaction with biological targets. The growing appreciation of these unique properties has led to the incorporation of the sulfoximine moiety into a number of drug candidates in recent years.

This guide focuses on this compound, a simple yet historically significant molecule that serves as an excellent case study for understanding the fundamental chemistry of this functional group.

The Dawn of a New Functional Group: Discovery and Early Synthesis

The journey to this compound began with the discovery of the first sulfoximine, methionine sulfoximine, in 1949 by H. R. Bentley and J. K. Whitehead. Their pioneering work laid the groundwork for the exploration of this new class of sulfur compounds.

The First Synthesis of an Aliphatic Sulfoximine: A Landmark Achievement

Building upon their initial discovery, Bentley and Whitehead reported the first synthesis of a simple aliphatic sulfoximine, this compound, in 1952.[1] Their method, while groundbreaking for its time, employed harsh conditions that are seldom used today. The synthesis involved the direct reaction of a sulfoxide with hydrazoic acid, a highly toxic and explosive reagent.

The reaction proceeds via the protonation of the sulfoxide oxygen by a strong acid (in this case, sulfuric acid), making the sulfur atom more electrophilic. The azide ion then attacks the sulfur atom, followed by a rearrangement and the loss of dinitrogen gas to form the sulfoximine.

Historical Synthesis of this compound diethyl_sulfoxide Diethyl Sulfoxide protonated_sulfoxide Protonated Diethyl Sulfoxide diethyl_sulfoxide->protonated_sulfoxide + H+ hydrazoic_acid Hydrazoic Acid (HN3) azide_adduct Azide Adduct hydrazoic_acid->azide_adduct sulfuric_acid H2SO4 (catalyst) protonated_sulfoxide->azide_adduct + N3- intermediate Intermediate azide_adduct->intermediate - H2O diethyl_sulfoximine This compound intermediate->diethyl_sulfoximine - N2 N2 N2 (gas)

Caption: The historical synthesis of this compound via the reaction of diethyl sulfoxide with hydrazoic acid.

Original Experimental Protocol for the Synthesis of this compound (Whitehead & Bentley, 1952)

The following protocol is adapted from the 1952 publication by Whitehead and Bentley and is presented for historical and educational purposes. Extreme caution is advised due to the use of highly hazardous materials.

Materials:

  • Diethyl sulfoxide

  • Sodium azide

  • Concentrated sulfuric acid

  • Chloroform

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Picric acid

Procedure:

  • A solution of sodium azide in a minimal amount of water was added dropwise to a stirred solution of diethyl sulfoxide in chloroform and concentrated sulfuric acid, maintained at a low temperature.

  • The reaction mixture was stirred for several hours, during which nitrogen gas evolved.

  • The mixture was then carefully neutralized with a saturated solution of sodium bicarbonate.

  • The chloroform layer was separated, and the aqueous layer was extracted with chloroform.

  • The combined chloroform extracts were dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure.

  • The resulting crude this compound was purified by distillation under reduced pressure.

  • Characterization was performed by the formation of a picrate derivative.

Yield: The reported yield for this pioneering synthesis was modest, reflecting the challenging nature of the reaction.

The Evolution of Synthetic Strategies: From Hazardous Reagents to Elegant Catalysis

The inherent dangers and limited substrate scope of the original hydrazoic acid method spurred the development of safer and more versatile synthetic routes to sulfoximines. The past few decades have witnessed a remarkable evolution in this area, moving from stoichiometric, often harsh reagents to mild, catalytic, and even asymmetric methods.

The Rise of Modern Imidating Reagents

A significant advancement in sulfoximine synthesis was the development of alternative "nitrene-transfer" reagents to replace hydrazoic acid. These reagents generate an electrophilic nitrogen species in situ, which then reacts with a sulfoxide to form the sulfoximine.

Key Developments:

  • N-Sulfonyliminoiodinanes: Phenyl(tosylimino)iodinane (PhI=NTs) and related compounds became popular reagents for the synthesis of N-tosylsulfoximines. The N-tosyl group can often be removed under reductive conditions to yield the free sulfoximine.

  • Hypervalent Iodine Reagents and Ammonia Sources: A major breakthrough was the development of methods using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in combination with a safe and readily available ammonia source like ammonium carbamate or aqueous ammonia.[2] This approach allows for the direct synthesis of NH-sulfoximines under mild conditions.

Modern Synthesis of this compound diethyl_sulfoxide Diethyl Sulfoxide diethyl_sulfoximine This compound diethyl_sulfoxide->diethyl_sulfoximine iodobenzene_diacetate PhI(OAc)2 iodonitrene [Iodonium Nitrene Intermediate] iodobenzene_diacetate->iodonitrene + NH3 ammonium_carbamate NH2CO2NH4 methanol MeOH (solvent) iodonitrene->diethyl_sulfoximine Nitrene Transfer iodobenzene PhI acetic_acid 2 AcOH

Caption: A modern, milder synthesis of this compound using a hypervalent iodine reagent.

The Advent of Metal Catalysis

The introduction of transition metal catalysis revolutionized sulfoximine synthesis, enabling reactions to proceed with higher efficiency, selectivity, and functional group tolerance.

  • Rhodium-Catalyzed Nitrene Transfer: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective in catalyzing the reaction of sulfoxides with various nitrene precursors, including sulfonyl azides and dioxazolones. These methods often proceed under very mild conditions.

  • Copper and Iron Catalysis: More recently, catalysts based on more abundant and less expensive metals like copper and iron have been developed for sulfoximine synthesis, further enhancing the practicality of these transformations.

The Quest for Asymmetry: Enantioselective Synthesis of Sulfoximines

The recognition of the importance of chirality in drug action has driven the development of asymmetric methods for the synthesis of sulfoximines. These methods aim to produce a single enantiomer of a chiral sulfoximine with high enantiomeric excess.

Key Strategies:

  • Chiral Auxiliaries: Early approaches relied on the use of chiral auxiliaries attached to the sulfoximine nitrogen, which direct the stereochemical outcome of a subsequent reaction.

  • Kinetic Resolution: Racemic mixtures of sulfoximines can be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched.

  • Asymmetric Catalysis: The most elegant and efficient approach involves the use of a chiral catalyst to directly synthesize one enantiomer of the sulfoximine from a prochiral starting material. Chiral rhodium and copper complexes have shown particular promise in this area.

Comparative Overview of Synthetic Methodologies

MethodImidating ReagentConditionsAdvantagesDisadvantages
Whitehead & Bentley (1952) Hydrazoic acid (HN₃)Concentrated H₂SO₄, ChloroformHistorical significance, direct formation of NH-sulfoximineHighly toxic and explosive reagent, harsh conditions, low yield
Hypervalent Iodine PhI(OAc)₂ / NH₄⁺ sourceRoom temperature, mildSafe, readily available reagents, good functional group toleranceStoichiometric use of iodine reagent
Rhodium Catalysis Sulfonyl azides, DioxazolonesMild, often room temperatureHigh efficiency, excellent functional group toleranceCost of rhodium catalyst
Asymmetric Catalysis Various nitrene precursorsChiral catalyst, mildAccess to enantiomerically pure sulfoximinesCatalyst development can be challenging

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a privileged scaffold in drug discovery, the journey of the sulfoximine functional group, exemplified by the simple yet foundational this compound, has been one of remarkable progress. The evolution of synthetic methods from the hazardous and inefficient to the mild, catalytic, and asymmetric has been a testament to the ingenuity of synthetic chemists. As our understanding of the unique properties of sulfoximines continues to grow, we can anticipate the development of even more sophisticated synthetic methodologies and the emergence of new and innovative applications in medicine, agriculture, and materials science. The story of this compound is not merely a historical footnote; it is a compelling narrative of scientific discovery and the continuous pursuit of chemical elegance and efficiency.

References

  • Whitehead, J. K., & Bentley, H. R. (1952). Preparation and properties of some aliphatic sulphoximines. Journal of the Chemical Society (Resumed), 1572-1574. [Link]
  • Bentley, H. R., McDermott, E. E., & Whitehead, J. K. (1949). Action of Nitrogen Trichloride on Certain Proteins: Part I. The Isolation and Identification of the Toxic Factor.
  • Bull, J. A., & Luisi, R. (2017). Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N-and O-Transfers. Organic Letters, 19(15), 4106-4109. [Link]

Sources

The Stereochemical Landscape of S,S-Diethyl-Sulfoximine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of S,S-diethyl-sulfoximine, a chiral sulfur-containing compound with significant potential in asymmetric synthesis and medicinal chemistry. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of the synthesis, resolution, and stereochemical assignment of chiral building blocks like this compound is paramount. This document details established and theoretical methodologies for the preparation of racemic diethyl-sulfoximine, strategies for its resolution into single enantiomers, and techniques for the unambiguous determination of its absolute configuration. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for incorporating this versatile chiral synthon into their research programs.

Introduction: The Rise of Chiral Sulfoximines

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have emerged as a fascinating and highly valuable class of compounds.[1][2][3] Their unique electronic and steric properties, coupled with their stability and capacity for hydrogen bonding, have positioned them as important bioisosteres for sulfones and sulfonamides in medicinal chemistry.[4][5] The sulfur center in asymmetrically substituted sulfoximines is stereogenic, rendering them chiral. This chirality has been harnessed in asymmetric synthesis, where they have found applications as chiral auxiliaries, ligands for transition metal catalysis, and organocatalysts.[2][3][6]

This compound represents a fundamental yet underexplored member of this compound class. Its simple dialkyl substitution provides a clean scaffold to probe the influence of the chiral sulfoximine moiety in various applications. This guide aims to consolidate the current understanding of chiral sulfoximine chemistry and apply it to the specific case of this compound, offering a comprehensive technical resource for its stereoselective synthesis and characterization.

Synthesis of Racemic Diethyl-Sulfoximine

The initial step towards obtaining enantiopure this compound is the synthesis of the racemic mixture. Several general methods for the synthesis of sulfoximines can be adapted for this purpose. A common and straightforward approach involves the oxidation and imination of the corresponding sulfide.

Proposed Synthetic Pathway from Diethyl Sulfide

A plausible and efficient route begins with the readily available diethyl sulfide. The synthesis can be envisioned as a two-step process: oxidation to the sulfoxide followed by imination.

Racemic Diethyl-Sulfoximine Synthesis diethyl_sulfide Diethyl Sulfide diethyl_sulfoxide Diethyl Sulfoxide diethyl_sulfide->diethyl_sulfoxide [O] (e.g., H2O2) rac_diethyl_sulfoximine Racemic Diethyl-Sulfoximine diethyl_sulfoxide->rac_diethyl_sulfoximine Imination (e.g., NH3, O2, Cu catalyst or NaN3, H2SO4)

Caption: Proposed synthesis of racemic diethyl-sulfoximine from diethyl sulfide.

Experimental Protocol: Synthesis of Racemic Diethyl-Sulfoximine

The following protocol is a generalized procedure based on established methods for sulfoximine synthesis.[4]

Step 1: Oxidation of Diethyl Sulfide to Diethyl Sulfoxide

  • To a stirred solution of diethyl sulfide (1.0 equiv.) in a suitable solvent such as methanol or acetic acid, add hydrogen peroxide (1.1 equiv., 30% aqueous solution) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude diethyl sulfoxide. Purification can be achieved by distillation or column chromatography.

Step 2: Imination of Diethyl Sulfoxide

This step can be hazardous and should be performed with appropriate safety precautions. A common method for the imination of sulfoxides is the reaction with sodium azide in the presence of a strong acid.

  • To a solution of concentrated sulfuric acid, add diethyl sulfoxide (1.0 equiv.) dropwise at 0 °C.

  • Carefully add sodium azide (1.2 equiv.) portion-wise, maintaining the temperature below 10 °C. (Caution: Hydrazoic acid is highly toxic and explosive).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH) to pH > 10.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude racemic diethyl-sulfoximine can be purified by column chromatography on silica gel.

Accessing Enantiopure this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. While several modern asymmetric syntheses of sulfoximines have been developed, classical resolution and kinetic resolution remain highly relevant and practical approaches.[2][7][8][9]

Classical Resolution via Diastereomeric Salt Formation

The weakly basic nitrogen atom of the sulfoximine allows for the formation of diastereomeric salts with a chiral acid. This method relies on the differential solubility of the resulting diastereomeric salts, enabling their separation by fractional crystallization.

Classical Resolution of Diethyl-Sulfoximine racemate Racemic (R,S)-Diethyl-Sulfoximine diastereomers Diastereomeric Salts ((R,R) and (S,R) salts) racemate->diastereomers chiral_acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation r_salt (R,R)-Salt (less soluble) separation->r_salt Precipitate s_salt (S,R)-Salt (more soluble) separation->s_salt Mother Liquor basification_r Basification r_salt->basification_r basification_s Basification s_salt->basification_s r_enantiomer (R)-Diethyl-Sulfoximine basification_r->r_enantiomer s_enantiomer (S)-Diethyl-Sulfoximine basification_s->s_enantiomer

Caption: Workflow for the classical resolution of racemic diethyl-sulfoximine.

Experimental Protocol: Classical Resolution
  • Dissolve racemic diethyl-sulfoximine (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Add a solution of a chiral resolving agent (0.5 equiv.), such as (R)-(-)-mandelic acid or (+)-camphorsulfonic acid, in the same solvent.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the resolved salt can be assessed by measuring the specific rotation. Repeat the crystallization process until a constant rotation is achieved.

  • To recover the free sulfoximine, dissolve the diastereomerically pure salt in water and add a base (e.g., 1M NaOH) to deprotonate the sulfoximine.

  • Extract the enantiomerically enriched diethyl-sulfoximine with an organic solvent, dry, and concentrate.

  • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

Kinetic Resolution

Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[2][8][10] For sulfoximines, N-acylation catalyzed by a chiral N-heterocyclic carbene (NHC) has been shown to be effective.[2]

Assignment of Absolute Stereochemistry

Once an enantiomerically enriched sample of diethyl-sulfoximine is obtained, its absolute configuration must be determined. The two most definitive methods for this are single-crystal X-ray diffraction and chiroptical spectroscopy in conjunction with theoretical calculations.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the absolute configuration of a chiral molecule. The analysis of a suitable single crystal of either the enantiopure sulfoximine or a derivative (e.g., a salt with a known chiral acid or a covalent derivative) can provide an unambiguous assignment of the (R) or (S) configuration at the sulfur atom.[11][12][13]

Chiroptical Spectroscopy and Computational Methods

In the absence of suitable crystals, a combination of experimental chiroptical measurements and theoretical calculations can provide a reliable assignment of the absolute configuration.[14][15]

  • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum of the enantiopure sulfoximine is compared to the theoretically calculated spectrum for a chosen configuration (e.g., S). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[14] Time-dependent density functional theory (TDDFT) is a commonly used computational method for this purpose.[15]

  • Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. Similar to ECD, the comparison of experimental and calculated VCD spectra can be a powerful tool for stereochemical assignment.[16]

Table 1: Chiroptical Properties for Stereochemical Assignment

PropertyExperimental MeasurementComputational MethodBasis of Assignment
Optical Rotation PolarimetryTDDFTComparison of the sign and magnitude of the specific rotation ([α]D) with the calculated value.
ECD ECD SpectrometerTDDFTComparison of the experimental ECD spectrum with the calculated spectrum for a known configuration.
VCD VCD SpectrometerDFTComparison of the experimental VCD spectrum with the calculated spectrum for a known configuration.

Applications in Asymmetric Synthesis

Enantiopure this compound, once synthesized and characterized, can be a valuable tool in asymmetric synthesis. Based on the established reactivity of other chiral sulfoximines, several applications can be envisioned:

  • Chiral Ligand: The nitrogen and oxygen atoms of the sulfoximine moiety can coordinate to metal centers. This compound could serve as a chiral ligand in a variety of metal-catalyzed asymmetric transformations, such as the addition of diethylzinc to aldehydes.[17]

  • Chiral Auxiliary: The sulfoximine group can be temporarily attached to a prochiral molecule to direct a stereoselective reaction. After the transformation, the auxiliary can be cleaved and recovered.

  • Chiral Reagent: Deprotonation of the α-carbon of an N-substituted this compound can generate a chiral nucleophile for asymmetric C-C bond formation.[18]

Conclusion

The stereochemistry of this compound, while not extensively documented in the literature for this specific molecule, can be confidently approached using well-established methodologies developed for the broader class of chiral sulfoximines. This guide provides a comprehensive framework, from the synthesis of the racemate to the resolution and assignment of absolute configuration, empowering researchers to utilize this simple yet potentially powerful chiral building block. The continued exploration of such fundamental chiral structures is essential for the advancement of asymmetric synthesis and the discovery of new therapeutic agents.

References

  • Bolm, C., & Sharpless, K. B. (2021). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. Journal of Organic Chemistry, 87(9), 3652–3660. [Link]
  • Zhang, J., et al. (2024). Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides. Organic Letters, 26(9), 1914–1919. [Link]
  • Harmata, M. (Ed.). (2010). Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides.
  • Jackson, R. F. W., et al. (2019). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 96, 356-373. [Link]
  • Sharpless, K. B., et al. (2021). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.
  • Harmata, M. (Ed.). (2007). Development of New Methods for Asymmetric Synthesis Based on Sulfoximines.
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of Organic Chemistry, 87(9), 3652–3660. [Link]
  • Wang, J., et al. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society, 138(49), 15873–15876. [Link]
  • Daugulis, O., et al. (2017). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination.
  • Bolm, C., et al. (2012). Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry, 8, 164. [Link]
  • Stalke, D., et al. (1999). X-Ray Structure of a Heterochiral, Sulfoximine-Stabilized Dilithiomethane Derivative. Angewandte Chemie International Edition, 38(23), 3549-3552. [Link]
  • Maruoka, K., et al. (2019). Asymmetric Syntheses of S,S-Dialkyl-Substituted Sulfoximines and Related Heterocycles.
  • Lopchuk, J. M., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
  • Pyne, S. G. (1996). Diastereoselective and asymmetric synthesis via chiral sulfoximines. Thesis.[Link]
  • Luecking, U., et al. (2020). Increasing Complexity: A Practical Synthetic Approach to Three‐Dimensional, Cyclic Sulfoximines and First Insights into Their in Vitro Properties. Chemistry – A European Journal, 26(21), 4785-4790. [Link]
  • Studer, A., et al. (2022). Photoinduced Asymmetric Alkene Aminohetarylation with Chiral Sulfoximine Reagents. Angewandte Chemie International Edition, 61(33), e202205511. [Link]
  • Aggarwal, V. K., et al. (2021). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides.
  • Luecking, U., et al. (2018). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Journal of Medicinal Chemistry, 61(15), 6620–6645. [Link]
  • Bolm, C. (2013). Sulfoximines: Structures, Properties and Synthetic Applications.
  • Ulukanli, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Organic & Biomolecular Chemistry, 9(22), 7887-7896. [Link]
  • Autschbach, J. (2011). Time-dependent density functional response theory for electronic chiroptical properties of chiral molecules. Comprehensive Chirality, 605-649. [Link]
  • Berard, J. J., et al. (2023).

Sources

An In-Depth Technical Guide on the Chirality of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoximines represent a fascinating and increasingly important class of sulfur-containing compounds, distinguished by their unique stereochemical properties and growing applications in medicinal chemistry and drug discovery. The inherent chirality at the tetracoordinate sulfur atom, when substituted with two different carbon groups, introduces a stable stereocenter that significantly influences biological activity. This guide provides a comprehensive technical overview of the chirality of S,S-diethyl-sulfoximine, a representative chiral sulfoximine. We will delve into the fundamental principles of sulfoximine stereochemistry, explore state-of-the-art enantioselective synthetic strategies, discuss critical analytical techniques for stereochemical assignment, and highlight its emerging role as a bioisostere in pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of chiral sulfoximines.

Introduction: The Significance of Chirality in Sulfoximines

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have garnered considerable attention in recent years.[1][2] Their unique electronic and structural features make them attractive scaffolds in drug design. When the two remaining substituents on the sulfur atom are different carbon groups, the sulfur atom becomes a stereogenic center, leading to a pair of enantiomers.[3] This chirality is a critical determinant of a molecule's interaction with biological systems, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles.[4]

The rise of sulfoximines in medicinal chemistry can be attributed to their ability to act as bioisosteres for other functional groups, such as sulfones and sulfonamides, while offering improved physicochemical properties like aqueous solubility and metabolic stability.[5][6] The presence of a chiral center provides an additional vector for optimizing molecular interactions with target proteins, making the stereocontrolled synthesis of sulfoximines a crucial endeavor in modern drug discovery.[3]

This guide will focus on this compound as a model system to explore the intricacies of sulfoximine chirality.

Fundamental Principles of Sulfoximine Stereochemistry

The stereochemistry of this compound arises from the tetrahedral arrangement of substituents around the central sulfur atom. The four substituents are an oxygen atom, a nitrogen atom (typically as an NH or NR group), and two ethyl groups. The presence of these four different groups renders the sulfur atom a chiral center, resulting in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The stability of this chiral center is a key feature of sulfoximines, making them suitable for applications where stereochemical integrity is paramount.[3] The determination of the absolute configuration of a chiral sulfoximine is a critical step in its characterization and can be achieved through various analytical techniques.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR techniques can confirm the structure of diethyl-sulfoximine, the assignment of absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents to induce diastereomeric differentiation in the NMR spectrum.[7]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[8][9] By analyzing the diffraction pattern of a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms and allowing for unambiguous assignment of the (R) or (S) configuration.[10]

Enantioselective Synthesis of Chiral Sulfoximines

The development of efficient and stereoselective methods for the synthesis of chiral sulfoximines is a highly active area of research. Several strategies have been developed to access enantioenriched sulfoximines, broadly categorized as follows:

  • Resolution of Racemates: Chromatographic separation of racemic mixtures using chiral stationary phases is a common approach.[11]

  • Chiral Pool Synthesis: Starting from enantiomerically pure precursors.[12]

  • Asymmetric Synthesis: The most elegant and efficient approach, involving the use of chiral catalysts or reagents to induce stereoselectivity.

Catalytic Asymmetric Synthesis: A Modern Approach

Recent advances have focused on transition metal-catalyzed reactions to achieve high enantioselectivity. Rhodium catalysts, in particular, have shown great promise in the asymmetric synthesis of sulfoximines.[1][13][14]

One powerful strategy involves the rhodium-catalyzed enantioselective S-alkylation of sulfenamides with diazo compounds.[3][4][15] This method allows for the direct installation of a stereogenic sulfur center with high enantiomeric ratios. The resulting enantioenriched sulfilimines can then be readily oxidized to the corresponding sulfoximines with complete retention of stereochemistry.[3]

3.1.1. Experimental Protocol: Rhodium-Catalyzed Enantioselective S-Alkylation

The following is a representative protocol for the rhodium-catalyzed enantioselective S-alkylation of a sulfenamide, a key step in the synthesis of chiral sulfoximines.

Materials:

  • Sulfenamide (1.0 equiv)

  • Diazo compound (1.2 equiv)

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄) (0.1-1 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the sulfenamide and the chiral rhodium(II) catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at the specified temperature (often room temperature or below).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting sulfilimine by flash column chromatography on silica gel.

  • The enantioenriched sulfilimine can then be oxidized to the corresponding sulfoximine using an appropriate oxidizing agent (e.g., m-CPBA) with retention of configuration.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the catalyst and reagents with oxygen and moisture, which can lead to catalyst deactivation and side reactions.

  • Anhydrous Solvent: Water can react with the diazo compound and the catalyst, reducing the efficiency and selectivity of the reaction.

  • Slow Addition of Diazo Compound: Helps to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions such as dimerization.

  • Chiral Rhodium(II) Catalyst: The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Diagram of the Synthetic Workflow

G cluster_0 Asymmetric Synthesis of Chiral Sulfoximine start Sulfenamide + Diazo Compound reaction Enantioselective S-Alkylation start->reaction catalyst Chiral Rh(II) Catalyst catalyst->reaction sulfilimine Enantioenriched Sulfilimine reaction->sulfilimine oxidation Oxidation (e.g., m-CPBA) sulfilimine->oxidation sulfoximine Enantioenriched Sulfoximine (e.g., this compound) oxidation->sulfoximine

Caption: Workflow for the asymmetric synthesis of chiral sulfoximines.

Applications in Drug Development

The unique properties of chiral sulfoximines have led to their incorporation into a variety of biologically active molecules.[16][17] They are increasingly recognized as valuable pharmacophores in drug discovery programs.[2][5]

Bioisosterism

Sulfoximines can serve as effective bioisosteres for sulfones and sulfonamides.[5] This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced aqueous solubility, without compromising biological activity.[6]

Modulation of Biological Activity

The introduction of a chiral sulfoximine moiety can significantly impact the potency and selectivity of a drug candidate. The three-dimensional arrangement of the substituents around the chiral sulfur center can lead to more precise interactions with the target protein, resulting in enhanced efficacy. The two enantiomers of a chiral sulfoximine often exhibit distinct biological activities, highlighting the importance of stereocontrolled synthesis.[4]

Examples of Biologically Active Sulfoximines

Several sulfoximine-containing compounds have entered clinical trials, demonstrating their potential as therapeutic agents.[1][18] For instance, BAY 1000394 is a potent cyclin-dependent kinase (CDK) inhibitor that features a chiral sulfoximine core.[1] Sulfoxaflor is a commercially successful insecticide that also contains a sulfoximine moiety.[1]

Conclusion

The chirality of this compound serves as a compelling case study for understanding the broader significance of stereochemistry in sulfoximine chemistry. The development of robust and highly enantioselective synthetic methods has been instrumental in unlocking the potential of this functional group in medicinal chemistry. As our understanding of the structure-activity relationships of chiral sulfoximines continues to grow, we can anticipate the emergence of new and innovative drug candidates that leverage the unique properties of this versatile scaffold. For researchers and professionals in drug development, a thorough grasp of the synthesis, characterization, and application of chiral sulfoximines is essential for advancing the frontiers of modern medicine.

References

  • Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides.
  • Bolm, C., & Hildebrand, J. P. (2000). Strategies for the stereoselective synthesis of sulfoximines. Accounts of Chemical Research, 33(9), 625-633.
  • Wu, W., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Organic Letters, 23(13), 5026-5031. [Link]
  • Patel, S., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(41), 19076-19084. [Link]
  • Biswas, S., & Bisai, A. (2023). Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines.
  • Bull, J. A., & Luisi, R. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6334-6343. [Link]
  • Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines.
  • Wu, W., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines.
  • Patel, S., et al. (2022). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.
  • Maeda, Y., et al. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652-3660. [Link]
  • Ellman, J. A., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed. [Link]
  • Miao, J., Richards, N. G. J., & Ge, H. (2014).
  • Bull, J. A., & Luisi, R. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides.
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263-19268. [Link]
  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.
  • Various Authors. (2014-2024). Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. [Link]
  • Various Authors. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.
  • Bolm, C. (2003). Synthesis and Use of Chiral Sulfoximines.
  • Various Authors. (2019-2023). Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]
  • Various Authors. (2020).
  • Yabuuchi, T., & Kusumi, T. (2001). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 123(42), 10573-10574. [Link]
  • Various Authors. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. [Link]
  • Karabuga, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition. RSC Publishing. [Link]
  • Karabuga, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. RSC Publishing. [Link]
  • Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.
  • Various Authors. (2021).
  • Gais, H.-J. (1995). Diastereoselective and asymmetric synthesis via chiral sulfoximines. University of British Columbia. [Link]
  • Cramer, N. (2019). Access to chiral sulfoximines by C−H functionalization technology.
  • Bolm, C., et al. (2004).
  • Various Authors. (n.d.). Examples of useful biologically active sulfoximine scaffolds and chiral ligands. Semantic Scholar. [Link]
  • Various Authors. (n.d.). Chiral Sulfoximines Research Articles. R Discovery. [Link]
  • Kim, J.-K., et al. (2022). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. [Link]
  • Lücking, U. (2020). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
  • Lücking, U., et al. (2017).
  • Various Authors. (2019). X‐ray structure of five‐membered cyclic sulfoximine 3 ag.
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • Various Authors. (n.d.). Biologically active sulfoximine-containing compounds.
  • Wlodawer, A. (2009). x Ray crystallography. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfoximines are an emerging class of functional groups in medicinal chemistry and materials science, offering a unique combination of physicochemical and biological properties. This guide provides a detailed exploration of the core physicochemical characteristics of S,S-diethyl-sulfoximine, a representative member of the aliphatic sulfoximine family. While specific experimental data for this particular molecule is limited in public literature, this document synthesizes information from analogous compounds and the broader class of sulfoximines to provide a comprehensive technical overview. We will delve into the synthesis, spectroscopic characterization, and key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility, providing both theoretical context and practical experimental methodologies. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound and other sulfoximines in their scientific endeavors.

Introduction to this compound

This compound (CAS No. 92523-32-5) is an organosulfur compound featuring a sulfoximine functional group. This moiety is characterized by a chiral sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon atoms. The presence of the imino group distinguishes sulfoximines from the more common sulfones and sulfoxides, imparting a unique set of properties.

The sulfoximine functional group is a versatile pharmacophore in drug discovery, often used as a bioisostere for sulfones and sulfonamides.[1] It can act as both a hydrogen bond donor and acceptor, and its weakly basic nitrogen atom allows for various chemical modifications.[2][3] These features contribute to the growing interest in sulfoximines for modulating the properties of bioactive molecules, including their solubility, metabolic stability, and target-binding interactions.[1][4]

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for the preparation of sulfoximines, typically involving the imidation of the corresponding sulfoxide. A general and widely used approach is the reaction of diethyl sulfoxide with an iminating agent.

General Synthetic Workflow

A common route to NH-sulfoximines involves the oxidation of a sulfide to a sulfoxide, followed by imidation. For this compound, the starting material would be diethyl sulfide.

Synthesis_Workflow Diethyl_Sulfide Diethyl Sulfide Oxidation Oxidation (e.g., H₂O₂) Diethyl_Sulfide->Oxidation Diethyl_Sulfoxide Diethyl Sulfoxide Oxidation->Diethyl_Sulfoxide Imidation Imidation (e.g., NaN₃, H₂SO₄ or Rh₂(OAc)₄, NH₂CO₂tBu) Diethyl_Sulfoxide->Imidation Diethyl_Sulfoximine This compound Imidation->Diethyl_Sulfoximine

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on common literature procedures for the synthesis of NH-sulfoximines.[4][5]

Step 1: Oxidation of Diethyl Sulfide to Diethyl Sulfoxide

  • To a solution of diethyl sulfide (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid), add an oxidizing agent such as hydrogen peroxide (H₂O₂) (1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl sulfoxide.

Step 2: Imidation of Diethyl Sulfoxide

This step involves hazardous reagents and should be performed with extreme caution in a well-ventilated fume hood.

  • To a solution of diethyl sulfoxide (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane), add sodium azide (NaN₃) (1.5-2.0 eq) followed by the slow addition of concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., aqueous sodium hydroxide) to a pH of ~9-10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, along with a broad singlet for the NH proton.[6][7] The chemical shifts would be influenced by the electron-withdrawing nature of the sulfoximine group.

    • ¹³C NMR : Two distinct signals are expected for the methyl and methylene carbons of the ethyl groups.[6][7]

  • Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the N-H stretching (around 3300-3200 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and the S=O and S=N double bonds (in the region of 1250-1050 cm⁻¹).[6][7]

  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[6]

Core Physicochemical Properties

The physicochemical properties of sulfoximines are of paramount importance for their application in drug discovery and materials science.

Acidity and Basicity (pKa)

The sulfoximine moiety possesses both an acidic proton on the nitrogen atom (pKa) and a weakly basic nitrogen atom (pKa of the conjugate acid, pKaH).

  • NH Acidity : The acidity of the N-H proton in sulfoximines is highly dependent on the substituents at the sulfur and nitrogen atoms. For simple alkyl sulfoximines, the pKa in DMSO is generally high, in the range of 32-35, indicating low acidity.[8] Electron-withdrawing groups on the sulfur atom can significantly lower the pKa.[6]

  • Nitrogen Basicity : The nitrogen atom of the sulfoximine is weakly basic. The pKaH values in acetonitrile for non-fluorinated sulfoximines are typically in the range of 9-12.[9]

Table 1: Expected pKa Values for this compound

PropertySolventExpected RangeReference Analogs
pKa (NH)DMSO33 - 35S,S-dimethyl-sulfoximine (pKa ≈ 35)[8]
pKaH (NH₂⁺)Acetonitrile10 - 12S-methyl-S-phenyl-sulfoximine (pKaH ≈ 9.88)[9]
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of drug candidates. The sulfoximine group is generally considered to be polar, which can lead to lower logP values compared to their sulfone analogs.[10]

The lipophilicity of sulfoximines can be fine-tuned by modifying the substituents on the sulfur and nitrogen atoms. For this compound, the logP is expected to be relatively low due to the presence of the polar sulfoximine group and the small alkyl chains.

Table 2: Estimated Lipophilicity for this compound

PropertyDefinitionExpected ValueRationale
logPOctanol-Water Partition Coefficient0.5 - 1.5Based on the polar nature of the sulfoximine group and comparison with other small alkyl sulfoximines.
Solubility

The solubility of sulfoximines in aqueous and organic solvents is a key consideration for their application. Due to their polarity and hydrogen bonding capabilities, NH-sulfoximines generally exhibit good solubility in protic solvents like water and alcohols.[2][10] The solubility of this compound in aqueous media is expected to be favorable, a desirable property for many pharmaceutical applications.

Melting and Boiling Points
Thermal Stability

Sulfoximines are generally considered to be thermally stable compounds.[1] However, the thermal stability can be influenced by the nature of the substituents. Studies on the thermolysis of some sulfinimines (a related class of compounds) have shown decomposition pathways that could be relevant to the high-temperature behavior of sulfoximines.[14] For most applications in medicinal chemistry, this compound is expected to exhibit sufficient thermal stability.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties of this compound requires standardized experimental protocols.

Protocol for pKa Determination (Potentiometric Titration)
  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH electrode using standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKaH, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the NH proton.

  • Record the pH as a function of the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.

Protocol for logP Determination (Shake-Flask Method)
  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously to ensure equilibrium is reached.

  • Separate the n-octanol and water layers by centrifugation.

  • Determine the concentration of this compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
  • Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC).

Applications and Future Perspectives

The unique physicochemical properties of sulfoximines make them attractive for a range of applications, particularly in drug discovery.

  • Medicinal Chemistry : As a bioisosteric replacement for sulfones and sulfonamides, the sulfoximine moiety can improve aqueous solubility, metabolic stability, and cell permeability of drug candidates.[1][4] The NH group provides a vector for further chemical modification to optimize pharmacological properties.

  • Asymmetric Synthesis : Chiral sulfoximines can be used as chiral auxiliaries or ligands in asymmetric catalysis.[15]

The continued exploration of the synthesis and properties of sulfoximines like this compound is expected to open up new avenues for the design of novel therapeutics and functional materials.

Conclusion

This compound serves as a valuable model compound for understanding the fundamental physicochemical properties of aliphatic sulfoximines. While specific experimental data for this molecule is not extensively documented, by drawing upon the broader knowledge of the sulfoximine class, we can appreciate its potential as a versatile building block. Its expected favorable solubility and the tunable nature of the sulfoximine functional group highlight its relevance for applications in medicinal chemistry and beyond. This guide provides a foundational understanding and practical methodologies for researchers to explore the potential of this compound in their work.

References

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide.
  • (PDF)
  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides | The Journal of Organic Chemistry. (URL: [Link])
  • pKa and pKaH values of Sulfoximines. (URL not available)
  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2016. (URL not available)
  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candid
  • Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition - RSC Publishing. (URL: [Link])
  • Thermal degradation of different sulfinimines | Download Table - ResearchG
  • Sulfoximine synthesis by imidation - Organic Chemistry Portal. (URL: [Link])
  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery | Request PDF - ResearchG
  • application-of-sulfoximines-in-medicinal-chemistry-from-2013-to-2020 - Ask this paper | Bohrium. (URL: [Link])
  • S,S-dimethyl-sulfoximine | C2H7NOS | CID 123119 - PubChem. (URL: [Link])
  • Sulfoximines: Structures, Properties and Synthetic Applications | Request PDF - ResearchG
  • Methionine Sulfoximine | C5H12N2O3S | CID 89034 - PubChem. (URL: [Link])
  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective | ChemRxiv. (URL: [Link])
  • LogP values of sulfoximines and π parameters[a] of the sulfoximine moieties | Download Scientific Diagram - ResearchG
  • 1 Synthesis of Chiral Sulfoximines Derived from 3-Aminoquinazolinones and Their Catalysis of Enantioselective Diethylzinc Additi - The Royal Society of Chemistry. (URL: [Link])
  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])
  • Diethyl sulfone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
  • Theoretical studies on the S–N interactions in sulfoximine | Request PDF - ResearchG
  • Diethyl sulfoxide - Wikipedia. (URL: [Link])
  • Sulfoximines - Inter Chem. (URL: [Link])
  • Ethyl sulfide | C4H10S | CID 9609 - PubChem. (URL: [Link])
  • Diethyl sulf

Sources

An In-Depth Technical Guide to the Solubility and Stability of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of S,S-diethyl-sulfoximine in Drug Development

Sulfoximines are a fascinating class of sulfur(VI) compounds that have garnered increasing attention in medicinal chemistry.[1] Their unique stereochemical and physicochemical properties, such as being chemically stable aza-analogues of sulfones and sulfonamides, make them attractive moieties in drug design.[2] The this compound scaffold, in particular, represents a fundamental structure within this class. As a small, synthetically accessible molecule, it serves as a crucial building block and a model compound for understanding the behavior of more complex sulfoximine-containing drug candidates.

The sulfoximine group's ability to act as both a hydrogen bond donor and acceptor, combined with its polarity, often leads to favorable aqueous solubility and metabolic stability in larger molecules.[3][4] However, a thorough understanding of the intrinsic solubility and stability of the core this compound structure is paramount for any researcher or drug development professional looking to incorporate this functional group. Predicting and mitigating potential liabilities such as poor solubility or degradation is critical to avoiding late-stage failures in the development pipeline.[5][6]

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the methodologies for accurately determining its solubility profile and systematically evaluating its stability under various stress conditions, in line with established regulatory expectations.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its relatively polar nature suggests good solubility in protic solvents.[3] However, quantitative measurement across a range of pharmaceutically relevant solvents is essential for formulation development.

Factors Influencing Solubility

The solubility of this compound is primarily governed by:

  • Solvent Polarity: Protic solvents capable of hydrogen bonding are expected to be effective at solvating the sulfoximine moiety.

  • pH: The weakly basic nitrogen atom in the sulfoximine group can be protonated under acidic conditions, potentially increasing aqueous solubility.[2]

  • Temperature: Solubility is generally temperature-dependent, a factor that can be leveraged during formulation.

  • Crystalline Form: The solid-state properties (polymorphism) of this compound can significantly impact its dissolution rate and thermodynamic solubility.

Quantitative Solubility Data (Illustrative)

While specific experimental data for this compound is not extensively published, the following table provides illustrative data based on the expected properties of small molecule dialkyl sulfoximines. This data should be considered hypothetical and is intended to exemplify the results of the protocols described below.

Solvent SystemTemperature (°C)Estimated Solubility (g/L)Method
Purified Water (pH 7.0)25~150Shake-Flask (Thermodynamic)
Phosphate Buffered Saline (pH 7.4)25~160Shake-Flask (Thermodynamic)
0.1 M HCl (pH 1.0)25> 200Shake-Flask (Thermodynamic)
Methanol25> 200Visual Inspection
Ethanol25> 200Visual Inspection
Acetonitrile25~80Shake-Flask (Thermodynamic)
Dichloromethane25~20Shake-Flask (Thermodynamic)
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] It measures the concentration of a saturated solution of the compound in a given solvent after a sufficient equilibration period.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that a saturated solution is achieved, representing the thermodynamic solubility limit.

  • Prolonged Equilibration: An extended incubation time (e.g., 24-48 hours) is necessary to ensure the system reaches equilibrium between the dissolved and solid states.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-sensitive.

  • Filtration: Removal of all undissolved solid is crucial for accurately quantifying the concentration of the saturated solution. A 0.45 µm filter is standard for this purpose.

  • Quantification Method: A validated, stability-indicating analytical method, such as HPLC-UV or LC-MS, is required for accurate concentration determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to be visually present after equilibration) to a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, PBS, organic solvents) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. The agitation ensures thorough mixing and facilitates equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve prepared from a known stock solution of this compound.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Filter supernatant (0.45 µm filter) C->D E Dilute filtrate D->E F Quantify concentration by HPLC/LC-MS E->F G G F->G Calculate Solubility (g/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile of this compound

Assessing the intrinsic stability of a new chemical entity is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines.[8] Forced degradation, or stress testing, is performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][9]

Potential Degradation Pathways

Based on the chemistry of sulfoximines, this compound may be susceptible to degradation under the following conditions:

  • Hydrolytic Degradation: While generally stable, extreme pH and elevated temperatures could potentially lead to cleavage of the S-N or S-C bonds.

  • Oxidative Degradation: The sulfur atom is in a high oxidation state (VI), but the overall molecule could still be susceptible to strong oxidizing agents.

  • Photolytic Degradation: Exposure to UV or visible light can provide the energy to induce degradation, potentially through radical mechanisms.

  • Thermal Degradation: High temperatures can lead to decomposition, with potential for C-S bond cleavage.[10]

A review of sulfoximine degradation pathways suggests that reductive pathways and C-S bond cleavage are significant routes of decomposition to consider.[5][6][10] For instance, dealkylation to form the corresponding sulfinamide is a known degradation pathway for some sulfoximines.[10]

Forced Degradation Study Summary (Illustrative)

The following table summarizes hypothetical results from a forced degradation study on this compound, aiming for a target degradation of 5-20% to ensure that the primary degradation products can be identified.

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60 °C7 days< 5%No significant degradation observed
0.1 M NaOH, 60 °C7 days~10%S-ethyl-ethanesulfinamide, Diethyl sulfone
10% H₂O₂, RT24 hours~15%Diethyl sulfone, other oxidized species
Thermal (80 °C, solid state)14 days< 5%No significant degradation observed
Photostability (ICH Q1B conditions)7 days~8%Unidentified polar degradants
Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions as stipulated by ICH guidelines.

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, light, heat) represent the most common environmental factors that can cause drug degradation.[8]

  • Analyte Concentration: A concentration of around 1 mg/mL is often recommended to facilitate the detection and identification of degradation products.[9]

  • Time Points: Multiple time points allow for an understanding of the degradation kinetics.

  • Control Samples: Unstressed samples and blank (placebo) solutions are crucial for distinguishing between degradation products and artifacts from the matrix or stress conditions.

  • Mass Balance: The concept of mass balance is a self-validating system for the analytical method. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected and quantified.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store samples at room temperature and an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-10% H₂O₂). Store the sample at room temperature, protected from light.

  • Thermal Degradation: Store the solid this compound and a solution of the compound at an elevated temperature (e.g., 80 °C) in a controlled oven.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Sample Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.

  • Chromatographic Analysis: Analyze all samples (stressed, control, and blank) using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Determine the percentage of this compound remaining.

    • Calculate the percentage of each degradation product formed.

    • Perform a mass balance calculation.

    • Use the MS data to propose structures for the major degradation products.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (HCl) F Sample at time points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolysis (Light) E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC-MS G->H I Determine % Degradation H->I J Calculate Mass Balance I->J K Identify Degradation Products J->K L L K->L Establish Degradation Pathway start This compound Stock Solution start->A start->B start->C start->D start->E

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While this compound is generally expected to exhibit favorable physicochemical properties, rigorous experimental characterization is non-negotiable in a regulated drug development environment. The detailed protocols for thermodynamic solubility determination and forced degradation studies provided herein are designed to be self-validating and grounded in established scientific principles and regulatory guidelines.

By understanding the causality behind each experimental step, researchers can not only generate robust and reliable data but also troubleshoot and adapt these methodologies for other novel sulfoximine derivatives. The insights gained from these studies are fundamental to de-risking the development process, enabling rational formulation design, and ensuring the quality, safety, and efficacy of future sulfoximine-based therapeutics.

References

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(21), 5408-5423. [Link]
  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines.
  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48, 5408-5423. [Link]
  • 960化工网. (2019).
  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.
  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. PubMed. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123119, Sulfoximine, S,S-dimethyl-. [Link]
  • Yoshino, T., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.
  • Bizet, V., et al. (2024). Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • Bizet, V., et al. (2014).
  • Liskamp, R., et al. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
  • Bolm, C., et al. (2025). Sulfoximines: Structures, Properties and Synthetic Applications.
  • Singh, R., & Kumar, R. (2016).
  • Schering AG. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21116448, Sulfoximine. [Link]
  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]
  • Duff, R., & Murrill, E. (1987). Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection. PubMed. [Link]
  • Unknown Author. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]
  • Witschel, M., et al. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.

Sources

Spectroscopic Characterization of S,S-diethyl-sulfoximine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for S,S-diethyl-sulfoximine, a key building block in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond simple data reporting to explain the underlying principles and experimental considerations.

Introduction to Sulfoximines and this compound

Sulfoximines are a fascinating class of organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom. Their unique stereochemical and electronic properties have led to their increasing use as versatile synthons and pharmacophores in drug discovery.[1][2] this compound, with its simple alkyl substitution, serves as a fundamental model for understanding the spectroscopic behavior of this functional group. A precise characterization of its spectral features is essential for quality control, reaction monitoring, and the rational design of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Quartet (q)4HS-CH₂ -CH₃
~1.4 - 1.6Triplet (t)6HS-CH₂-CH₃
VariableBroad Singlet1HNH

Rationale behind the Predictions: The chemical shifts are predicted based on data from analogous sulfoximines.[3][4] The methylene protons are adjacent to the electron-withdrawing sulfoximine group, leading to a downfield shift. The coupling pattern arises from the spin-spin interaction with the neighboring methyl protons (n+1 rule, where n=3, resulting in a quartet). Conversely, the methyl protons are coupled to the methylene protons (n=2, resulting in a triplet). The N-H proton signal is often broad due to quadrupole broadening and its chemical shift can vary with solvent and concentration.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show two signals for the two inequivalent carbon atoms of the ethyl groups.

Chemical Shift (δ) ppmAssignment
~45 - 50S-C H₂-CH₃
~7 - 10S-CH₂-C H₃

Rationale behind the Predictions: The carbon directly attached to the sulfur atom (S-CH₂) is significantly deshielded and appears at a lower field compared to the terminal methyl carbon (S-CH₂-CH₃). These predictions are based on the analysis of ¹³C NMR data for various S-alkyl sulfoximines.[3][4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.[3][5]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-32.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2-5 seconds.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (400 MHz or higher) provides better signal dispersion and resolution, which is critical for unambiguous peak assignment. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. The number of scans is chosen to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (¹H or ¹³C) load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign_peaks Assign Chemical Shifts and Coupling Constants integrate->assign_peaks structure Structure Elucidation assign_peaks->structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3200Medium, BroadN-H stretch
~2970, ~2880StrongC-H (sp³) stretch
~1460, ~1380MediumC-H bend
~1200 - 1100StrongS=O stretch
~1100 - 1000StrongS=N stretch

Rationale behind the Predictions: The N-H stretching vibration typically appears as a broad band in the 3300-3200 cm⁻¹ region.[3] The strong absorptions around 2970 cm⁻¹ and 2880 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl groups. The S=O and S=N stretching vibrations are strong and appear in the fingerprint region, providing key evidence for the presence of the sulfoximine functionality.[4]

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat (liquid sample): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Thin film (solid sample): A solution of the solid in a volatile solvent is applied to a salt plate, and the solvent is allowed to evaporate.

  • KBr pellet (solid sample): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Place the prepared sample in the spectrometer.

  • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

Causality in Experimental Choices: The choice of sampling technique depends on the physical state of the analyte. For liquids, the neat method is simplest. For solids, the KBr pellet method is common as it minimizes scattering and produces sharp peaks. A background scan is essential to remove contributions from atmospheric water and carbon dioxide, as well as any absorptions from the sample holder.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₄H₁₁NOS), the expected exact mass is approximately 121.0561 g/mol .

  • Molecular Ion (M⁺): m/z ≈ 121

  • Protonated Molecule ([M+H]⁺): m/z ≈ 122

  • Sodium Adduct ([M+Na]⁺): m/z ≈ 144

Predicted Fragmentation Pattern: The fragmentation of sulfoximines can be complex. Common fragmentation pathways involve the loss of alkyl groups and rearrangements. For this compound, one might expect to see fragments corresponding to:

  • Loss of an ethyl radical (•CH₂CH₃): m/z ≈ 92

  • Loss of ethene (C₂H₄) via a McLafferty-type rearrangement.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.[3][4]

Ionization Method:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like sulfoximines, often producing the protonated molecule [M+H]⁺ with minimal fragmentation.[3][4]

  • Electron Ionization (EI): This is a harder ionization technique that leads to more extensive fragmentation, providing valuable structural information.

Data Acquisition:

  • The sample is introduced into the ion source (e.g., via direct infusion or after separation by liquid chromatography).

  • The molecules are ionized.

  • The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Causality in Experimental Choices: The choice of ionization method is critical. ESI is preferred for accurate molecular weight determination of the parent compound, while EI is useful for obtaining a fragmentation pattern that can aid in structural confirmation. HRMS is essential for determining the elemental composition of the molecular ion and its fragments with high accuracy.

MS_Fragmentation M [C₂H₅S(O)(N)C₂H₅]⁺˙ m/z = 121 frag1 [C₂H₅S(O)NH]⁺ m/z = 92 M->frag1 - •C₂H₅ M_H [C₂H₅S(O)(N)C₂H₅ + H]⁺ m/z = 122 frag2 [CH₃S(O)NH]⁺ m/z = 78 frag1->frag2 EI Electron Ionization (EI) EI->M ESI Electrospray Ionization (ESI) ESI->M_H

Caption: Predicted ionization and fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound provides a clear and detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a reliable reference for researchers working with this and related sulfoximines. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research and development.

References

  • G. A. Olah, et al. J. Am. Chem. Soc.1979, 101 (18), pp 5317–5323. (Note: While a direct link is not available, this is a foundational reference for sulfoximine chemistry).
  • Bolm, C., et al. Chem. Commun., 2016, 52, 6837-6840. [Link]
  • Luisi, R., Bull, J. A., et al. J. Org. Chem., 2019, 84 (1), 221-235. [Link]
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The Royal Society of Chemistry.
  • Meanwell, N. A. J. Med. Chem., 2018, 61 (14), 5822-5880. [Link]
  • Bizet, V., Bolm, C. Angew. Chem. Int. Ed., 2016, 55 (34), 9824-9826. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations on S,S-diethyl-sulfoximine: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfoximines represent a unique class of sulfur-containing compounds that have garnered significant interest in medicinal chemistry and drug development due to their distinct structural and electronic properties.[1][2] S,S-diethyl-sulfoximine, a representative member of this class, serves as an excellent model for understanding the fundamental aspects of bonding and reactivity within this functional group. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to computationally characterize the geometric, vibrational, and electronic properties of this and related molecules. This guide emphasizes the rationale behind the selection of computational methods and basis sets to ensure scientific integrity and produce reliable, reproducible results.

Introduction: The Significance of this compound in Computational Chemistry

This compound is a chiral organosulfur compound featuring a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom. The unique S(O)(N) core imparts a distinct three-dimensional geometry and electronic distribution, making it an attractive scaffold in drug design.[2] Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the molecular structure, stability, and reactivity of such compounds. By leveraging computational models, researchers can predict a wide array of properties, including optimized geometries, vibrational frequencies (correlating to infrared and Raman spectra), and electronic characteristics such as molecular orbital energies and charge distributions.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that provides a favorable balance between accuracy and computational cost for systems of this size.[3] The choice of functional and basis set is critical for accurately modeling sulfur-containing molecules, and this guide will address these considerations in detail.

Theoretical Framework: Selecting the Appropriate Computational Level

The reliability of quantum chemical calculations is fundamentally dependent on the chosen level of theory, which encompasses both the theoretical method and the basis set.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules.[3] It approximates the many-electron Schrödinger equation by solving for the electron density rather than the complex many-electron wavefunction. The accuracy of a DFT calculation is largely determined by the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

For sulfur-containing compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have demonstrated reliable performance. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely adopted and well-validated choice for organic and medicinal chemistry applications, including those involving sulfur.[4][5]

Basis Sets for Sulfur-Containing Molecules

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For molecules containing second-row elements like sulfur, it is crucial to use basis sets that can adequately describe the electronic environment around the sulfur atom.

  • Pople-style basis sets : The 6-311+G(d,p) basis set is a popular and effective choice.[6] It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The + indicates the inclusion of diffuse functions on heavy atoms, which are important for describing lone pairs and anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the shape of the atomic orbitals and a more accurate description of chemical bonds.[7]

  • Correlation-consistent basis sets : For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended. The aug- prefix indicates the addition of diffuse functions to all atoms, and cc-pVTZ stands for correlation-consistent polarized triple-zeta. These basis sets are systematically constructed to converge towards the complete basis set limit and are considered a gold standard for high-accuracy calculations.[8]

For the protocols outlined in this guide, we will primarily focus on the B3LYP/6-311+G(d,p) level of theory as it provides a robust combination of accuracy and computational efficiency for the routine analysis of this compound.

Computational Workflow

The following sections detail a step-by-step protocol for the quantum chemical characterization of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian.[9][10]

Workflow Overview

G A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B C Step 3: Vibrational Frequency Analysis B->C D Step 4: Verification of Minimum Energy Structure C->D E Step 5: Calculation of Molecular Properties D->E

Caption: Computational workflow for this compound.

Step 1: Initial Structure Generation

A plausible 3D structure of this compound is required as a starting point for the calculations. This can be generated using any molecular building software such as GaussView, Avogadro, or ChemDraw. Ensure that the initial connectivity and stereochemistry are correct. The exact bond lengths and angles are not critical at this stage as they will be refined during the geometry optimization.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[11] This is the most stable arrangement of the atoms.

Protocol:

  • Create an input file for your quantum chemistry software. A sample Gaussian input file is provided below.

  • Specify the route section :

    • #p B3LYP/6-311+G(d,p) opt: This line specifies the level of theory (B3LYP functional and 6-311+G(d,p) basis set) and the opt keyword requests a geometry optimization. The #p provides additional print output.

  • Define the molecule specification :

    • Provide a title for your calculation.

    • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state, which is appropriate for this compound).

    • Input the Cartesian coordinates of the initial structure.

  • Submit the calculation.

Sample Gaussian Input File for Geometry Optimization:

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed on the optimized structure.[12] This serves two primary purposes:

  • To confirm that the optimized geometry is a true energy minimum.

  • To predict the vibrational frequencies and infrared (IR) and Raman intensities, which can be compared with experimental spectra.

Protocol:

  • Use the optimized geometry from the previous step. Most software packages can use the checkpoint file from the optimization for a subsequent frequency calculation.

  • Create a new input file with the following route section:

    • #p B3LYP/6-311+G(d,p) freq: The freq keyword requests a frequency calculation.

  • Submit the calculation.

Step 4: Verification of Minimum Energy Structure

Upon completion of the frequency calculation, inspect the output file. A true minimum energy structure will have zero imaginary frequencies .[13] If one or more imaginary frequencies are present, it indicates that the structure is a transition state or a higher-order saddle point, and the geometry optimization should be revisited.

Step 5: Calculation of Molecular Properties

Once the optimized minimum energy structure is confirmed, a variety of electronic properties can be calculated. These are typically performed as single-point energy calculations on the final geometry.

Protocol for Electronic Properties:

  • Create a new input file using the optimized geometry.

  • Specify the desired properties in the route section. For example, to calculate molecular orbitals and predict NMR shielding tensors, the route section might look like this:

    • #p B3LYP/6-311+G(d,p) pop=full nmr=giao

    • pop=full requests a full population analysis, providing information about atomic charges and molecular orbitals.

    • nmr=giao requests the calculation of NMR chemical shielding tensors using the Gauge-Independent Atomic Orbital method.[14]

  • Submit the calculation.

Data Presentation and Interpretation

The output from these calculations will provide a wealth of quantitative data. It is essential to present this information in a clear and organized manner.

Optimized Geometric Parameters

Key bond lengths, bond angles, and dihedral angles should be tabulated. These can be compared with experimental data if available, or with data from analogous structures.

ParameterBond Length (Å)
S=OCalculated Value
S=NCalculated Value
S-CCalculated Value
C-CCalculated Value
N-HCalculated Value
ParameterBond Angle (°)
O=S=NCalculated Value
O=S-CCalculated Value
N=S-CCalculated Value
S-C-CCalculated Value
Vibrational Frequencies

The calculated vibrational frequencies can be used to simulate an IR spectrum. Key vibrational modes, such as the S=O and S=N stretches, should be identified and their frequencies reported. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
S=O stretchCalculated ValueCalculated Value
S=N stretchCalculated ValueCalculated Value
C-H stretchCalculated ValueCalculated Value
Electronic Properties

Key electronic properties to report include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.[15] These properties provide insights into the molecule's reactivity and polarity.

PropertyCalculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value

Conclusion

This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical calculation of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational frequency analysis, and the calculation of molecular properties, researchers can obtain valuable insights into the structure and electronic nature of this important class of molecules. The choice of the B3LYP functional with the 6-311+G(d,p) basis set provides a reliable and computationally efficient level of theory for these investigations. The principles and methodologies described herein are broadly applicable to the computational study of other sulfoximines and related compounds, serving as a valuable tool in the fields of medicinal chemistry and drug discovery.

References

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
  • Kendall, R. A., Dunning Jr, T. H., & Harrison, R. J. (1992). Electron affinities of the first‐row atoms revisited. Systematic basis sets and wave functions. The Journal of Chemical Physics, 96(9), 6796–6806. [Link]
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (1998). 6-31G* basis set for atoms K through Zn. The Journal of Chemical Physics, 109(4), 1223–1229. [Link]
  • Kumar, G. A., & El-Hendawy, M. M. (2005). Theoretical studies on the S–N interactions in sulfoximine. Journal of Molecular Structure: THEOCHEM, 727(1-3), 13-19.
  • Bolm, C., & Hildebrand, J. P. (2000). Recent advances in the chemistry of sulfoximines. In Advances in Asymmetric Synthesis (Vol. 4, pp. 1-46). JAI Press Inc.
  • Miehlich, B., Savin, A., Stoll, H., & Preuss, H. (1989). Results obtained with the correlation energy density functionals of Becke and Lee, Yang and Parr. Chemical Physics Letters, 157(3), 200-206. [Link]
  • Bisht, R., & Prakash, O. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885. [Link]
  • Leddin, E. M. (n.d.). Gaussian Input Files. Computational Chemistry Resources.
  • Plehovich, S. P., Zelentsov, S., & Plehovich, A. (2012). Quantum-chemical Study of Mechanism of the Photochemical Reactions of Nitro Compounds with Sulfur-and Nitroso Containing Compounds. Scilit.
  • Guan, Y., Cole, B. E., & Johnson, J. K. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10834-10844. [Link]
  • Jonas, E., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Mills, M. J., & Antonov, L. (2024). Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. International Journal of Molecular Sciences, 25(3), 1836. [Link]
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident determination of molecular constitution and configuration by GIAO-based calculation of 13C and 1H NMR chemical shifts.
  • Kuta, J., & Dąbkowska, I. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 11(11), 567. [Link]
  • Meiler, J., & Will, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777.
  • Jha, G. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
  • Martin, G. E., & Williams, A. J. (2013). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 11(36), 6050-6063. [Link]
  • Rastrelli, F., & Bagno, A. (2009). Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. Chemistry–A European Journal, 15(32), 7990-8004. [Link]
  • Balasubramani, S. (2023, September 24). How to prepare input file for Gaussian Calculation | for Linux and Windows Machine. YouTube. [Link]
  • Lücking, U. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]
  • Ye, S., & Liu, G. (2023).
  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1018. [Link]
  • Khan, I., et al. (2021).
  • Popa, M. V. (2015). Electronic Proprieties in Computational Chemistry. International Journal of Computational and Theoretical Chemistry, 3(3-1), 36-57.
  • Lafzi, F. (2019, January 14). How can i create an input file for optimization in Gaussian G09 for my molecule?.
  • Sordello, F., et al. (2023). Electrocatalytic Oxygen Reduction Reaction promoted by Titanium-based Tetrapyrazinoporphyrazines.
  • Balasubramani, S. (2023, August 28).
  • Ye, S., & Liu, G. (2023).
  • Gzyl-Malcher, B., & Malarz, K. (2021). Computational Analysis of Vibrational Spectra and Structure of Aqueous Cytosine. The Journal of Physical Chemistry B, 125(3), 904-914.
  • Verstraelen, T., et al. (2023). Properties of Local Electronic Structures. arXiv preprint arXiv:2308.07780.
  • Janani, S., et al. (2021). Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. Heliyon, 7(10), e08186. [Link]
  • Lodewyk, M. W., et al. (2012). Generation of Gaussian 09 Input Files for the Computation of.
  • Janani, S., et al. (2021). Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. Heliyon, 7(10), e08186.
  • Kirkpatrick, J., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations.
  • Moses, C. A., & Lo, J. C. (2021). Sulfur Chemistry.
  • Chen, J., & Zhu, C. (2024). Organosulfur and Organoselenium Chemistry. Molecules, 29(23), 5488. [Link]
  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]
  • De, S., & Cirera, J. (2021). The Role of Vibrational Anharmonicity in the Computational Study of Thermal Spin Crossover. Magnetochemistry, 7(11), 147. [Link]
  • Sinelnikov, A., & Lopatkin, A. (2022). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Biosensors, 12(11), 999. [Link]

Sources

A Senior Application Scientist's Guide to S,S-diethyl-sulfoximine as a Bioisostere of Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flatland of Sulfones

For decades, the sulfone group has been a reliable workhorse in medicinal chemistry. Its chemical stability, strong electron-withdrawing nature, and ability to act as a hydrogen bond acceptor have cemented its place in the scaffold of numerous therapeutic agents.[1][2] However, the relentless pursuit of improved drug efficacy and optimized pharmacokinetic profiles has illuminated the limitations of this otherwise stalwart moiety. Issues with metabolic stability, suboptimal solubility, and a geometrically fixed, planar interaction profile often present hurdles in lead optimization.[3][4]

This guide ventures beyond the traditional sulfone, exploring its mono-aza analogue: the sulfoximine. Specifically, we will use S,S-diethyl-sulfoximine as a model to dissect the profound advantages this three-dimensional, dynamic functional group offers as a bioisosteric replacement. As drug designers, our goal is to rationally modulate molecular properties to enhance biological performance. The sulfoximine group, with its unique combination of stability, polarity, and stereochemistry, represents a significant expansion of our chemical toolbox, enabling us to sculpt molecules with greater precision and purpose.[5][6][7] This document serves as both a theoretical primer and a practical guide for researchers and drug development professionals aiming to leverage the superior attributes of sulfoximines in their next generation of therapeutics.

The Sulfone vs. The Sulfoximine: A Physicochemical Comparison

At first glance, the substitution of a sulfone's oxygen atom for an imino (=NH) group appears to be a minor alteration. Yet, this single change fundamentally transforms the group's electronic, steric, and interactive properties. The result is a bioisostere that is structurally similar enough to occupy the same space but functionally distinct enough to overcome the parent group's liabilities.[8][9][10]

Structural and Electronic Divergence

The sulfone group is achiral and presents two hydrogen bond acceptors in a relatively fixed plane. In stark contrast, the this compound moiety introduces a chiral, tetrahedral sulfur center and a nitrogen atom that confers weak basicity.[10][11][12] This nitrogen atom not only acts as a hydrogen bond acceptor but, in its protonated state or as a free NH, provides a crucial hydrogen bond donor vector—a capability entirely absent in sulfones.[7][9][11] This additional interaction vector can be pivotal for enhancing binding affinity and selectivity.

G cluster_0 Diethyl Sulfone cluster_1 This compound S1 S O1a O S1->O1a O1b O S1->O1b C1a CH2CH3 S1->C1a C1b CH2CH3 S1->C1b HBA1 H-Bond Acceptor O1a->HBA1 HBA2 H-Bond Acceptor O1b->HBA2 S2 S O2 O S2->O2 N2 NH S2->N2 C2a CH2CH3 S2->C2a C2b CH2CH3 S2->C2b HBA3 H-Bond Acceptor O2->HBA3 HBA4 H-Bond Acceptor N2->HBA4 HBD1 H-Bond Donor N2->HBD1 Bioisosterism Bioisosteric Replacement cluster_1 cluster_1 Bioisosterism->cluster_1 Improved Properties cluster_0 cluster_0

Sources

Methodological & Application

Application Note & Protocol: A Modern Approach to the Synthesis of S,S-Diethyl-Sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed Application Note and Protocol for the synthesis of S,S-diethyl-sulfoximine from diethyl sulfide.

Abstract

Sulfoximines are a pivotal class of sulfur-based functional groups that have garnered significant attention in medicinal and agrochemical sciences.[1][2] Their unique three-dimensional structure, chemical stability, and ability to act as a bioisostere for sulfones and sulfonamides make them highly valuable motifs in drug design.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available diethyl sulfide. We will detail a modern, two-step synthesis involving a controlled oxidation followed by a metal-free imination using hypervalent iodine chemistry. Additionally, a highly efficient one-pot procedure is presented. The causality behind experimental choices, detailed safety protocols, and characterization data are provided to ensure reproducible and safe execution for researchers in drug development and synthetic chemistry.

Introduction: The Scientific Rationale

The synthesis of sulfoximines has traditionally been challenging, often relying on hazardous reagents such as sodium azide in strong acids or potentially explosive hydroxylamine derivatives.[2] These methods, while effective, pose significant safety risks, limiting their broad applicability.

Recent advancements have focused on developing milder and safer protocols. The most straightforward conceptual pathway involves two distinct transformations:

  • Oxidation: The conversion of a sulfide to a sulfoxide.

  • Imination: The transfer of a nitrogen group to the sulfur center of the sulfoxide.

This guide focuses on a robust and safe methodology that leverages a hypervalent iodine reagent, (diacetoxyiodo)benzene, in combination with a simple ammonia source like ammonium carbamate.[3][4] This approach avoids the use of harsh acids or transition metals, proceeds under mild conditions, and exhibits excellent functional group tolerance, making it a superior choice for modern synthetic laboratories.[1][3] We will first describe the synthesis of the diethyl sulfoxide intermediate and then its conversion to the target sulfoximine.

Synthetic Workflow Overview

The overall transformation from diethyl sulfide to this compound can be accomplished via a two-step sequence or a more streamlined one-pot protocol.

G cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A Diethyl Sulfide B Diethyl Sulfoxide A->B Step 1: Oxidation (e.g., H₂O₂) C This compound B->C Step 2: Imination (e.g., PhI(OAc)₂ / NH₄⁺ source) D Diethyl Sulfide E This compound D->E One-Pot Oxidation/ Imination

Diagram 1: Comparison of Two-Step vs. One-Pot Synthetic Routes.

Part I: Synthesis of Diethyl Sulfoxide (Intermediate)

Principle & Mechanistic Insight

The oxidation of sulfides to sulfoxides is a fundamental transformation.[5] The primary challenge is to prevent over-oxidation to the corresponding sulfone.[6] Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose due to its low cost, high atom economy (the only byproduct is water), and tunable reactivity.[7] The reaction is often performed at or below room temperature to maintain high selectivity for the sulfoxide.[6]

Experimental Protocol: Oxidation of Diethyl Sulfide

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Quantity
Diethyl sulfide(C₂H₅)₂S90.19504.51 g (5.37 mL)
Hydrogen PeroxideH₂O₂ (30% aq.)34.0155 (1.1 eq)6.24 g (5.67 mL)
MethanolCH₃OH32.04-100 mL
DichloromethaneCH₂Cl₂84.93-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add diethyl sulfide (50 mmol) and methanol (100 mL).

  • Begin stirring and allow the solution to cool to 0-5 °C.

  • Slowly add 30% aqueous hydrogen peroxide (55 mmol, 1.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.

  • Upon completion, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield diethyl sulfoxide as a colorless viscous liquid.[8] The product is often pure enough for the next step without further purification.

Part II: Synthesis of this compound (Imination)

Principle & Mechanistic Insight

This protocol utilizes a hypervalent iodine-mediated NH transfer, which is a state-of-the-art method for sulfoximine synthesis.[3] The reaction proceeds via a proposed short-lived, highly electrophilic iodonitrene intermediate generated from the reaction of (diacetoxyiodo)benzene and the ammonia source.[3] The nucleophilic sulfur atom of the diethyl sulfoxide attacks this intermediate, leading to the formation of the sulfoximine with the release of iodobenzene.[3] This method is stereospecific, meaning the configuration of a chiral sulfoxide would be retained.[4]

G cluster_0 Mechanism of NH-Transfer A PhI(OAc)₂ + NH₄⁺ Source B Electrophilic Intermediate [PhI=NH] A->B Generation D This compound B->D N-Transfer E PhI + Byproducts B->E Reduction C Diethyl Sulfoxide (Nucleophile) C->B Nucleophilic Attack

Diagram 2: Simplified Mechanism of Hypervalent Iodine-Mediated Imination.

Experimental Protocol: Imination of Diethyl Sulfoxide

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Quantity
Diethyl sulfoxide(C₂H₅)₂SO106.18202.12 g
(Diacetoxyiodo)benzeneC₁₀H₁₁IO₄322.0946 (2.3 eq)14.8 g
Ammonium CarbamateCH₆N₂O₂78.0730 (1.5 eq)2.34 g
MethanolCH₃OH32.04-40 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
Sat. aq. NaHCO₃---As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl sulfoxide (20 mmol), ammonium carbamate (30 mmol, 1.5 eq), and methanol (40 mL).

  • Stir the suspension at room temperature (20-25 °C).

  • Add (diacetoxyiodo)benzene (46 mmol, 2.3 eq) in one portion. Effervescence (CO₂ release) will be observed.

  • Stir the reaction mixture at room temperature for 3-5 hours. The mixture will turn into a pale-yellow solution.

  • Monitor the reaction by TLC or LC-MS until the sulfoxide is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the resulting slurry with ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acetic acid byproduct.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[9]

Alternative One-Pot Synthesis from Diethyl Sulfide

For maximum efficiency, the oxidation and imination can be combined into a single operation, converting the sulfide directly to the sulfoximine.[10][11][12]

Experimental Protocol: One-Pot Conversion

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Quantity
Diethyl sulfide(C₂H₅)₂S90.19201.80 g (2.15 mL)
(Diacetoxyiodo)benzeneC₁₀H₁₁IO₄322.0950 (2.5 eq)16.1 g
Ammonium CarbamateCH₆N₂O₂78.0740 (2.0 eq)3.12 g
MethanolCH₃OH32.04-40 mL

Procedure:

  • Combine diethyl sulfide (20 mmol), ammonium carbamate (40 mmol, 2.0 eq), and methanol (40 mL) in a 250 mL round-bottom flask.

  • Stir the mixture at room temperature.

  • Add (diacetoxyiodo)benzene (50 mmol, 2.5 eq) in four portions over 5 minutes to control the initial effervescence.

  • Stir the reaction at room temperature for 3 hours.[12]

  • Workup and purify the product as described in section 4.2. This procedure provides the target NH-sulfoximine directly from the sulfide in good yield.[11][12]

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are reported in ppm. Expect multiplets for the ethyl groups (CH₂) around 3.0-3.2 ppm and triplets for the terminal methyl groups (CH₃) around 1.3-1.5 ppm. A broad singlet for the N-H proton will also be present.[13]

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the two distinct carbons of the ethyl groups.[13]

  • IR (Infrared Spectroscopy): Look for characteristic N-H stretching vibrations (around 3300 cm⁻¹) and S=O stretching vibrations.

  • HRMS (High-Resolution Mass Spectrometry): Calculate the expected exact mass for the protonated molecule [M+H]⁺ and compare it with the observed value.[13]

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Diethyl Sulfide: Flammable liquid with a strong, unpleasant odor. Handle in a fume hood away from ignition sources.

    • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.

    • (Diacetoxyiodo)benzene: Irritant. Avoid inhalation of dust and contact with skin.

    • Ammonium Carbamate: Decomposes upon heating or in contact with acids to release ammonia and carbon dioxide. Store in a cool, well-ventilated area.

  • Azide-Based Methods (For Informational Purposes): Traditional methods using sodium azide (NaN₃) and strong acids like H₂SO₄ generate highly toxic and explosive hydrazoic acid (HN₃) in situ.[14] Hydrazoic acid is volatile and shock-sensitive.[15] Furthermore, contact of azides with heavy metals (e.g., copper, lead) can form dangerously explosive metal azides.[15][16][17] Due to these extreme hazards, azide-based methods are not recommended unless stringent, specialized safety protocols and equipment are available. The hypervalent iodine method presented here is a significantly safer alternative.

References

  • Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Chemical Communications, 50(68), 9687–9689. [Link][1][2][19]
  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391–6399. [Link]
  • Patel, S., et al. (n.d.). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality.
  • Wikipedia contributors. (n.d.). Sulfoxide. Wikipedia. [Link][6]
  • Occupational Safety and Health Administration. (n.d.).
  • Zebrafish International Resource Center. (n.d.). Material Safety Data Sheet (MSDS) for Sodium Azide. University of Oregon. [Link][16]
  • Wikipedia contributors. (n.d.). Diethyl sulfoxide. Wikipedia. [Link][9]
  • JoVE. (n.d.). Preparation and Reactions of Sulfides. [Link][7]
  • Organic Chemistry Portal. (n.d.).
  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link][18]
  • International Labour Organization. (n.d.). ICSC 0950 - SODIUM AZIDE. [Link][20]
  • Tota, A., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(26), 7612-7616. [Link][5]
  • Andresini, M., et al. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. [Link]
  • Tota, A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link][3]
  • Tota, A., et al. (2017). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 48-60. [Link][11][13]
  • Li, Y., et al. (2017).
  • Reboul, V., et al. (n.d.). Mechanistic Investigation of the NH-Sulfoximination of Sulfide.
  • Bizet, V., et al. (2015). Sulfur imidations: access to sulfimides and sulfoximines. Organic & Biomolecular Chemistry, 13(23), 6465-6476. [Link][4]
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.).
  • Atlanchim Pharma. (n.d.).

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure (S)-Diethylsulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the asymmetric synthesis of enantiopure (S)-diethylsulfoximine, a chiral motif of increasing importance in medicinal and agricultural chemistry. Sulfoximines are recognized as valuable bioisosteres for sulfones and sulfonamides, offering unique physicochemical properties such as enhanced aqueous solubility, metabolic stability, and the ability to act as hydrogen bond donors and acceptors.[1][2][3][4] The stereogenic sulfur center is crucial for their interaction with biological targets, making access to enantiomerically pure forms a critical challenge for drug development.[1][5][6][7][8] This guide moves beyond a simple recitation of steps to explain the causality behind advanced synthetic strategies, focusing on a state-of-the-art rhodium-catalyzed asymmetric S-alkylation of sulfenamides. An alternative robust method involving the stereospecific S-alkylation of a chiral sulfinamide is also presented. Detailed, field-tested protocols, mechanistic diagrams, and data summaries are provided to enable researchers to successfully synthesize this key building block.

Introduction: The Rise of Chiral Sulfoximines in Drug Discovery

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have emerged from relative obscurity to become a "rising star" in modern drug discovery.[9][10] Their unique three-dimensional structure and electronic properties make them effective replacements for more common functional groups, often leading to improved pharmacokinetic profiles.[3][4][11] When the two carbon substituents on the sulfur atom are different, as in diethylsulfoximine, the sulfur atom becomes a stable stereocenter. The two enantiomers can exhibit profoundly different biological activities, necessitating synthetic methods that provide absolute stereocontrol.[1][5]

Historically, the synthesis of enantiopure sulfoximines has been challenging, often relying on chiral resolution or the use of stoichiometric chiral reagents.[6] Modern catalysis, however, has unlocked more efficient and elegant pathways. The most effective catalytic asymmetric methods focus on creating the stereogenic sulfur center with high fidelity.[1][6] This guide details two such powerful strategies.

Overview of Modern Asymmetric Synthetic Strategies

The synthesis of chiral sulfoximines can be approached through several distinct catalytic strategies. Understanding these pathways allows researchers to select the most appropriate method based on available starting materials, desired scale, and specific molecular architecture.

G A Sulfide (Et-S-Et) D Asymmetric Oxidation + Imidation A->D 1. Asym. Oxidation B Sulfenamide (Et-S-NR2) E Rh-Catalyzed Asymmetric S-Alkylation B->E [Rh*] cat. Et-N2-CO2R C Chiral Sulfinamide ((S)-Et-S(O)NHR) F Stereospecific S-Alkylation C->F Base Et-I G Chiral Sulfoxide ((S)-Et-S(O)Et) H Chiral Sulfilimine ((S)-Et-S(N-PG)Et) I Enantiopure Sulfoximine ((S)-Et2S(O)NH) F->I Deprotection (if needed) G->I 2. Imidation H->I Oxidation & Deprotection G Simplified Catalytic Cycle for Rh-Catalyzed S-Alkylation Rh_cat [Rh2(L*)4] Carbenoid Rh(II)-Carbenoid Intermediate (II) Rh_cat->Carbenoid + Diazo - N2 Diazo EtO2C-CH-N2 Ylide Sulfur Ylide Intermediate (III) Carbenoid->Ylide + Sulfenamide (1) Sulfenamide Et-S-N(PG)H (1) Ylide->Rh_cat Releases Catalyst Product Chiral Sulfilimine (3) Ylide->Product Tautomerization Oxidation m-CPBA Product->Oxidation Sulfoximine N-Protected Sulfoximine (4) Oxidation->Sulfoximine

Figure 2: Catalytic cycle for asymmetric S-alkylation.<[1]/center>
Detailed Experimental Protocol

Step 1: Preparation of Ethyl Sulfenamide Precursor This protocol assumes the synthesis of a suitable N-protected ethyl sulfenamide, for example, from ethanethiol and an N-chloroamide derivative. The specific precursor may need to be optimized.

Step 2: Rhodium-Catalyzed Asymmetric S-Alkylation

  • Materials:

    • Ethyl sulfenamide (1.0 equiv)

    • Ethyl diazoacetate (1.2 equiv)

    • Chiral Dirhodium Catalyst (e.g., Rh₂(S-DOSP)₄) (0.1–1.0 mol%)

    • Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

  • Procedure:

    • To a flame-dried, argon-purged reaction vessel, add the chiral dirhodium catalyst and the ethyl sulfenamide precursor.

    • Dissolve the solids in anhydrous DCM.

    • Cool the solution to the optimized temperature (e.g., 25 °C).

    • Slowly add the ethyl diazoacetate via syringe pump over several hours (e.g., 4 hours) to the stirred solution. Causality: Slow addition maintains a low concentration of the diazo compound, minimizing side reactions such as dimerization.

    • After the addition is complete, allow the reaction to stir at the same temperature until TLC or LC-MS analysis indicates full consumption of the sulfenamide.

    • Concentrate the reaction mixture under reduced pressure. The crude sulfilimine product is often sufficiently pure for the next step, or it can be purified by flash column chromatography on silica gel.

Step 3: Stereospecific Oxidation to N-Protected Sulfoximine

  • Materials:

    • Crude Sulfilimine from Step 2 (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude sulfilimine in DCM and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise, monitoring the internal temperature to keep it below 5 °C. Insight: This oxidation is highly exothermic; slow addition prevents over-oxidation and potential side reactions.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by adding aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the N-protected (S)-diethylsulfoximine.

Step 4: Deprotection to Free NH-Sulfoximine

  • Procedure:

    • The N-acyl group can be cleaved under hydrolytic conditions. [1]For example, dissolving the N-protected sulfoximine in a mixture of methanol and aqueous sodium hydroxide and heating can afford the free NH-sulfoximine after acidic workup and purification. Note: Conditions must be optimized based on the specific protecting group used.

Expected Performance

This method is reported to achieve high yields and excellent enantioselectivity across a range of substrates. [1][5][7]

Parameter Typical Value Source
Yield (Alkylation) >90% [1][5]
Enantiomeric Ratio (e.r.) Up to 98:2 [1][5][7]
Yield (Oxidation) >95% [1]

| Stereofidelity | Complete Retention | [1][5]|

Alternative Protocol: Stereospecific S-Alkylation of Chiral Sulfinamides

This method provides an excellent alternative, particularly if enantiopure sulfinamide precursors are readily available. The strategy relies on the high stereospecificity of the S-alkylation step.

Rationale and Workflow

The key to this method's success is directing the incoming electrophile (ethyl iodide) to the sulfur atom instead of the nitrogen atom of the sulfinamide. This is achieved by installing a sterically demanding protecting group, such as a pivaloyl (Piv) group, on the nitrogen. [12]This steric shield effectively blocks N-alkylation, forcing the reaction to proceed at the more accessible sulfur atom. The reaction proceeds with inversion of stereochemistry at the sulfur center, but since the starting material is the opposite enantiomer, the desired (S)-sulfoximine is obtained.

G A (R)-t-Bu-S(O)NH2 (Andersen Reagent) B 1. EtMgBr 2. H3O+ A->B C (R)-Ethyl tert-butyl sulfoxide B->C D Pummerer Reaction & Hydrolysis C->D E (R)-Ethyl Sulfinamide D->E F Piv-Cl, Pyridine E->F G (R)-N-Piv-Ethyl Sulfinamide F->G H NaOH, Et-I in DME G->H I (S)-N-Piv-Diethyl- sulfoximine H->I

Figure 3: Workflow for synthesis via chiral sulfinamide alkylation.
Detailed Experimental Protocol

Step 1: Preparation of (R)-N-Pivaloylethylsulfinamide

  • This chiral starting material can be prepared from commercially available reagents, often starting from Andersen's reagent or via asymmetric oxidation of a thioether followed by conversion to the sulfinamide.

Step 2: Sulfur-Selective Alkylation

  • Materials:

    • (R)-N-Pivaloylethylsulfinamide (1.0 equiv)

    • Sodium Hydroxide (NaOH), powdered (2.0 equiv)

    • Ethyl Iodide (EtI) (1.5 equiv)

    • 1,2-Dimethoxyethane (DME), anhydrous

  • Procedure:

    • To an argon-purged reaction vessel, add the chiral sulfinamide and powdered NaOH.

    • Add anhydrous DME and stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl iodide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to afford (S)-N-Pivaloyldiethylsulfoximine. [12] Step 3: Deprotection (if required)

  • The pivaloyl group can be removed under strong acidic or basic conditions, or via reduction with reagents like LiAlH₄, to yield the free NH-sulfoximine. [13]

Conclusion and Outlook

The catalytic asymmetric synthesis of enantiopure sulfoximines has matured significantly, providing powerful tools for medicinal chemists. The rhodium-catalyzed S-alkylation of sulfenamides offers a de novo approach to establishing the chiral sulfur center with exceptional control and efficiency. [1]Concurrently, the stereospecific S-alkylation of readily accessible chiral sulfinamides presents a reliable and scalable alternative. [14][12]Mastery of these protocols enables researchers and drug development professionals to readily access valuable building blocks like (S)-diethylsulfoximine, accelerating the exploration of this privileged functional group in the design of next-generation therapeutics. The continued development of such stereoselective methods is paramount to fully realizing the potential of sulfoximines in agrochemical and pharmaceutical research. [1][9]

References

  • Blakey, S. B., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]
  • Blakey, S. B., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed. [Link]
  • Wimmer, A., & König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Chemistry Portal. [Link]
  • Wang, Z., et al. (2020). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC. [Link]
  • Blakey, S. B., et al. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines.
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. [Link]
  • Maeda, Y., et al. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation.
  • Ma, J., & Bolm, C. (2023). Strategies for the stereoselective synthesis of sulfoximines.
  • Zhang, Z., et al. (2025). Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment.
  • Wimmer, A., & König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis.
  • Browne, D. L., et al. (2020). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. PubMed. [Link]
  • Organic Chemistry Portal. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. [Link]
  • Shen, B., Wan, B., & Li, X. (2018). Enantiodivergent Desymmetrization in Rh(III)-Catalyzed Annulation of Sulfoximines with Diazo Compounds.
  • Maeda, Y., et al. (2022).
  • Bull, J. A., et al. (2023).
  • Browne, D. L., et al. (2020). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PMC. [Link]
  • Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.
  • Briggs, E. L., et al. (2022). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
  • Browne, D. L., et al. (2020). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. ChemRxiv. [Link]
  • Shields, J. D., & Reisman, S. E. (2021). Thermal Nickel-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides Enabled by PhPAd-DalPhos Ligation.
  • Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Sulfoximines through the S‐Alkylation of Sulfinamides.
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. [Link]
  • Miao, J., Richards, N. G. J., & Ge, H. (2014).
  • Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Lücking, U., et al. (2017).
  • Bohrium. (2021). application-of-sulfoximines-in-medicinal-chemistry-from-2013-to-2020. Ask this paper. [Link]
  • Wang, Y., et al. (2023).
  • Degennaro, L., Luisi, R., & Bull, J. A. (2021).

Sources

Application Notes & Protocols: Rhodium-Catalyzed Synthesis of S,S-Diethyl Sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Ascendancy of Sulfoximines and the Elegance of Rhodium Catalysis

Sulfoximines are an increasingly important class of sulfur-containing compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique stereochemical and electronic properties, including a stable tetrahedral geometry at the sulfur atom and the ability to act as a chiral auxiliary, make them attractive moieties for modulating the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2] The synthesis of enantiomerically pure sulfoximines is therefore of paramount importance.

Traditionally, the synthesis of sulfoximines has involved multi-step procedures, often with harsh reagents. However, the advent of transition metal-catalyzed reactions has provided more direct and milder routes. Among these, rhodium-catalyzed imination of sulfides and sulfoxides has emerged as a powerful and versatile method.[3][4][5] This approach offers several advantages, including high yields, excellent functional group tolerance, and, crucially, stereospecificity, allowing for the retention of configuration at the sulfur center.[3][4][6]

These application notes provide a detailed protocol for the synthesis of S,S-diethyl sulfoximine, a fundamental building block, via a rhodium-catalyzed imination of diethyl sulfide. The methodology is adapted from the pioneering work of Bolm and others in the field of rhodium-catalyzed sulfoximine synthesis.[3][7][8] We will delve into the mechanistic underpinnings of this transformation and provide a step-by-step guide for its successful implementation in a laboratory setting.

Mechanistic Insights: The Rhodium-Catalyzed Nitrene Transfer

The rhodium-catalyzed synthesis of sulfoximines from sulfides proceeds through a two-step sequence: an initial oxidation of the sulfide to the corresponding sulfoxide, followed by a rhodium-catalyzed imination. The key to the imination step is the in situ generation of a rhodium-nitrene intermediate.

The catalytic cycle is believed to commence with the reaction of the rhodium(II) catalyst, typically dirhodium tetraacetate ([Rh₂(OAc)₄]), with an oxidant, such as iodobenzene diacetate (PhI(OAc)₂), and a nitrogen source. This generates a highly reactive rhodium-nitrene species.[9] The sulfoxide then attacks this electrophilic nitrene intermediate, leading to the formation of the N-S bond and the desired sulfoximine, with the regeneration of the rhodium(II) catalyst.[9]

One of the significant advantages of this rhodium-catalyzed system is its compatibility with ambient conditions, as the catalyst and reagents are generally stable to air and moisture, obviating the need for an inert atmosphere or rigorously dried solvents.[3]

Experimental Workflow Overview

The synthesis of S,S-diethyl sulfoximine from diethyl sulfide involves a one-pot, two-stage process. The first stage is the oxidation of diethyl sulfide to diethyl sulfoxide. The second stage is the rhodium-catalyzed imination of the in-situ generated diethyl sulfoxide.

experimental_workflow cluster_oxidation Stage 1: Oxidation cluster_imination Stage 2: Rhodium-Catalyzed Imination cluster_workup Workup & Purification start_materials Diethyl Sulfide sulfoxide Diethyl Sulfoxide (in situ) start_materials->sulfoxide Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) product S,S-Diethyl Sulfoximine sulfoxide->product Imination catalyst [Rh₂(OAc)₄] n_source Nitrogen Source (e.g., Ammonium Carbamate) imination_oxidant Oxidant (e.g., PhI(OAc)₂) filtration Filtration product->filtration extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography final_product Purified S,S-Diethyl Sulfoximine chromatography->final_product

Caption: Experimental workflow for the synthesis of S,S-diethyl sulfoximine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the rhodium-catalyzed imination of sulfides and sulfoxides.[1][10] Researchers should perform their own optimization as needed.

Materials and Reagents:

  • Diethyl sulfide

  • Hydrogen peroxide (30% solution)

  • Ammonium carbamate

  • Dirhodium tetraacetate ([Rh₂(OAc)₄])

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Magnesium oxide (MgO)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

Part A: Oxidation of Diethyl Sulfide to Diethyl Sulfoxide (in situ)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl sulfide (1.0 g, 11.1 mmol).

  • Dissolve the diethyl sulfide in 20 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% solution, 1.25 mL, 12.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting sulfide.

Part B: Rhodium-Catalyzed Imination

  • To the reaction mixture containing the in-situ generated diethyl sulfoxide, add ammonium carbamate (1.30 g, 16.7 mmol), magnesium oxide (1.79 g, 44.4 mmol), and dirhodium tetraacetate (0.025 g, 0.056 mmol, 0.5 mol%).[1]

  • Add dichloromethane (20 mL) to the flask.

  • Add (diacetoxyiodo)benzene (5.37 g, 16.7 mmol) in one portion.[1]

  • Stir the resulting suspension at room temperature for 12-16 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

Part C: Workup and Purification

  • Upon completion of the reaction, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of celite to remove insoluble solids, washing the pad with dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure S,S-diethyl sulfoximine.

Data Summary and Expected Results

The following table summarizes the key quantitative data for this synthesis. Yields and purity are based on typical results for similar rhodium-catalyzed iminations.

ParameterExpected Value
Starting Material Diethyl Sulfide
Catalyst Loading 0.5 mol% [Rh₂(OAc)₄]
Nitrogen Source Ammonium Carbamate
Oxidant PhI(OAc)₂
Solvent MeOH / CH₂Cl₂
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours (Imination Step)
Expected Yield 70-85%
Product Purity (post-chromatography) >95%
Appearance Colorless oil or white solid

Catalytic Cycle of Rhodium-Catalyzed Imination

catalytic_cycle catalyst [Rh₂(II)] rh_nitrene [Rh₂(II)=NR] catalyst->rh_nitrene Nitrene Formation nitrene_source N-Source + Oxidant nitrene_source->rh_nitrene rh_nitrene->catalyst Imination product R₂S(O)=NR sulfoxide R₂S=O sulfoxide->rh_nitrene

Caption: Simplified catalytic cycle for rhodium-catalyzed imination of a sulfoxide.

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen peroxide is a strong oxidizer; handle with care.

  • (Diacetoxyiodo)benzene is an irritant; avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate caution.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The rhodium-catalyzed synthesis of sulfoximines represents a robust and efficient method for accessing this valuable class of compounds. The protocol detailed herein for the preparation of S,S-diethyl sulfoximine provides a practical guide for researchers. The mild reaction conditions, operational simplicity, and stereospecific nature of this transformation make it an attractive tool for both academic research and industrial drug development.

References

  • Okamura, H., & Bolm, C. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. Organic Letters, 6(8), 1305–1307. [Link][3][4][5]
  • Miao, J., Richards, N. G. J., & Ge, H. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides.
  • Zenzola, M., Doran, R., Degennaro, L., Bull, J. A., & Luisi, R. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(11), 5947–5955. [Link][1][10]
  • Skóra, M., Nowacki, M., & Dawidowski, M. (2025). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery.
  • Zenzola, M., Doran, R., Degennaro, L., Bull, J. A., & Luisi, R. (2015).
  • Okamura, H., & Bolm, C. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. American Chemical Society. [Link]
  • Request PDF. (2025). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines.
  • Doran, R., Zenzola, M., & Bull, J. A. (2023).
  • Okamura, H., & Bolm, C. (2004). Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. PubMed. [Link]
  • Arisawa, M., & Yamaguchi, M. (2011). Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. PMC. [Link]
  • Patel, S., et al. (2020). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. NIH. [Link][9]
  • Bolm, C. Sulfur chemistry. RWTH Aachen University. [Link]
  • Patel, S., et al. (2020). Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides with acceptor-acceptor diazo compounds enables the synthesis of sulfoximines displaying diverse functionality. Europe PMC. [Link][2]
  • Request PDF. (2025).
  • Wang, C., et al. (2020). Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry. [Link]
  • Zenzola, M., et al. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. [Link]
  • Zenzola, M., et al. (2019).
  • Espino, C. G., & Du Bois, J. (2006). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. [Link]
  • Request PDF. (2025). Stereoselective Rhodium-Catalyzed Imination of Sulfides.
  • Kim, J. Y., & Chang, S. (2014). Rhodium-Catalyzed Direct Amination of Arene CH Bonds Using Azides as the Nitrogen Source. Organic Syntheses Procedure. [Link]

Sources

A Practical, Metal-Free Approach to the Synthesis of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Sulfoximines are increasingly recognized as crucial pharmacophores in modern drug discovery, serving as effective bioisosteres for sulfones and sulfonamides.[1][2] Their unique three-dimensional structure and hydrogen-bonding capabilities offer significant advantages in modulating physicochemical properties and biological activity.[3] This application note provides a detailed, reliable, and metal-free protocol for the synthesis of S,S-diethyl-sulfoximine. Traditional synthetic routes often rely on transition-metal catalysts, which can lead to product contamination with toxic metal residues, complicating purification and regulatory approval in pharmaceutical development. The described method circumvents this issue by employing a hypervalent iodine(III) reagent for the direct NH-transfer to a sulfoxide precursor, ensuring high purity and operational simplicity.[1][4] This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a scalable and robust pathway to a valuable building block.

Reaction Principle and Mechanism

The synthesis is a two-stage process beginning with the selective oxidation of a sulfide to a sulfoxide, followed by a metal-free imidation.

Step 1: Oxidation of Diethyl Sulfide Diethyl sulfide is first oxidized to diethyl sulfoxide. A key challenge in this step is preventing overoxidation to the corresponding sulfone.[5] A highly selective and "green" method utilizes hydrogen peroxide in glacial acetic acid, which provides the desired sulfoxide in excellent yield under mild, transition-metal-free conditions.[5]

Step 2: Metal-Free Imidation of Diethyl Sulfoxide The core of this protocol is the metal-free NH-transfer to diethyl sulfoxide. The mechanism is proposed to proceed through the reaction of an ammonia source, such as ammonium carbamate, with a hypervalent iodine(III) oxidant, like (diacetoxyiodo)benzene (PhI(OAc)₂).[1] This generates a highly reactive iminoiodinane intermediate, which then transfers the "NH" group to the sulfur atom of the sulfoxide to form the this compound product stereospecifically.[1][6] This method is noted for its broad functional group tolerance and operational simplicity.[4]

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaCAS No.Supplier SuggestionPurity
Diethyl Sulfide(C₂H₅)₂S352-93-2Sigma-Aldrich≥98%
Hydrogen PeroxideH₂O₂7722-84-1VWR, Fisher Scientific30 wt% in H₂O
Glacial Acetic AcidCH₃COOH64-19-7Sigma-Aldrich≥99.7%
(Diacetoxyiodo)benzeneC₁₀H₁₁IO₄3240-34-4Sigma-Aldrich, Combi-Blocks≥98%
Ammonium CarbamateCH₆N₂O₂1111-78-0Sigma-Aldrich≥99%
Methanol (MeOH)CH₃OH67-56-1Fisher ScientificAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂75-09-2Fisher ScientificACS Grade
Sodium Hydroxide (NaOH)NaOH1310-73-2Sigma-AldrichPellets, ACS Reagent
Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6Fisher ScientificAnhydrous, Granular
Saturated Sodium BicarbonateNaHCO₃ (aq)N/APrepared in-houseN/A
BrineNaCl (aq)N/APrepared in-houseN/A
Silica GelSiO₂7631-86-9SiliCycle, Merck230-400 mesh
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (NMR, GC-MS)

  • pH paper or meter

Detailed Experimental Protocol

Part A: Synthesis of Diethyl Sulfoxide
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl sulfide (4.51 g, 50 mmol, 1.0 equiv) in glacial acetic acid (20 mL).

  • Oxidation: Cool the flask in an ice bath to 0 °C. Slowly add 30 wt% hydrogen peroxide (5.1 mL, 50 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting sulfide.

  • Work-up: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7).

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford diethyl sulfoxide as a colorless oil. The product is often used in the next step without further purification if purity is high.

Part B: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask, add diethyl sulfoxide (from Part A, assuming ~50 mmol, 1.0 equiv), ammonium carbamate (5.85 g, 75 mmol, 1.5 equiv), and anhydrous methanol (100 mL). Stir the suspension at room temperature.

  • Addition of Oxidant: Add (diacetoxyiodo)benzene (17.7 g, 55 mmol, 1.1 equiv) to the mixture in one portion.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C. Maintain stirring at this temperature for 12-16 hours. The reaction mixture should become a clear, homogeneous solution over time.

  • Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Aqueous Work-up: Redissolve the resulting residue in dichloromethane (100 mL) and water (50 mL). Make the aqueous layer basic (pH > 10) by adding 2 M NaOH solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of 0% to 10% methanol in dichloromethane) to yield this compound as a colorless oil.

Workflow and Data Summary

Synthetic Workflow Diagram

Metal_Free_Sulfoximine_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Imidation A Diethyl Sulfide B Diethyl Sulfoxide A->B H₂O₂ (1.0 eq) Glacial Acetic Acid 0 °C to RT, 2-4h C This compound B->C PhI(OAc)₂ (1.1 eq) NH₂CO₂NH₄ (1.5 eq) MeOH, 60 °C, 12-16h

Caption: Metal-free synthesis workflow for this compound.

Expected Results
ProductStarting MaterialTypical YieldPurityCharacterization Notes
Diethyl SulfoxideDiethyl Sulfide>95%>95% (by GC)Colorless oil, used directly in the next step.
This compoundDiethyl Sulfoxide70-85%>98% (post-chromatography)Colorless oil. ¹H & ¹³C NMR, HRMS consistent with structure.

Safety and Handling

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Diethyl Sulfide: Highly flammable liquid with a strong, unpleasant odor.[7][8] Keep away from ignition sources.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Do not mix with flammable materials.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • (Diacetoxyiodo)benzene: Irritant. Handle with care, avoiding inhalation of dust.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete reaction or over-oxidation to sulfone.Monitor the reaction closely by TLC/GC. Ensure the temperature is controlled during H₂O₂ addition. Use exactly 1.0 equivalent of H₂O₂.
Reaction stalls in Part B Insufficient heating; degradation of reagents.Ensure the reaction temperature is maintained at 60 °C. Use fresh ammonium carbamate and (diacetoxyiodo)benzene. Ensure methanol is anhydrous.
Low yield in Part B Incomplete extraction of the product.The sulfoximine product has some water solubility. Ensure the aqueous layer is basic (pH > 10) during work-up to keep the product in its free-base form. Perform thorough extractions (3-4 times) with DCM.
Difficult purification Presence of unreacted starting material or byproducts.Ensure the reaction has gone to completion before work-up. A fine-tuned gradient for column chromatography (e.g., 0-10% MeOH in DCM) is crucial for good separation.

References

  • Transition-metal-free arene C–H functionalization for the synthesis of sulfoximines. (2025). RSC Publishing.
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure.
  • metal‐free approach for the synthesis of N‐aryl sulfoximines. (n.d.).
  • Synthesis and Transformations of NH‐Sulfoximines. (2021). PMC - NIH.
  • Sulfoximine synthesis by NH transfer to sulfoxides. (n.d.).
  • Synthesis and Transformations of NH-Sulfoximines. (2021). PubMed.
  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Medi
  • Sulfoximines: Synthesis, Transformation and Applic
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). MDPI.
  • Diethyl sulfide. (n.d.). Wikipedia.
  • diethyl sulfide, 352-93-2. (n.d.). The Good Scents Company.

Sources

S,S-Diethyl-Sulfoximine: A Practical Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Sulfoximines in Stereoselective Control

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force in academic research and industrial drug development. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in a variety of chemical transformations. Among the arsenal of available auxiliaries, sulfur-based chiral auxiliaries have carved a significant niche due to their unique stereoelectronic properties and predictable facial bias.[1][2] S,S-diethyl-sulfoximine, a structurally simple yet highly effective chiral controller, has emerged as a valuable tool for the asymmetric synthesis of complex molecules. Its thermal and chemical stability, coupled with the ease of introduction and removal, makes it an attractive choice for researchers.

This comprehensive guide provides an in-depth exploration of this compound as a chiral auxiliary. We will delve into its enantioselective synthesis, provide detailed protocols for its application in key asymmetric transformations such as alkylation and conjugate addition, and discuss the methods for its subsequent cleavage. The causality behind experimental choices and the mechanistic underpinnings of the observed stereoselectivity will be emphasized throughout, offering a field-proven perspective for both seasoned researchers and those new to the field of asymmetric synthesis.

Part 1: Enantioselective Synthesis of this compound

The cornerstone of any chiral auxiliary-based strategy is the efficient and scalable synthesis of the auxiliary in high enantiopurity. For this compound, a reliable method involves the stereospecific S-alkylation of a chiral sulfinamide precursor. This approach leverages the readily available pool of enantiopure sulfinamides to construct the desired sulfoximine with excellent stereocontrol.[3][4]

Synthetic Workflow Overview

The synthesis commences with a commercially available chiral sulfenamide, which undergoes a catalytic enantioselective S-alkylation to introduce the first ethyl group. Subsequent oxidation and a second alkylation furnish the target this compound.

G start Chiral Sulfenamide step1 Catalytic Enantioselective S-Ethylation start->step1 intermediate1 Enantioenriched S-Ethyl Sulfinamide step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 S-Ethyl Sulfinimidate step2->intermediate2 step3 Ethylation intermediate2->step3 end_product (S,S)- or (R,R)-Diethyl-Sulfoximine step3->end_product

Caption: Synthetic route to enantiopure this compound.

Detailed Protocol: Synthesis of (S,S)-Diethyl-Sulfoximine

This protocol is a representative procedure based on established methodologies for the synthesis of chiral dialkyl sulfoximines.[3][4]

Materials:

  • (S)-tert-Butanesulfinamide

  • Ethyl iodide

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-PTAD)₄)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Procedure:

  • Enantioselective S-Ethylation:

    • To a solution of (S)-tert-butanesulfinamide (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the chiral rhodium catalyst (0.1 mol%).

    • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM over 1 hour.

    • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the enantioenriched S-ethyl-N-(tert-butylsulfinyl)imine.

  • Oxidation to Sulfinimidate:

    • Dissolve the S-ethyl-N-(tert-butylsulfinyl)imine (1.0 eq) in DCM at 0 °C.

    • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude S-ethyl sulfinimidate, which is used in the next step without further purification.

  • Final Ethylation:

    • Dissolve the crude S-ethyl sulfinimidate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add ethylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield enantiopure (S,S)-diethyl-sulfoximine.

Part 2: Application in Asymmetric Alkylation

One of the most powerful applications of this compound is in the diastereoselective alkylation of enolates derived from ketones and esters. The sulfoximine moiety acts as a bulky stereodirecting group, effectively shielding one face of the enolate and forcing the incoming electrophile to approach from the less hindered side.

Mechanism of Stereodirection

The stereochemical outcome is dictated by the formation of a rigid, chelated intermediate. Upon deprotonation, the sulfoximine nitrogen and the enolate oxygen coordinate to the lithium cation, creating a six-membered ring structure. The ethyl groups on the sulfur atom create a significant steric bias, directing the alkylating agent to the opposite face of the enolate.

G cluster_0 Chelated Enolate Intermediate enolate Li+ chelated sulfoximine enolate electrophile Electrophile (R-X) enolate->electrophile Attack from less hindered face product Alkylated Product (High d.r.) electrophile->product caption Stereochemical model for asymmetric alkylation.

Caption: Chelation-controlled model for diastereoselective alkylation.

Protocol: Diastereoselective Alkylation of a Cyclohexanone Derivative

This protocol illustrates the use of (S,S)-diethyl-sulfoximine as a chiral auxiliary in the asymmetric alkylation of a ketone.

Materials:

  • (S,S)-Diethyl-sulfoximine

  • Cyclohexanone

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Chiral Adduct:

    • To a solution of (S,S)-diethyl-sulfoximine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq) and stir for 30 minutes.

    • Add cyclohexanone (1.0 eq) and stir for 1 hour at -78 °C.

    • Warm the reaction to room temperature and stir for 2 hours.

    • Quench with water and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude sulfoximine-ketone adduct. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • To a solution of the purified adduct (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq).

    • Stir for 1 hour at -78 °C to form the lithium enolate.

    • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

    • Purify by flash column chromatography.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585
Benzyl Bromide>98:290
Allyl Bromide>95:582
Caption: Representative results for the asymmetric alkylation of a cyclohexanone derivative using (S,S)-diethyl-sulfoximine auxiliary.

Part 3: Application in Asymmetric Conjugate Addition

The this compound auxiliary can also effectively control the stereochemistry of conjugate addition reactions to α,β-unsaturated systems. The sulfoximine-derived nucleophile adds to the Michael acceptor with high facial selectivity.

Protocol: Diastereoselective Conjugate Addition to an Enone

This protocol outlines a typical procedure for the conjugate addition of a lithiated species derived from an this compound adduct to an α,β-unsaturated ketone.

Materials:

  • This compound-functionalized substrate

  • Lithium diisopropylamide (LDA)

  • Cyclohex-2-en-1-one

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Generation of the Nucleophile:

    • To a solution of the this compound-functionalized substrate (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.05 eq).

    • Stir for 30 minutes at -78 °C.

  • Conjugate Addition:

    • In a separate flask, suspend CuI (1.0 eq) in anhydrous THF at -78 °C.

    • Add the freshly prepared lithiated sulfoximine solution via cannula.

    • Stir for 30 minutes to form the organocuprate reagent.

    • Add a solution of cyclohex-2-en-1-one (0.9 eq) in THF.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio and purify the product by column chromatography.

Michael AcceptorDiastereomeric Ratio (d.r.)Yield (%)
Cyclohex-2-en-1-one>97:388
Methyl vinyl ketone>95:585
Acrylonitrile>96:491
Caption: Typical results for the diastereoselective conjugate addition using a this compound-derived nucleophile.

Part 4: Cleavage of the this compound Auxiliary

A critical aspect of any chiral auxiliary strategy is the efficient and clean removal of the auxiliary from the product without racemization of the newly formed stereocenter. The this compound auxiliary can be cleaved under reductive conditions.

Protocol: Reductive Cleavage of the Auxiliary

This protocol describes a common method for the removal of the sulfoximine auxiliary.

Materials:

  • Alkylated or conjugate addition product

  • Raney Nickel (Ra-Ni)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Preparation:

    • Dissolve the sulfoximine-containing product (1.0 eq) in ethanol in a hydrogenation vessel.

    • Carefully add a slurry of Raney Nickel (approx. 50% w/w of the substrate) in ethanol.

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting product by column chromatography to obtain the chiral product free of the auxiliary.

Conclusion: A Versatile and Reliable Chiral Auxiliary

This compound has proven to be a valuable and practical chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis, high stereodirecting ability in both alkylation and conjugate addition reactions, and reliable cleavage protocols make it an excellent choice for the synthesis of enantiomerically enriched molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently employ this compound in their synthetic endeavors, paving the way for the efficient construction of complex chiral architectures.

References

  • Okamura, H., & Bolm, C. (2004). Sulfoximines: Synthesis and Catalytic Applications. Chemical Letters, 33(7), 772-777.
  • Reggelin, M., & Zur, C. (2000). Chiral Sulfoximines in Asymmetric Synthesis. Synthesis, 2000(01), 1-64.
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652–3660.
  • Kano, T., Aota, Y., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides.
  • Davies, S. G., & Fletcher, A. M. (2014). The conjugate addition of organocuprates to α,β-unsaturated systems. Chemical Society Reviews, 43(9), 3247-3281.

Sources

The Ascendant Ligand: S,S-Diethyl-Sulfoximine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Chiral sulfoximines have emerged as a compelling class of ligands in asymmetric catalysis, owing to their unique stereoelectronic properties and modular nature.[1][2][3] This guide provides an in-depth exploration of S,S-diethyl-sulfoximine, a seemingly simple yet potent chiral ligand, in the realm of asymmetric catalysis. We will delve into its synthesis, mechanistic underpinnings, and provide detailed protocols for its application, with a particular focus on the enantioselective addition of organozinc reagents to aldehydes—a fundamental carbon-carbon bond-forming reaction.

Introduction: The Sulfoximine Moiety as a Privileged Chiral Scaffold

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both oxygen and nitrogen, represent a unique and versatile functional group in chemistry. When the two remaining substituents on the sulfur atom are different, the sulfur center becomes stereogenic and configurationally stable. This inherent chirality, in close proximity to the coordinating nitrogen and oxygen atoms, makes sulfoximines highly effective ligands for asymmetric metal catalysis.

The this compound ligand, while possessing a simple dialkyl substitution pattern, offers a distinct steric and electronic environment compared to its more commonly studied aryl-substituted counterparts. The ethyl groups provide a less sterically demanding yet well-defined chiral pocket around the metal center, which can lead to high enantioselectivity in a variety of transformations.

Synthesis of Enantiopure this compound: A Representative Protocol

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of Chiral Sulfinamide cluster_1 S-Alkylation to Sulfoximine Diethyl sulfite Diethyl sulfite Ethyl chlorosulfinate Ethyl chlorosulfinate Diethyl sulfite->Ethyl chlorosulfinate SOCl2 Chiral Sulfinamide Chiral Sulfinamide Ethyl chlorosulfinate->Chiral Sulfinamide 1. Chiral Amine 2. EtMgBr N-Protected Sulfinamide N-Protected Sulfinamide Chiral Sulfinamide->N-Protected Sulfinamide Protecting Group (e.g., PivCl) (S,S)-Diethyl-sulfoximine (S,S)-Diethyl-sulfoximine N-Protected Sulfinamide->(S,S)-Diethyl-sulfoximine 1. Base (e.g., NaH) 2. Ethyl Iodide (EtI) 3. Deprotection

Caption: Representative synthetic route to enantiopure this compound.

Experimental Protocol: Synthesis of (S)-S,S-Diethyl-Sulfoximine

Step 1: Preparation of a Chiral N-tert-Butanesulfinamide

This protocol assumes the availability of a suitable chiral sulfinamide precursor. For the synthesis of the requisite ethyl-substituted chiral sulfinamide, one can adapt established procedures starting from diethyl sulfite.

Step 2: N-Protection of the Chiral Sulfinamide

  • To a solution of the chiral ethylsulfinamide (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv).

  • Slowly add pivaloyl chloride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-pivaloyl-protected sulfinamide.

Step 3: Stereospecific S-Ethylation

  • To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of the N-pivaloyl-protected sulfinamide (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.5 equiv) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-pivaloyl-S,S-diethyl-sulfoximine.

Step 4: Deprotection

  • Dissolve the N-pivaloyl-S,S-diethyl-sulfoximine (1.0 equiv) in a suitable solvent such as methanol.

  • Add a strong acid, for example, hydrochloric acid (excess), and stir the mixture at room temperature or with gentle heating until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure this compound.

Application in Asymmetric Catalysis: Enantioselective Diethylzinc Addition to Aldehydes

A significant application of chiral sulfoximine ligands is in the enantioselective addition of organozinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols.[4][5] The following protocol is based on the work of Karabuga et al., who demonstrated the efficacy of various sulfoximine ligands in this transformation.[4]

Proposed Catalytic Cycle

G Ligand This compound Ti_complex Chiral Titanium Complex Ligand->Ti_complex Ti(OiPr)4 Aldehyde_complex Aldehyde Coordination Ti_complex->Aldehyde_complex Aldehyde Transition_state Enantioselective Ethyl Transfer Aldehyde_complex->Transition_state Et2Zn Product_alkoxide Zinc Alkoxide Product Transition_state->Product_alkoxide C-C bond formation Product_alkoxide->Ti_complex Ligand Exchange Product Chiral Alcohol Product_alkoxide->Product Workup

Caption: Proposed catalytic cycle for the sulfoximine-ligated titanium-catalyzed diethylzinc addition to an aldehyde.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral this compound ligand (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Add titanium(IV) isopropoxide (0.06 mmol, 30 mol%) and stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (0.2 mmol, 1.0 equiv).

  • Add a 1.0 M solution of diethylzinc in hexanes (0.4 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for the specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a chiral sulfoximine ligand, based on the findings of Karabuga et al.[4] While this compound was not explicitly detailed, these results with structurally related ligands highlight the potential of this ligand class.

EntryAldehydeLigand TypeYield (%)ee (%)
1BenzaldehydeAryl-Alkyl Sulfoximine9962
22-MethoxybenzaldehydeAryl-Alkyl Sulfoximine9592
34-ChlorobenzaldehydeAryl-Alkyl Sulfoximine9875
44-NitrobenzaldehydeAryl-Alkyl Sulfoximine9985

Note: The data presented are for illustrative purposes to demonstrate the potential of sulfoximine ligands in this reaction. Actual results with this compound may vary.

Mechanistic Insights and the Role of the Ligand

The enantioselectivity in the diethylzinc addition is believed to arise from the formation of a well-defined chiral titanium complex. The this compound ligand chelates to the titanium center, creating a chiral environment that directs the facial selectivity of the aldehyde coordination. The subsequent transfer of an ethyl group from diethylzinc to the re or si face of the coordinated aldehyde carbonyl group is thus stereocontrolled.

The causality behind the experimental choices is as follows:

  • Titanium(IV) isopropoxide: Acts as a Lewis acid to activate the aldehyde and as a scaffold for the chiral ligand.

  • Anhydrous conditions: Diethylzinc is highly pyrophoric and reacts violently with water.

  • Low temperature: Generally improves enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Toluene as solvent: A non-coordinating solvent that does not interfere with the catalytic cycle.

Conclusion and Future Outlook

This compound represents a valuable and readily accessible chiral ligand for asymmetric catalysis. Its application in the enantioselective addition of diethylzinc to aldehydes demonstrates its potential to induce high levels of stereocontrol. The protocols provided herein offer a practical guide for researchers to explore the utility of this and related sulfoximine ligands in other asymmetric transformations. Future research will likely focus on expanding the scope of reactions catalyzed by this compound and on fine-tuning the ligand structure for even greater enantioselectivity and reactivity.

References

  • Karabuga, S., Cakici, M., Kazaz, C., Sahin, E., Kilic, H., & Ulukanli, S. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Organic & Biomolecular Chemistry, 9(22), 7887-7896. [Link]
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652–3660. [Link]
  • Teng, S., Shultz, Z. P., Shan, C., Wojtas, L., & Lopchuk, J. M. (2024). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.
  • Zenzola, M., Doran, R., Degennaro, L., Luisi, R., & Bull, J. A. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using O-(2,4-Dinitrophenyl)hydroxylamine. Organic Syntheses, 98, 368-386. [Link]
  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23.

Sources

The Ascendant Role of S,S-Dialkyl-Sulfoximines in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Sulfones and Sulfonamides

For decades, the sulfone and sulfonamide moieties have been mainstays in the medicinal chemist's toolkit. Their chemical stability and ability to engage in hydrogen bonding have made them ubiquitous in a vast array of therapeutic agents. However, their static nature and often-unfavorable physicochemical properties, such as poor solubility, can present significant hurdles in drug development. The sulfoximine, a three-dimensional and functionally versatile aza-analogue of the sulfone, has emerged from relative obscurity to become a "rising star" in drug discovery, offering a compelling solution to many of these challenges.[1][2]

This guide provides a detailed exploration of the applications of S,S-dialkyl-sulfoximines, using S,S-diethyl-sulfoximine as a representative scaffold, for researchers, scientists, and drug development professionals. We will delve into the causality behind its advantages, provide detailed protocols for its synthesis and integration, and present data that underscores its potential to unlock new chemical space and optimize drug candidates.

The core structure of a sulfoximine features a chiral sulfur(VI) center bonded to two carbon substituents, one oxygen atom, and one nitrogen atom. This arrangement provides a unique three-dimensional geometry and a rich tapestry of chemical properties.[3] Unlike the planar and electronically fixed sulfone, the sulfoximine offers an additional vector for chemical modification at the nitrogen atom, allowing for the fine-tuning of steric and electronic properties.[4][5] The unsubstituted (NH) sulfoximine is particularly noteworthy, possessing both hydrogen bond donor and acceptor capabilities, a feature that can significantly enhance interactions with biological targets and improve aqueous solubility.[3][6][7]

The Sulfoximine Advantage: A Paradigm Shift in Physicochemical and Pharmacokinetic Properties

The strategic replacement of a sulfone or sulfonamide with a sulfoximine is not a mere substitution but a deliberate design choice to overcome specific drug development challenges. This bioisosteric replacement has been successfully employed in several clinical candidates, demonstrating its real-world impact.[6][8][9]

Key Advantages:
  • Enhanced Aqueous Solubility: The inherent polarity and hydrogen bonding capabilities of the sulfoximine moiety frequently lead to a marked improvement in aqueous solubility compared to the corresponding sulfones.[6][7] This is a critical parameter for achieving adequate drug exposure and bioavailability.

  • Improved Metabolic Stability: The sulfoximine group is generally robust to metabolic degradation, often resulting in increased metabolic stability in hepatocytes and liver microsomes.[1] This can lead to a longer half-life and an improved pharmacokinetic profile.

  • Tunable Physicochemical Properties: The nitrogen atom of the sulfoximine provides a handle for further functionalization, allowing for the modulation of lipophilicity (LogD), permeability, and other key drug-like properties.[6][10]

  • Novel Target Interactions: The unique 3D geometry and dual hydrogen bond donor-acceptor nature of NH-sulfoximines can enable novel interactions with protein targets that are not possible with sulfones or sulfonamides, potentially leading to increased potency and selectivity.[10]

Data-Driven Insights: A Matched-Pair Analysis Perspective

Several studies have systematically compared the in vitro properties of sulfoximine analogues with their marketed drug counterparts. These matched-molecular pair analyses provide compelling evidence for the benefits of this functional group.

Drug/Analogue Pair Property Original Compound (Sulfonamide/Amine) Sulfoximine Analogue Reference
Imatinib Analogue Predicted Blood Clearance (CLb) in Rat Hepatocytes2.3 L h⁻¹ kg⁻¹1.9 L h⁻¹ kg⁻¹[1]
AT7519 Analogue Predicted Blood Clearance (CLb) in Rat Hepatocytes1.7 L h⁻¹ kg⁻¹0.06 L h⁻¹ kg⁻¹[1]
AT7519 Analogue Aqueous Solubility (Sw)1524 mg L⁻¹52 mg L⁻¹[1]
Vardenafil Analogue LogD (pH 7.5)2.62.0[1]
Vardenafil Analogue Metabolic Stability (Rat Hepatocytes)Improved in analogue[1]
Atuveciclib Precursor Aqueous Solubility (Sw pH 6.5)Low479 mg/L[6]
Atuveciclib Precursor Permeability (Papp A→B)Moderate35 nm/s[6]

Note: The data presented is a selection from the cited literature and is intended to be illustrative of general trends.

This data highlights a general trend of improved metabolic stability and modulated physicochemical properties upon introduction of a sulfoximine moiety. While aqueous solubility is not universally increased in all cases, the ability to fine-tune these properties provides a significant advantage in lead optimization.

Synthetic Strategies: Accessing the Sulfoximine Core

The historical scarcity of reliable and safe synthetic methods for sulfoximines has been a significant barrier to their widespread adoption.[1] However, recent advancements have provided a range of accessible and scalable routes. The synthesis of a simple this compound can be illustrative of these general pathways.

Workflow for this compound Synthesis

G cluster_0 Pathway 1: Oxidation-Imination cluster_1 Pathway 2: Direct Synthesis from Sulfide A Diethyl Sulfide B Diethyl Sulfoxide A->B Oxidation (e.g., H₂O₂, m-CPBA) C This compound B->C Imination (e.g., NH₃, O₂, metal catalyst or PhI(OAc)₂, NH₂CONH₂) D Diethyl Sulfide E This compound D->E Direct NH-Transfer (e.g., PhI(OAc)₂, NH₂CONH₂)

Caption: General synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation and Imination

This protocol is a generalized representation based on modern, safer methodologies for NH-transfer.[11]

Causality Behind Experimental Choices: This two-step approach allows for the controlled formation of the sulfoxide intermediate, which is then converted to the sulfoximine. The use of (diacetoxyiodo)benzene and ammonium carbamate provides a metal-free and relatively mild method for the crucial NH-transfer step, avoiding the hazardous reagents like hydrazoic acid used in older methods.

Materials:

  • Diethyl sulfoxide

  • Methanol (MeOH), HPLC grade

  • Ammonium carbamate

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of diethyl sulfoxide (1.0 equiv) in methanol (0.2 M), add ammonium carbamate (3.0 equiv).

  • Addition of Reagent: Add (diacetoxyiodo)benzene (2.0 equiv) portion-wise over 10 minutes at room temperature. The reaction is typically stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting sulfoxide is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Incorporation of a Sulfoximine Moiety into a Drug Scaffold

This protocol illustrates the synthesis of a sulfoximine building block and its subsequent coupling into a larger molecule, a common strategy in medicinal chemistry.[1]

G A Functionalized Sulfide B Functionalized Sulfoxide A->B Oxidation C N-Protected Sulfoximine Building Block B->C Imination (e.g., Rh₂(OAc)₄, Boc-NH₂) D Deprotection C->D E NH-Sulfoximine Building Block D->E G Final Sulfoximine-Containing Drug Analogue E->G Coupling (e.g., Amide coupling, Pd-catalyzed cross-coupling) F Drug Scaffold (with coupling partner) F->G

Caption: Workflow for incorporating a sulfoximine into a drug scaffold.

Step A: Synthesis of an N-Boc Protected Sulfoximine Building Block

Causality: The Boc protecting group is used to mask the reactivity of the sulfoximine nitrogen during subsequent transformations. Rhodium-catalyzed imination is an efficient method for this transformation.[1]

  • Reaction Setup: To a solution of the functionalized sulfoxide (1.0 equiv) in a suitable solvent like dichloromethane, add tert-butyl carbamate (1.5 equiv).

  • Catalyst Addition: Add a rhodium catalyst, such as Rh₂(OAc)₄ (2 mol%), and an oxidant like PhI(OAc)₂ (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography to yield the N-Boc protected sulfoximine.

Step B: Deprotection and Coupling

Causality: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), revealing the free NH-sulfoximine. This can then be coupled to the desired drug scaffold using standard coupling chemistries.

  • Deprotection: Dissolve the N-Boc protected sulfoximine from Step A in dichloromethane and add trifluoroacetic acid (TFA) (5-10 equiv). Stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of the NH-sulfoximine can often be used directly in the next step.

  • Coupling: Couple the deprotected sulfoximine building block to the drug scaffold using appropriate conditions (e.g., for an amide bond formation, use a coupling agent like HATU or EDC/HOBt with a base like DIPEA).

  • Final Purification: Purify the final compound by preparative HPLC or flash chromatography to yield the target molecule.

Conclusion and Future Outlook

The S,S-dialkyl-sulfoximine moiety has firmly established itself as a valuable functional group in the medicinal chemist's arsenal. Its ability to favorably modulate key drug-like properties such as solubility and metabolic stability, combined with its unique structural and electronic features, provides a powerful tool for lead optimization and the exploration of new chemical space.[10][12] The development of robust and safe synthetic methodologies has overcome previous barriers to its use, paving the way for its broader application.[8] As drug discovery programs continue to tackle increasingly challenging biological targets, the strategic application of the sulfoximine functional group will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Sirvent, J. A., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal, 23(34), 8263-8273. [Link]
  • Trobe, M., & Geden, J. V. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(20), 11396-11425. [Link]
  • Zhang, Y., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 219, 113429. [Link]
  • Dannenberg, C. A., Bizet, V., & Bolm, C. (2015).
  • Lücking, U. (2022). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
  • Lücking, U. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter Flash Talk. [Link]
  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates.
  • Bohrium. (2021). application-of-sulfoximines-in-medicinal-chemistry-from-2013-to-2020. Ask this paper. [Link]
  • Hell, S. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. [Link]
  • Graham, T. H., et al. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using (Diacetoxyiodo)benzene and Ammonium Carbamate. Organic Syntheses, 95, 306-322. [Link]
  • Sirvent, J. A., et al. (2017).
  • Karabuga, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Organic & Biomolecular Chemistry, 9(20), 7115-7122. [Link]
  • Galinsky, R. E., & Levy, G. (1984). Role of glutathione turnover in drug sulfation: differential effects of diethylmaleate and buthionine sulfoximine on the pharmacokinetics of acetaminophen in the rat. Journal of Pharmacology and Experimental Therapeutics, 231(3), 759-764. [Link]
  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Chemical Society Reviews, 48(8), 2264-2287. [Link]
  • Bolm, C. (2000). Sulfoximines: Structures, Properties and Synthetic Applications.
  • Smith, M. K., et al. (1991). Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice. Cancer Research, 51(6), 1599-1603. [Link]
  • Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.

Sources

Application Notes and Protocols: The Strategic Incorporation of the Sulfoximine Moiety in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Functional Group in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that can overcome challenges in efficacy, selectivity, and pharmacokinetic properties is relentless. The sulfoximine functional group, once a relatively niche moiety, has emerged as a "rising star" in medicinal chemistry over the past decade.[1][2] Its unique combination of physicochemical properties makes it a valuable tool for medicinal chemists.[3][4] Sulfoximines are mono-aza analogues of sulfones, featuring a stereogenic sulfur atom when unsymmetrically substituted, which offers opportunities for three-dimensional diversification of drug candidates.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of sulfoximines, with a focus on the synthesis of key pharmaceutical intermediates. While the broader class of sulfoximines will be discussed, the principles and protocols can be adapted for specific derivatives such as S,S-diethyl-sulfoximine where appropriate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present visual aids to clarify complex synthetic pathways. The information presented herein is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Core Attributes of the Sulfoximine Moiety in Drug Design

The growing interest in sulfoximines can be attributed to several key features that address common challenges in drug development:[1][5][6]

  • Bioisosterism: Sulfoximines serve as effective bioisosteres for sulfones and sulfonamides, two functional groups prevalent in marketed drugs.[1][7] This substitution can lead to improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[1]

  • Hydrogen Bonding Capabilities: The N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, while the S=O and S=N bonds can act as hydrogen bond acceptors, enabling crucial interactions with biological targets.[4]

  • Chemical and Metabolic Stability: The sulfoximine group is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles.[8]

  • Tunable Properties: The nitrogen atom of the sulfoximine can be functionalized, providing a vector for modulating properties such as solubility, lipophilicity, and target engagement.[5][9]

  • Chirality: The sulfur atom in asymmetrically substituted sulfoximines is chiral, offering a scaffold for creating complex, three-dimensional molecules that can enhance target selectivity and potency.[10]

These attributes have led to the incorporation of sulfoximines in a range of advanced drug candidates, including kinase inhibitors and other complex small molecules.[5][11][12]

Key Synthetic Strategies for Incorporating Sulfoximines

The successful application of sulfoximines in pharmaceutical synthesis relies on robust and versatile synthetic methodologies. This section will explore two powerful strategies: asymmetric synthesis for the construction of chiral intermediates and C-H functionalization for late-stage molecular editing.

Asymmetric Synthesis of Chiral Sulfoximine-Containing Intermediates

The stereoselective synthesis of chiral sulfoximines is of paramount importance, as the stereochemistry at the sulfur center can significantly impact biological activity.[13][14] Traditional methods often involved challenging nitrene transfer reactions.[13] More recent and practical approaches focus on the stereospecific S-alkylation or S-arylation of readily accessible chiral sulfinamides.[13][15]

A highly effective method for the asymmetric synthesis of chiral sulfoximines involves the copper-catalyzed S-arylation of chiral sulfinamides using diaryliodonium salts.[15] The key to the success of this reaction is achieving high regioselectivity for S-arylation over the competing N-arylation. This is often accomplished by using sterically hindered amines as a base and an appropriate solvent system.[15] The proposed catalytic cycle is illustrated below.

Asymmetric S-Arylation cluster_0 Catalytic Cycle Cu(I) Cu(I) Aryl-Cu(III) Aryl-Cu(III) Cu(I)->Aryl-Cu(III) Oxidative Addition Product Chiral Sulfoximine (R-S(O)(Ar)NHR') Aryl-Cu(III)->Product Reductive Elimination Sulfinamide Chiral Sulfinamide (R-S(O)NHR') Sulfinamide->Aryl-Cu(III) Diaryliodonium Diaryliodonium Salt (Ar2I+ X-) Diaryliodonium->Aryl-Cu(III)

Caption: Proposed mechanism for copper-catalyzed asymmetric S-arylation of chiral sulfinamides.

This protocol is based on the work of Maruoka and colleagues and demonstrates the practical application of asymmetric S-arylation in the synthesis of a key intermediate for a COX-2 inhibitor.[15]

Reaction Scheme:

(S)-tert-Butanesulfinamide + Diphenyliodonium triflate --(CuTC, Ad-BrettPhos, K2CO3, Toluene)--> (S)-S-(tert-Butyl)-S-phenylsulfoximine

Materials:

  • (S)-tert-Butanesulfinamide

  • Diphenyliodonium triflate

  • Copper(I)-thiophene-2-carboxylate (CuTC)

  • Ad-BrettPhos

  • Potassium carbonate (K2CO3)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add copper(I)-thiophene-2-carboxylate (CuTC, 0.025 mmol, 5 mol%), Ad-BrettPhos (0.03 mmol, 6 mol%), and potassium carbonate (K2CO3, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2.5 mL) to the tube.

  • Add (S)-tert-butanesulfinamide (0.5 mmol, 1.0 equiv) and diphenyliodonium triflate (0.6 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-S-(tert-Butyl)-S-phenylsulfoximine.

Expected Outcome:

This procedure typically provides the chiral sulfoximine product in high yield and with excellent enantiomeric excess. The utility of this method lies in its ability to generate optically pure sulfoximines without the need for chiral resolution.[15]

SubstrateYield (%)ee (%)
(S)-tert-Butanesulfinamide>95>99

Table 1: Representative yield and enantiomeric excess for the asymmetric S-arylation.

C-H Functionalization for Late-Stage Introduction of Sulfoximines

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules. C-H functionalization methods to introduce sulfoximine moieties are particularly attractive as they avoid de novo synthesis.[10][16] These reactions often employ a directing group to control the regioselectivity of the C-H activation step.[2][14]

A recently developed transition-metal-free approach enables the synthesis of aryl sulfoximines through a two-step protocol involving a hypervalent iodine intermediate.[10][16] This method is mild and tolerates a wide range of functional groups, making it suitable for the late-stage modification of drug candidates.[10]

CH_Functionalization_Workflow Start Arene-Containing Drug Candidate Step1 C-H Activation with Hypervalent Iodine Reagent Start->Step1 Intermediate Diaryliodonium Salt Intermediate Step1->Intermediate Step2 Ligand Coupling with Chiral Sulfinamide Intermediate->Step2 Final_Product Sulfoximine-Functionalized Drug Candidate Step2->Final_Product

Caption: Workflow for the late-stage C-H functionalization to introduce a sulfoximine moiety.

This protocol describes a practical, metal-free synthesis of an enantioenriched NH-sulfoximine from the corresponding sulfoxide using a hypervalent iodine reagent. This method is stereospecific, proceeding with complete retention of configuration.[17]

Reaction Scheme:

(S)-(-)-4-Bromophenyl methyl sulfoxide + NH2CO2NH4 --((Diacetoxyiodo)benzene, MeOH)--> (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone

Materials:

  • (S)-(-)-4-Bromophenyl methyl sulfoxide

  • (Diacetoxyiodo)benzene

  • Ammonium carbamate

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • In a round-bottomed flask, suspend (S)-(-)-4-bromophenyl methyl sulfoxide (35.0 mmol, 1.0 equiv) and (diacetoxyiodo)benzene (105 mmol, 3.0 equiv) in methanol (70 mL) at 25 °C.[17]

  • Gradually add ammonium carbamate (140 mmol, 4.0 equiv) in portions over 10 minutes to control decarboxylation.[17]

  • Stir the reaction mixture at 25 °C for 1 hour. The mixture will turn from colorless to yellow.

  • Monitor the reaction by TLC.

  • Remove the methanol under reduced pressure to obtain a yellow slurry.[17]

  • Dilute the slurry with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3 (100 mL) to neutralize acetic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched NH-sulfoximine.

Expected Outcome:

This robust procedure provides a scalable and efficient route to enantioenriched NH-sulfoximines, which are valuable building blocks for further functionalization in the synthesis of pharmaceutical intermediates.[18] The reaction is known for its broad scope and tolerance of various functional groups.[17]

Starting MaterialProductYield (%)ee (%)
(S)-(-)-4-Bromophenyl methyl sulfoxide(S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone~85-95>99

Table 2: Typical yield and enantiomeric excess for the NH transfer reaction.

Conclusion and Future Outlook

The sulfoximine moiety has firmly established itself as a valuable functional group in the medicinal chemist's toolbox. Its unique properties offer solutions to many of the challenges encountered in modern drug discovery. The development of practical and stereoselective synthetic methods, such as asymmetric S-arylation and late-stage C-H functionalization, has been instrumental in the widespread adoption of sulfoximines. As our understanding of the biological implications of this functional group continues to grow, we can expect to see an increasing number of sulfoximine-containing drug candidates progressing through clinical trials. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of sulfoximines in their own drug discovery programs.

References

  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.
  • Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • Drug Hunter. (2025, June 4). The Sulfoximine Group: A Rising Star in Medicinal Chemistry.
  • ResearchGate. (n.d.). Application of sulfoximines in medicinal chemistry from 2013 to 2020.
  • Semantic Scholar. (n.d.). New Opportunities for Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective.
  • (n.d.). Overview of N−H and C−H Functionalization of Sulfoximine and its analogues.
  • ResearchGate. (n.d.). Transition-Metal-Free Arene C‒H Functionalization for the Synthesis of Sulfoximines.
  • (n.d.). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation.
  • (n.d.). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides.
  • NIH. (n.d.). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.
  • Chemical Communications (RSC Publishing). (2025, April 2). Transition-metal-free arene C–H functionalization for the synthesis of sulfoximines.
  • MDPI. (2023, February 1). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.
  • ResearchGate. (n.d.). Access to chiral sulfoximines by C−H functionalization technology.
  • PubMed Central. (n.d.). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates.
  • Organic Syntheses Procedure. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.
  • NIH. (2023, January 22). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.
  • NIH. (2022, August 1). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
  • Prospects in Pharmaceutical Sciences. (2025, August 8). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery.
  • ResearchGate. (n.d.). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates.

Sources

Application Notes & Protocols: The S,S-Dialkyl-Sulfoximine Moiety as a Versatile Directing Group in Transition-Metal-Catalyzed C–H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of the Sulfoximine Directing Group

In the landscape of modern synthetic chemistry, the quest for atom-economical and efficient methods to construct complex molecules is paramount. Transition-metal-catalyzed C–H functionalization has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C–H bonds into valuable C–C and C-heteroatom bonds. A key element in harnessing the power of this approach is the use of directing groups, which position a metal catalyst in proximity to a specific C–H bond, thereby ensuring high levels of regioselectivity.

Among the pantheon of directing groups, the sulfoximine moiety has garnered significant attention.[1][2][3][4] Initially recognized for its unique physicochemical properties and its role as a bioisostere for sulfones in medicinal chemistry, the sulfoximine functional group, particularly the S,S-dialkyl variant, has proven to be a robust and versatile directing group.[1][3][5] Its ability to coordinate with various transition metals like rhodium, ruthenium, palladium, and cobalt facilitates a wide array of synthetic transformations, including arylations, olefinations, and annulations.[2][6] Seminal work by the research groups of Bolm and Ackermann, among others, has established sulfoximine-directed C–H activation as a powerful tool for late-stage functionalization and the synthesis of novel heterocyclic scaffolds.[2][3][7][8]

This guide provides an in-depth analysis of the mechanistic principles, key applications, and detailed experimental protocols for leveraging S,S-diethyl-sulfoximine and related structures as directing groups in C–H functionalization.

Mechanistic Underpinnings: How Sulfoximine Directs C–H Activation

The efficacy of the sulfoximine group lies in its ability to form a stable, five- or six-membered metallacyclic intermediate, which is the cornerstone of the catalytic cycle. This process, often referred to as a chelation-assisted C–H metalation–deprotonation (CMD) pathway, ensures that functionalization occurs selectively at the ortho position of an aryl sulfoximine.[9][8][10]

The generally accepted catalytic cycle involves several key steps:

  • Coordination: The reaction initiates with the coordination of the sulfoximine's nitrogen atom to the cationic metal catalyst (e.g., Rh(III), Pd(II)).[8][10] This brings the metal center into close proximity to the ortho C–H bonds of the aryl ring.

  • C–H Activation/Metalation: A carboxylate or other basic ligand assists in the deprotonation of the ortho C–H bond, leading to the formation of a stable rhodacycle or palladacycle intermediate.[8][10] This is the rate-determining and selectivity-defining step.

  • Coupling Partner Coordination & Insertion: The incoming coupling partner (e.g., an alkyne, olefin, or diazo compound) coordinates to the metal center. This is followed by migratory insertion into the metal-carbon bond of the metallacycle.

  • Reductive Elimination/β-Hydride Elimination: The final C–C or C-heteroatom bond is formed through reductive elimination or another terminal pathway, which releases the functionalized product.

  • Catalyst Regeneration: The metal catalyst is regenerated, often through protonolysis or oxidation, allowing it to re-enter the catalytic cycle.

Sulfoximine_Directed_CH_Activation General Mechanism of Sulfoximine-Directed C-H Functionalization Substrate Aryl Sulfoximine Substrate IntermediateA Coordination Complex Substrate->IntermediateA Coordination Catalyst [M]-L (e.g., [RhCp*]²⁺) Catalyst->IntermediateA IntermediateB Metallacycle (CMD Pathway) IntermediateA->IntermediateB C-H Activation -H⁺ IntermediateC Migratory Insertion IntermediateB->IntermediateC Insertion Product Functionalized Product IntermediateC->Product Reductive Elimination Product->Catalyst Catalyst Regeneration CouplingPartner Coupling Partner (e.g., Alkyne) CouplingPartner->IntermediateC

Fig. 1: General catalytic cycle for C-H functionalization.

Core Applications & Experimental Protocols

The versatility of the sulfoximine directing group enables a wide range of C–H functionalization reactions. Below are detailed protocols for three key transformations.

Application 1: Rh(III)-Catalyzed [4+2] Annulation for 1,2-Benzothiazine Synthesis

The synthesis of 1,2-benzothiazines, a privileged heterocyclic scaffold in medicinal chemistry, is a hallmark application of sulfoximine-directed C–H activation.[1][3][8] This protocol describes a redox-neutral annulation using vinylene carbonate as an acetylene surrogate.[8][10]

Protocol_Workflow_Annulation Workflow for 1,2-Benzothiazine Synthesis Start Start: Assemble Reagents Setup Reaction Setup: Add sulfoximine, catalyst, additive, and solvent to a Schlenk tube. Start->Setup Degas Degas: Evacuate and backfill with N₂ (3x). Setup->Degas AddPartner Add Coupling Partner: Inject vinylene carbonate. Degas->AddPartner Heat Reaction: Heat at 60-80 °C for 24 hours. AddPartner->Heat Workup Workup: Cool, concentrate, and partition between EtOAc and water. Heat->Workup Purify Purification: Column chromatography (Silica gel). Workup->Purify End End: Characterize pure product. Purify->End Synthesis_Workflow General Synthesis of Sulfoximine Substrates Start Start: Chiral Sulfinamide Deprotonation Deprotonation: Treat with base (e.g., NaOH, NaH) Start->Deprotonation Alkylation S-Alkylation: Add alkyl halide (e.g., Et-I, Me-I) Deprotonation->Alkylation End End: Chiral Sulfoximine Alkylation->End Oxidation Oxidation (if needed): If starting from S(II) precursor

Sources

Application Note & Protocols: The Sulfoximine Moiety as a Core Scaffold in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of widespread insecticide resistance necessitates the discovery and development of novel chemical classes with distinct modes of action. The sulfoximine functional group, a mono-aza analogue of the sulfone, has risen to prominence as a critical scaffold in a new generation of potent agrochemicals.[1][2] Sulfoximines, exemplified by the commercial insecticide Sulfoxaflor, exhibit a unique mode of action at the insect nicotinic acetylcholine receptor (nAChR), enabling control of sap-feeding insect populations that are resistant to neonicotinoids and other chemistries.[1][3][4] Their distinct physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability, make them attractive moieties for agrochemical design.[5][6] This guide provides an in-depth overview of the sulfoximine scaffold, detailing its mechanism of action and structure-activity relationships. It further presents validated, step-by-step protocols for the synthesis of a core sulfoximine structure, subsequent functionalization via modern synthetic methods, and robust biological evaluation against key insect pests.

Part 1: The Sulfoximine Scaffold: A Scientific Overview

Introduction to Sulfoximines in Agrochemical Design

Sulfoximines are hypervalent sulfur compounds characterized by a sulfur atom double-bonded to oxygen and single-bonded to a nitrogen atom.[2] This structure confers a unique, three-dimensional geometry and electronic profile compared to more common sulfones or sulfonamides. In agrochemical development, these features are leveraged to optimize biological activity, enhance metabolic stability, and improve physicochemical properties such as solubility.[6] The introduction of the sulfoximine-based insecticide Sulfoxaflor by Dow AgroSciences marked a significant milestone, establishing this class as a powerful tool for insecticide resistance management.[5]

Mechanism of Action: A Differentiated Approach to nAChR Targeting

The primary insecticidal activity of sulfoximines like Sulfoxaflor stems from their function as agonists at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][4] Upon binding, they mimic the neurotransmitter acetylcholine, causing uncontrolled nerve stimulation that leads to tremors, paralysis, and eventual death of the insect.[1]

Causality of Efficacy Against Resistant Pests: The key advantage of sulfoximines is that they interact with the nAChR in a manner distinct from neonicotinoid and other insecticides.[1][3] This means that insect populations that have developed target-site resistance to neonicotinoids often remain susceptible to sulfoximines. This lack of cross-resistance is critical for modern crop protection strategies.[1]

cluster_membrane Postsynaptic Membrane cluster_ligands cluster_effect nAChR Nicotinic Acetylcholine Receptor (nAChR) Activation Continuous Nerve Firing -> Paralysis & Death nAChR->Activation ACh Acetylcholine (Natural Ligand) ACh->nAChR Binds & Activates (Normal Signal) Neonic Neonicotinoids (e.g., Imidacloprid) Neonic->nAChR Binds & Activates (Distinct Site A) Sulfoximine Sulfoximines (e.g., Sulfoxaflor) Sulfoximine->nAChR Binds & Activates (Distinct Site B) [Overcomes Resistance to Site A]

Figure 1. Conceptual diagram illustrating the distinct binding modes of sulfoximines at the insect nAChR compared to neonicotinoids.

Structure-Activity Relationships (SAR)

The development of potent sulfoximine insecticides is highly dependent on the substituents attached to the sulfur and nitrogen atoms of the core scaffold. Using Sulfoxaflor as a case study, key SAR insights have been established.[1][4]

  • N-Substitution: The N-cyano group is critical for high insecticidal potency. Replacing it with other groups, such as a nitro group, can modulate activity.[1]

  • S-Substitution: One substituent is typically a small alkyl group (e.g., methyl). The other substituent is a larger, often heterocyclic, moiety that is crucial for receptor binding. In Sulfoxaflor, the [1-[6-(trifluoromethyl)-3-pyridinyl]ethyl] group is essential for its high efficacy.

  • Chirality: The carbon atom on the ethyl bridge and the sulfur atom of the sulfoximine are chiral centers, and stereochemistry can significantly impact biological activity.

Table 1: Influence of Structural Modifications on Insecticidal Activity (Conceptual)

Scaffold Position Modification Impact on Activity vs. Green Peach Aphid Rationale
Nitrogen N-H (unsubstituted) Low Incorrect electronic profile for receptor binding.
N-NO₂ (Nitro) Moderate Improves binding over N-H but is suboptimal.
N-CN (Cyano) High Provides the optimal electronic and steric properties for potent nAChR agonism.[1]
Sulfur (R¹) -CH₃ High A small alkyl group is generally preferred.
Sulfur (R²) 2-chloro-5-pyridyl Moderate A common heterocyclic motif in neonicotinoids.

| | 6-CF₃-3-pyridyl | High | The trifluoromethyl group significantly enhances insecticidal potency.[1] |

Part 2: Synthesis and Derivatization Protocols

Protocol 2.1: Synthesis of a Core NH-Sulfoximine Scaffold

This protocol describes a general and robust method for the synthesis of a simple, unsubstituted (NH) sulfoximine, such as S,S-diethyl-sulfoximine, from the corresponding sulfoxide. The procedure is adapted from modern methods that utilize convenient and non-hazardous reagents.[7]

Principle: This method achieves the direct imidation of a sulfoxide. Ammonium carbamate serves as a stable, solid source of ammonia. Bis(acetoxy)iodobenzene is a mild hypervalent iodine oxidant that facilitates the nitrogen transfer to the sulfur atom. Methanol is an effective solvent for this transformation.

Start Start: Diethyl Sulfoxide Ammonium Carbamate Bis(acetoxy)iodobenzene in Methanol Step1 1. Combine Reagents Stir at Room Temperature (12-24 h) Start->Step1 Step2 2. Monitor Reaction (TLC or LC-MS) Step1->Step2 Reaction Progress Step3 3. Quench & Workup Add aq. Na₂S₂O₃ Extract with DCM Step2->Step3 Upon Completion Step4 4. Purify Silica Gel Chromatography Step3->Step4 End End Product: This compound Step4->End Isolated Product

Sources

Application Note & Protocol: Continuous Flow Synthesis of S,S-Diethyl-Sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfoximines and the Advent of Flow Chemistry

Sulfoximines are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique stereochemical and electronic properties, acting as bioisosteres for sulfones and sulfonamides, make them valuable motifs in the design of novel therapeutics.[2] The synthesis of these compounds, particularly in an enantiomerically pure form, is of paramount importance. Traditional batch synthesis methods for sulfoximines can be fraught with challenges, including long reaction times, safety concerns associated with hazardous reagents, and difficulties in scaling up.[3]

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in modern chemical synthesis.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time.[4] This enhanced control leads to numerous advantages, including improved safety, higher yields, increased selectivity, and seamless scalability from laboratory to production scale.[4][6] For the synthesis of sulfoximines, flow chemistry provides a robust platform to handle potentially hazardous intermediates and reagents safely and efficiently.[3]

This application note provides a detailed protocol for the synthesis of S,S-diethyl-sulfoximine using a two-step continuous flow process. The methodology is designed to be a self-validating system, with explanations for experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Continuous Flow Approach

The synthesis of this compound is approached via a two-step sequence:

  • Oxidation: The selective oxidation of diethyl sulfide to S,S-diethyl-sulfoxide.

  • Imination: The subsequent imination of the sulfoxide to yield the target this compound.

This two-step process can be efficiently conducted in a continuous flow setup, allowing for the in-situ generation and consumption of intermediates, thereby minimizing handling and improving overall process safety and efficiency.

Step 1: Continuous Flow Oxidation of Diethyl Sulfide

The selective oxidation of sulfides to sulfoxides is a critical transformation that requires careful control to prevent over-oxidation to the corresponding sulfone.[7] Flow chemistry offers an excellent platform for achieving this selectivity through precise temperature and residence time control. A variety of oxidizing agents can be employed; for this protocol, we will utilize hydrogen peroxide in acetic acid, a green and efficient system.[7]

Step 2: Continuous Flow Imination of S,S-Diethyl-Sulfoxide

The imination of sulfoxides to sulfoximines is the key step in this synthesis. Several methods have been developed for this transformation, including the use of hypervalent iodine reagents.[8][9] A convenient and mild approach involves the use of (diacetoxyiodo)benzene in the presence of an ammonia source, such as ammonium carbamate.[10] This method has been successfully adapted to flow conditions, offering a green and efficient route to NH-sulfoximines.[11]

Experimental Workflow Diagram

Flow_Synthesis_Workflow Figure 1: Continuous Flow Synthesis of this compound cluster_oxidation Step 1: Oxidation cluster_imination Step 2: Imination reagent1_ox Reagent A1: Diethyl Sulfide in Acetic Acid pump_ox Syringe Pumps reagent1_ox->pump_ox reagent2_ox Reagent A2: Hydrogen Peroxide reagent2_ox->pump_ox mixer_ox T-Mixer pump_ox->mixer_ox reactor_ox Heated Coil Reactor 1 (e.g., 10 mL PFA tubing) mixer_ox->reactor_ox output_ox S,S-Diethyl-Sulfoxide Solution reactor_ox->output_ox mixer_im T-Mixer output_ox->mixer_im Intermediate Feed reagent1_im Reagent B1: (Diacetoxyiodo)benzene in Methanol pump_im Syringe Pumps reagent1_im->pump_im reagent2_im Reagent B2: Ammonium Carbamate in Methanol reagent2_im->pump_im pump_im->mixer_im reactor_im Heated Coil Reactor 2 (e.g., 20 mL PFA tubing) mixer_im->reactor_im quench In-line Quench (aq. Na2S2O3) reactor_im->quench workup Product Collection & Work-up quench->workup

Caption: Workflow for the two-step continuous synthesis.

Detailed Protocols

Materials and Reagents
  • Diethyl sulfide (98%)

  • Glacial acetic acid (99.7%)

  • Hydrogen peroxide (30% in H₂O)

  • (Diacetoxyiodo)benzene (98%)

  • Ammonium carbamate (99%)

  • Methanol (anhydrous, 99.8%)

  • Dichloromethane (DCM, anhydrous, 99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Two dual-syringe pump systems

  • Two T-mixers (e.g., PEEK or PTFE)

  • Two heated coil reactors (e.g., PFA tubing of appropriate length and diameter)

  • Back pressure regulator (optional)

  • Temperature controllers and heating units for reactors

  • Collection vessel

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system (optional)

Protocol 1: Continuous Flow Oxidation of Diethyl Sulfide

1. Reagent Preparation:

  • Reagent A1: Prepare a 1.0 M solution of diethyl sulfide in glacial acetic acid.

  • Reagent A2: Use a 30% aqueous solution of hydrogen peroxide as is.

2. System Setup:

  • Assemble the flow system as depicted in the oxidation stage of Figure 1.

  • Ensure all connections are secure to prevent leaks.

  • Set the temperature of Heated Coil Reactor 1 to 60 °C.

3. Reaction Execution:

  • Set the flow rates of the syringe pumps for Reagent A1 and Reagent A2 to achieve a 1:1.2 molar ratio of diethyl sulfide to hydrogen peroxide upon mixing. For example, for a 10 mL reactor volume and a desired residence time of 10 minutes, the total flow rate would be 1.0 mL/min.

  • Begin pumping both reagent solutions simultaneously into the T-mixer.

  • The combined stream flows through Heated Coil Reactor 1.

  • Collect the output stream containing S,S-diethyl-sulfoxide. This stream can be directly used in the subsequent imination step.

4. In-process Monitoring (Optional):

  • The reaction progress can be monitored by collecting small aliquots from the output and analyzing by TLC or GC-MS to ensure complete consumption of the starting sulfide and selective formation of the sulfoxide.

Protocol 2: Continuous Flow Imination of S,S-Diethyl-Sulfoxide

1. Reagent Preparation:

  • Intermediate Feed: The output solution from Protocol 1 containing S,S-diethyl-sulfoxide.

  • Reagent B1: Prepare a 0.5 M solution of (diacetoxyiodo)benzene in anhydrous methanol.

  • Reagent B2: Prepare a 1.0 M solution of ammonium carbamate in anhydrous methanol. This may require gentle warming to fully dissolve.

2. System Setup:

  • Assemble the flow system as depicted in the imination stage of Figure 1. The output from the oxidation reactor is fed into the second T-mixer.

  • Set the temperature of Heated Coil Reactor 2 to 50 °C.

3. Reaction Execution:

  • Set the flow rates of the syringe pumps for the Intermediate Feed, Reagent B1, and Reagent B2 to achieve a 1:1.5:2.0 molar ratio of S,S-diethyl-sulfoxide to (diacetoxyiodo)benzene to ammonium carbamate.

  • Pump the reagent solutions simultaneously into the second T-mixer.

  • The combined stream flows through Heated Coil Reactor 2.

  • The output from the reactor is then passed through an in-line quenching stream of aqueous sodium thiosulfate to neutralize any unreacted oxidant.

4. Product Work-up and Purification:

  • Collect the quenched reaction mixture in a flask containing saturated aqueous sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Summary

ParameterStep 1: OxidationStep 2: Imination
Starting Material Diethyl SulfideS,S-Diethyl-Sulfoxide
Key Reagents Hydrogen Peroxide(Diacetoxyiodo)benzene, Ammonium Carbamate
Solvent Acetic AcidMethanol
Reactor Temperature 60 °C50 °C
Residence Time 10 minutes20 minutes
Molar Ratios Diethyl Sulfide : H₂O₂ (1 : 1.2)Sulfoxide : PhI(OAc)₂ : (NH₄)₂CO₂ (1 : 1.5 : 2.0)
Typical Yield >95% (conversion)70-85% (isolated)

Causality Behind Experimental Choices

  • Choice of Flow Chemistry: The use of continuous flow enhances safety, particularly when handling potentially hazardous reagents, and allows for precise control over reaction conditions, which is crucial for selective oxidation and efficient imination.[3][4]

  • Oxidizing Agent: Hydrogen peroxide in acetic acid is a green and effective oxidizing system that avoids the use of heavy metals.[7]

  • Imination Reagents: The combination of (diacetoxyiodo)benzene and ammonium carbamate provides a mild and efficient method for the NH-transfer to sulfoxides, which has been successfully implemented in flow systems.[10][11]

  • Temperature and Residence Time: The specified temperatures and residence times are optimized to ensure complete conversion while minimizing side reactions and decomposition. The ability to precisely control these parameters in flow is a key advantage over batch processing.[6]

Conclusion

This application note details a robust and efficient continuous flow method for the synthesis of this compound. By leveraging the advantages of flow chemistry, this protocol offers a safer, more scalable, and highly controlled alternative to traditional batch synthesis. The principles and techniques described herein can be adapted for the synthesis of a wide range of other valuable sulfoximine compounds for applications in drug discovery and development.

References

  • Gutmann, B., et al. (2015). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. Organic Process Research & Development, 19(8), 1062-1067. [Link]
  • Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]
  • Gervais, C., et al. (2019). Batch and Continuous-Flow Iron(II)-Catalyzed Synthesis of Sulfilimines and Sulfoximines using N-Mesyloxycarbamates. Chemistry – A European Journal, 25(40), 9423-9426. [Link]
  • Kappe, C. O., et al. (2015). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. Request PDF. [Link]
  • Syrris. (n.d.). Sulfoxide imidation protocol using azide sources. [Link]
  • Gervais, C., et al. (2019). Batch and Continuous-Flow Iron(II)
  • Luisi, R., & Bull, J. A. (2023).
  • Wang, B., et al. (2021). Flow Electrosynthesis of Sulfoxides, Sulfones, and Sulfoximines without Supporting Electrolytes. The Journal of Organic Chemistry, 86(14), 9439-9451. [Link]
  • Andresini, M., et al. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. [Link]
  • Degennaro, L., et al. (2017). A Convenient, Mild, and Green Synthesis of NH-Sulfoximines in Flow Reactors. Request PDF. [Link]
  • Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.
  • N/A
  • N/A
  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]
  • Syrris. (n.d.). Flow Chemistry in Drug Discovery. [Link]
  • Zenzola, M., et al. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 95, 306-321. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. [Link]
  • Ghorbani-Vaghei, R., & Jalili, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4479-4484. [Link]
  • N/A
  • Zenzola, M., et al. (2021). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 98, 1-17. [Link]
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Application Note and Protocol: A Scalable Approach to the Synthesis of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfoximines are an emerging class of sulfur-containing functional groups that have garnered significant interest in medicinal chemistry and drug discovery.[1][2][3] Their unique stereochemical and electronic properties, acting as bioisosteres for sulfones and sulfonamides, offer novel opportunities for modulating the physicochemical properties of drug candidates.[1][4][5] S,S-diethyl-sulfoximine, a foundational member of this class, serves as a key building block and a model compound for developing synthetic methodologies. This application note provides a detailed, scalable protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is designed to be robust, reproducible, and amenable to scale-up, with a strong emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategy: A Two-Step Approach from Diethyl Sulfide

The selected synthetic route for the scale-up production of this compound involves a two-step process commencing with the readily available and inexpensive starting material, diethyl sulfide. This strategy is outlined below:

  • Oxidation: Diethyl sulfide is first oxidized to the corresponding diethyl sulfoxide.

  • Imination: The resulting diethyl sulfoxide is then subjected to an imination reaction to furnish the target this compound.

This approach is favored for its scalability due to the use of common reagents and well-established transformations.

Visualizing the Workflow

The overall process can be visualized as a straightforward sequence of transformations, each with its own set of critical parameters and work-up procedures.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Imination cluster_2 Purification A Diethyl Sulfide C Diethyl Sulfoxide A->C Oxidation B Oxidizing Agent (e.g., H2O2) D Diethyl Sulfoxide F This compound C->F Intermediate D->F Imination E Iminating Agent (e.g., NaN3/H2SO4) G Crude Product H Purified this compound F->H Work-up G->H Distillation/Crystallization G cluster_0 In situ Generation of Hydrazoic Acid cluster_1 Imination Reaction NaN3 NaN₃ HN3 HN₃ NaN3->HN3 + H₂SO₄ H2SO4 H₂SO₄ ProtonatedSulfoxide Protonated Sulfoxide HN3->ProtonatedSulfoxide Reacts with Sulfoxide Diethyl Sulfoxide Sulfoxide->ProtonatedSulfoxide + H⁺ Adduct Intermediate Adduct ProtonatedSulfoxide->Adduct + HN₃ Sulfoximine This compound Adduct->Sulfoximine - N₂, -H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfoximine Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of S,S-diethyl-sulfoximine and related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered during synthesis. This resource combines troubleshooting advice, frequently asked questions, and detailed protocols to ensure your success.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in sulfoximine synthesis, particularly from the oxidation of diethyl sulfide followed by imidation, can stem from several factors. Let's break down the most common culprits and their solutions.

  • Incomplete Oxidation of the Sulfide: The first step, the oxidation of diethyl sulfide to diethyl sulfoxide, is critical. Incomplete conversion will leave you with unreacted starting material, which is difficult to separate from the sulfoxide and will not participate in the subsequent imidation step.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting sulfide.

      • Oxidant Choice: While hydrogen peroxide is common, its reactivity can be inconsistent.[1] Consider using meta-chloroperoxybenzoic acid (m-CPBA) for a more reliable and often cleaner oxidation.

      • Stoichiometry: Ensure you are using a slight excess of the oxidant (e.g., 1.1 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to over-oxidation to the sulfone.

  • Over-oxidation to Diethyl Sulfone: Diethyl sulfone is a common and often difficult-to-remove byproduct. It is formed when the intermediate sulfoxide is further oxidized.

    • Troubleshooting:

      • Temperature Control: Perform the oxidation at low temperatures (0 °C to room temperature) to minimize the rate of the second oxidation step.[1]

      • Controlled Addition: Add the oxidant slowly and portion-wise to the sulfide solution to avoid localized high concentrations of the oxidant.

  • Inefficient Imidation: The imidation of the sulfoxide is the key bond-forming step. Modern methods often employ metal catalysts (e.g., Rhodium) or hypervalent iodine reagents.[2][3]

    • Troubleshooting:

      • Catalyst Activity: If using a rhodium-catalyzed process, ensure the catalyst is active.[4][5] Consider using a highly efficient catalyst like Rh₂(esp)₂.[6]

      • Nitrogen Source: The choice of nitrogen source is crucial. For direct NH-sulfoximine synthesis, methods using ammonium carbamate and (diacetoxyiodo)benzene are highly effective and avoid harsh reagents.[1][3] Traditional methods using sodium azide in sulfuric acid are hazardous and can lead to racemization if a chiral sulfoxide is used.[7][8]

      • Solvent Effects: The solvent can significantly impact the reaction. For rhodium-catalyzed reactions, trifluoroethanol (TFE) has been shown to be an optimal solvent.[5] For hypervalent iodine-mediated reactions, methanol is often the solvent of choice.[3]

Question 2: I am observing a significant amount of diethyl sulfone as a byproduct. How can I minimize its formation?

Answer:

The formation of diethyl sulfone is a classic example of over-oxidation. The key is to selectively perform the first oxidation (sulfide to sulfoxide) without promoting the second (sulfoxide to sulfone).

ParameterRecommendation for Minimizing Sulfone FormationRationale
Temperature Maintain the reaction at 0 °C during oxidant addition and allow it to slowly warm to room temperature.The activation energy for the oxidation of sulfoxide to sulfone is higher than that for the sulfide to sulfoxide. Lower temperatures favor the desired initial oxidation.
Oxidant Addition Add the oxidant (e.g., H₂O₂, m-CPBA) dropwise or in small portions over an extended period.This prevents localized excess of the oxidant, which can rapidly convert the newly formed sulfoxide into the sulfone.
Stoichiometry Use a slight excess of the oxidant (1.05-1.1 equivalents).This ensures complete consumption of the starting sulfide while minimizing the amount of unreacted oxidant available for over-oxidation.
Reaction Monitoring Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting sulfide is consumed.Prevents the reaction from proceeding for an extended period after the desired conversion is complete, which would favor sulfone formation.

Question 3: The purification of my this compound is challenging. What are the recommended purification techniques?

Answer:

Purification can be complicated by the presence of unreacted starting materials, byproducts like diethyl sulfone, and reagents from the imidation step. This compound is a polar and often water-soluble compound, which influences the choice of purification method.

  • Column Chromatography: This is the most common method for purifying sulfoximines.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A polar solvent system is required. A gradient of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol is often effective. For example, starting with 100% DCM and gradually increasing the methanol concentration (e.g., up to 10% MeOH).

    • Challenge: Diethyl sulfone can sometimes co-elute with the desired sulfoximine. Careful selection of the solvent system and using a long column can improve separation.

  • Acid-Base Extraction: This can be a useful technique for separating the basic sulfoximine from neutral impurities like diethyl sulfone.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated sulfoximine will move to the aqueous layer.

    • Separate the layers. The organic layer will contain neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the sulfoximine.

    • Extract the sulfoximine back into an organic solvent (e.g., DCM).

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step. Common solvent systems include ethyl acetate/hexanes or dichloromethane/ether.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of sulfoximine formation from a sulfoxide?

A1: The mechanism depends on the reagents used. In modern rhodium-catalyzed methods, it is proposed that a reactive rhodium-nitrene species is generated. This intermediate then reacts with the metal-coordinated sulfoxide to form the sulfoximine.[5] In metal-free methods using hypervalent iodine reagents like (diacetoxyiodo)benzene and an ammonia source, an electrophilic iodonitrene intermediate is likely formed, which is then attacked by the nucleophilic sulfur of the sulfoxide.[3]

G cluster_rh Rhodium-Catalyzed Pathway cluster_hi Hypervalent Iodine Pathway Rh_cat Rh(II) Catalyst Rh_nitrene Rh-Nitrene Intermediate Rh_cat->Rh_nitrene + N Source - Byproduct N_source Nitrogen Source (e.g., DPH) Sulfoximine R₂S(O)=NH Rh_nitrene->Sulfoximine Imination Sulfoxide R₂S=O Sulfoxide->Rh_nitrene Coordination & Attack Iodine_reagent PhI(OAc)₂ Iodonitrene Iodonitrene Intermediate Iodine_reagent->Iodonitrene + Ammonia Ammonia Ammonia Source (e.g., NH₄Carbamate) Sulfoximine2 R₂S(O)=NH Iodonitrene->Sulfoximine2 Sulfoxide2 R₂S=O Sulfoxide2->Iodonitrene Nucleophilic Attack

Caption: General mechanisms for sulfoximine synthesis.

Q2: Can I synthesize this compound directly from diethyl sulfide in one pot?

A2: Yes, one-pot procedures for the direct conversion of sulfides to NH-sulfoximines have been developed. These methods typically use a hypervalent iodine reagent like (diacetoxyiodo)benzene (PhI(OAc)₂) and an ammonia source such as ammonium carbamate or ammonium acetate.[3][9][10] These reactions proceed by transferring both an oxygen atom and an "NH" group to the sulfide in a single pot, offering high efficiency and good functional group tolerance.[9]

Q3: Are there any safety concerns with sulfoximine synthesis?

A3: Yes, traditional methods for sulfoximine synthesis often involve hazardous reagents. The use of sodium azide with strong acids like sulfuric acid generates hydrazoic acid (HN₃), which is highly toxic and explosive.[8] Another reagent, O-mesitylenesulfonylhydroxylamine (MSH), is also known to be potentially explosive.[8] It is highly recommended to use modern, safer alternatives such as rhodium-catalyzed methods or hypervalent iodine-mediated reactions, which avoid these hazardous materials.[2][3]

Detailed Experimental Protocol: One-Pot Synthesis of this compound from Diethyl Sulfide

This protocol is adapted from the metal-free, one-pot synthesis method developed by Luisi, Bull, and coworkers, which offers a safer and more efficient alternative to traditional methods.[3][10]

Materials:

  • Diethyl sulfide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl sulfide (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add methanol (5 mL) to dissolve the sulfide. To this solution, add ammonium carbamate (2.0 mmol, 2.0 equiv) followed by (diacetoxyiodo)benzene (2.5 mmol, 2.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC (e.g., using 10% MeOH in DCM as the eluent).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove acetic acid and other water-soluble byproducts.

    • Wash the organic layer with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

Sources

Technical Support Center: Synthesis of S,S-Diethyl Sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of S,S-diethyl sulfoximine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or troubleshooting this important chemical moiety. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, helping you to not only solve immediate issues but also to build a more robust and intuitive understanding of the chemistry involved.

This document is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered in the lab. We will cover topics from fundamental reaction strategies to nuanced optimization and purification techniques.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to diethyl sulfoximine, and how do I choose the best one for my needs?

Choosing the right synthetic strategy is the first critical step in maximizing yield and purity. There are two main, highly effective approaches for synthesizing diethyl sulfoximine, each with distinct advantages.

  • Two-Step Synthesis via Sulfoxide Intermediate: This is the classic approach, involving the oxidation of diethyl sulfide to diethyl sulfoxide, followed by imination to form the sulfoximine.

  • One-Pot Synthesis from Diethyl Sulfide: Modern methods allow for the direct conversion of diethyl sulfide to diethyl sulfoximine in a single reaction vessel, offering significant gains in efficiency.[1]

The choice between these routes depends on factors like available starting materials, desired process control, and throughput needs.

Comparative Analysis of Synthetic Routes

FeatureTwo-Step Synthesis (via Sulfoxide)One-Pot Synthesis (from Sulfide)
Starting Material Diethyl Sulfide[2][3] or Diethyl SulfoxideDiethyl Sulfide[2][3]
Key Reagents Step 1: Oxidant (e.g., H₂O₂). Step 2: Imidating agent (e.g., PhI(OAc)₂ + NH₂COONH₄).[4]Oxidant/Imidating System (e.g., PhI(OAc)₂ + NH₂COONH₄).[1]
Pros - Allows for isolation and purification of the sulfoxide intermediate. - Offers granular control over each transformation step.- Higher atom economy and reduced process time. - Avoids handling/isolating the intermediate. - Often results in higher overall yield.[1]
Cons - Longer overall process with an additional workup/purification. - Potential for material loss at each step. - Risk of over-oxidation to sulfone in the first step.- Requires precise stoichiometric control to prevent side reactions. - Reaction monitoring can be more complex.
Best For Scenarios requiring high purity of the sulfoxide intermediate for other purposes; mechanistic studies.High-throughput synthesis, process optimization, and large-scale production where efficiency is paramount.
Q2: I am attempting the one-pot synthesis from diethyl sulfide, but my yields are poor and inconsistent. What are the most critical parameters to control?

The one-pot conversion of a sulfide to an NH-sulfoximine is a powerful but delicate transformation that hinges on the chemoselective transfer of both an oxygen atom and an "NH" group.[1] Poor yields almost always trace back to suboptimal control of the reaction conditions. The system using (diacetoxyiodo)benzene (DIB or PhI(OAc)₂) as the oxidant and ammonium carbamate as the ammonia source is particularly effective and well-documented.[1]

Causality: The reaction proceeds through a highly reactive iodonitrene intermediate generated in situ.[4] The success of the synthesis depends on the sulfide outcompeting other nucleophiles for this intermediate and avoiding over-oxidation.

Troubleshooting Workflow for Low Yield in One-Pot Synthesis

G start Low Yield Observed reagent_check Check Reagent Stoichiometry start->reagent_check oxidant Is PhI(OAc)₂ at 2.5 eq? reagent_check->oxidant solvent_check Verify Solvent & Concentration solvent Is solvent anhydrous MeOH? solvent_check->solvent temp_check Confirm Reaction Temperature temp Was reaction run at 25 °C? temp_check->temp workup_check Review Workup & Purification success Yield Improved workup_check->success nh3_source Is NH₂COONH₄ at 2.0 eq? oxidant->nh3_source Yes adjust_oxidant Adjust PhI(OAc)₂ to 2.5 eq. Rationale: Ensures full conversion. oxidant->adjust_oxidant No nh3_source->solvent_check Yes adjust_nh3 Adjust NH₂COONH₄ to 2.0 eq. Rationale: Provides sufficient NH source. nh3_source->adjust_nh3 No solvent->temp_check Yes use_methanol Use dry MeOH. Rationale: Optimal solvent for reagent solubility and reactivity. solvent->use_methanol No temp->workup_check Yes control_temp Maintain 25 °C. Rationale: Prevents degradation of reactive intermediates. temp->control_temp No adjust_oxidant->reagent_check adjust_nh3->reagent_check use_methanol->solvent_check control_temp->temp_check

Caption: Troubleshooting decision tree for one-pot sulfoximine synthesis.

Detailed Experimental Protocol: Optimized One-Pot Synthesis

This protocol is adapted from a robust, peer-reviewed procedure.[1]

  • Reagents & Setup:

    • In a round-bottomed flask under ambient air, add methanol (to achieve a final concentration of ~0.5 M).

    • Initiate stirring and add diethyl sulfide (1.0 equiv).

    • Add ammonium carbamate (2.0 equiv) in a single portion.

    • Add (diacetoxyiodo)benzene (DIB) (2.5 equiv) in portions over 5-10 minutes. Causality: Adding the oxidant in portions helps to control the initial effervescence from the decarboxylation of ammonium carbamate and maintains better temperature control.

  • Reaction:

    • Stir the mixture at 25 °C for 3-4 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate, stain with KMnO₄). The sulfoximine product is significantly more polar than the starting sulfide.[4]

  • Workup & Purification:

    • Remove methanol under reduced pressure.

    • Dilute the resulting slurry with ethyl acetate and a saturated aqueous solution of NaHCO₃. Stir for 30 minutes. Causality: This step neutralizes the acetic acid byproduct from the DIB, which is critical for preventing product degradation and facilitating a clean extraction.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q3: I am synthesizing a chiral sulfoximine. How can I control the stereochemistry at the sulfur atom?

The sulfur atom in a sulfoximine like S,S-diethyl sulfoximine is a stereocenter, making the development of enantioselective syntheses a key goal in medicinal chemistry.[5] The most reliable and widely used method to produce an enantioenriched sulfoximine is to start with an enantioenriched sulfoxide.

The Principle: Stereospecific Imination The transfer of an "NH" group to a chiral sulfoxide, particularly using modern hypervalent iodine-based methods, proceeds with complete retention of configuration at the sulfur center.[4] This means the stereochemical challenge is effectively shifted to preparing the chiral sulfoxide precursor.

G cluster_0 Asymmetric Synthesis Pathway sulfide Diethyl Sulfide (Achiral) sulfoxide (S)-Diethyl Sulfoxide (Enantioenriched) sulfide->sulfoxide Asymmetric Oxidation sulfoximine (S)-Diethyl Sulfoximine (Enantioenriched) sulfoxide->sulfoximine Stereospecific Imination (Retention of Config.)[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH6VpjdAd2-O6KwmDuEJLC7Fi56QJAY68LjGuEBfof4Q7oAPb2bILLqSsYKP2dGIzCpG5pA9ZiYwzY9BDSjhEAphYvIg_-cNkPuxRQZJ_Cq8CN3Zn2KNL3HFT4CBgrvAaQhIpJCsg%3D%3D)]

Sources

Side reactions in S,S-diethyl-sulfoximine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S,S-diethyl-sulfoximine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this important chemical entity. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and related sulfoximines. We delve into the root causes of these issues and provide actionable, field-proven solutions.

Issue 1: Low Yield of the Desired Sulfoximine

Question: I am attempting to synthesize this compound, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in sulfoximine synthesis can stem from several factors, primarily incomplete conversion of starting materials or degradation of the product. The optimal approach to troubleshooting depends on the synthetic route employed.

Common Causes and Solutions:

  • Incomplete Oxidation of the Sulfide: If you are following a two-step procedure involving oxidation of diethyl sulfide to the corresponding sulfoxide, incomplete conversion at this stage will naturally lead to a lower overall yield.

    • Solution: Monitor the oxidation reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. If using hydrogen peroxide, a common and green oxidant, ensure the reaction conditions (temperature, catalyst) are optimized for full conversion.[1]

  • Inefficient Imidation of the Sulfoxide: The transfer of the nitrogen group to the sulfoxide is a critical step.

    • Solution: For metal-catalyzed nitrene transfer, particularly with rhodium catalysts, ensure the catalyst is active and used at the appropriate loading.[2] The choice of nitrene precursor is also crucial; carbamates are often effective.[2] For metal-free methods using hypervalent iodine reagents, the purity of the reagent and the choice of ammonia source (e.g., ammonium carbamate) are key.[3][4] Running the reaction under anhydrous conditions, if specified in the protocol, can also be critical.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: Systematically screen reaction parameters. For instance, in rhodium-catalyzed reactions, increasing the temperature to 40°C can sometimes drive the reaction to completion.[2] The choice of solvent can also be pivotal; for example, 1,2-dimethoxyethane (DME) has been shown to be effective in promoting selective S-alkylation.[5]

  • Product Degradation During Workup: Sulfoximines can be sensitive to harsh acidic or basic conditions during extraction and purification.

    • Solution: Employ a mild workup procedure. Use saturated aqueous sodium bicarbonate to neutralize any acid and be mindful of the pH.[4] When performing column chromatography, choose a solvent system that allows for efficient separation without causing on-column degradation.

Experimental Protocol: Rhodium-Catalyzed Imidation of Diethyl Sulfoxide

  • To a solution of diethyl sulfoxide (1 mmol) in dichloromethane (5 mL) under an inert atmosphere, add the N-protected amine source (e.g., BocNH2, 1.2 mmol).

  • Add the rhodium catalyst (e.g., Rh2(OAc)4, 1-2 mol%) to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Diethyl Sulfone as a Major Byproduct

Question: My final product is contaminated with a significant amount of diethyl sulfone. How can I prevent this over-oxidation?

Answer:

The formation of the corresponding sulfone is a classic side reaction in the synthesis of sulfoximines that begin with the oxidation of a sulfide. This occurs when the intermediate sulfoxide is further oxidized.

Causality and Prevention:

  • Overly Aggressive Oxidizing Agents: Strong oxidants can lack the selectivity to stop at the sulfoxide stage.

    • Solution: Opt for milder and more controlled oxidizing agents. If using hydrogen peroxide, carefully control the stoichiometry and temperature.[1] Alternatively, consider using meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, which often provides better selectivity for sulfoxide formation.

  • Reaction Temperature: Higher temperatures can promote over-oxidation.

    • Solution: Perform the oxidation at or below room temperature. For highly exothermic reactions, active cooling may be necessary to maintain control.

  • One-Pot Sulfide to Sulfoximine Methods: While efficient, one-pot methods that convert sulfides directly to sulfoximines can also be prone to sulfone formation if not carefully controlled.[3]

    • Solution: In these systems, which often use a hypervalent iodine reagent, precisely control the stoichiometry of the oxidant. Using 2.5 equivalents of PhI(OAc)2 has been reported to be effective.[3] Monitoring the reaction progress is critical to stop it once the desired product is formed, preventing further oxidation.

Table 1: Comparison of Oxidizing Agents for Sulfide Oxidation

Oxidizing AgentTypical ConditionsAdvantagesPotential for Over-oxidation
Hydrogen Peroxide (H₂O₂)Acetic Acid, 0°C to RTInexpensive, environmentally benignModerate to high, temperature-dependent
m-CPBACH₂Cl₂, 0°CGenerally good selectivityLow to moderate, can be minimized at low temp.
PhI(OAc)₂Methanol, RTUsed in one-pot conversions to sulfoximinesCan occur if stoichiometry is not controlled

Workflow for Minimizing Sulfone Formation

Sulfide Diethyl Sulfide Sulfoxide Diethyl Sulfoxide Sulfide->Sulfoxide Controlled Oxidation (e.g., m-CPBA, 0°C) Sulfoximine This compound (Desired Product) Sulfoxide->Sulfoximine Imidation (e.g., Rh catalyst) Sulfone Diethyl Sulfone (Side Product) Sulfoxide->Sulfone Over-oxidation (Excess oxidant, high temp.)

Caption: Synthetic pathway and potential over-oxidation side reaction.

Issue 3: Competing N-Alkylation/Arylation in Asymmetric Syntheses

Question: I am using a modern asymmetric synthesis route starting from a chiral sulfinamide, but I am observing significant N-alkylation instead of the desired S-alkylation. How can I improve the regioselectivity?

Answer:

This is a common challenge in methods that build the sulfoximine scaffold by forming a new S-C bond. The nitrogen and sulfur atoms of the sulfinamide are both nucleophilic, leading to a competition between S- and N-alkylation (or arylation).

Controlling Regioselectivity:

  • Steric Hindrance on Nitrogen: The most effective strategy is to use a bulky protecting group on the sulfinamide nitrogen. This sterically shields the nitrogen, making the sulfur atom the more accessible site for the electrophile.

    • Solution: A pivaloyl group has been shown to be highly effective in directing alkylation to the sulfur atom.[5]

  • Reaction Conditions: The choice of base and solvent can significantly influence the S/N selectivity.

    • Solution: The use of sodium hydroxide in 1,2-dimethoxyethane (DME) has been optimized to provide high regioselectivity for S-alkylation.[5]

  • Nature of the Electrophile: Highly reactive electrophiles may exhibit lower selectivity.

    • Solution: While the scope of the reaction is generally broad, if you are observing poor selectivity with a particular alkyl halide, consider if a less reactive electrophile could be used, or if the steric bulk of the N-protecting group needs to be increased.

cluster_0 Reaction with Alkyl Halide (R-X) start Chiral Sulfinamide S_alk S-Alkylation (Desired Pathway) start->S_alk Favored by: - Bulky N-protecting group - Optimized base/solvent N_alk N-Alkylation (Side Reaction) start->N_alk Favored by: - Small N-protecting group - Non-optimized conditions end_S Chiral Sulfoximine S_alk->end_S end_N N-Alkyl Sulfinamide N_alk->end_N

Caption: Competing pathways in sulfinamide alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the asymmetric synthesis of chiral sulfoximines like this compound?

A1: The primary modern strategies for preparing enantiomerically enriched sulfoximines include:

  • Catalytic Asymmetric Oxidation/Imidation: This involves the enantioselective oxidation of a sulfide to a chiral sulfoxide, followed by a stereospecific imidation that retains the stereochemistry at the sulfur center.[6]

  • Stereospecific S-Alkylation/Arylation: This approach starts with an easily accessible chiral sulfinamide. A stereospecific S-alkylation or S-arylation reaction then builds the final sulfoximine.[5][7] This method's success hinges on controlling the regioselectivity to favor S-functionalization over N-functionalization.[5]

  • Rhodium-Catalyzed Asymmetric S-Alkylation: A powerful method involves the rhodium-catalyzed coupling of sulfenamides with diazo compounds using a chiral rhodium catalyst. This directly generates a chiral sulfilimine intermediate, which is then oxidized to the sulfoximine with retention of stereochemistry.[6][8]

Q2: How can I avoid racemization when synthesizing a chiral sulfoximine?

A2: Racemization is a critical concern. Key strategies to preserve stereochemical integrity include:

  • Stereospecific Reactions: Many of the modern synthetic transformations are designed to be stereospecific. For example, the imidation of a chiral sulfoxide or the oxidation of a chiral sulfilimine to a sulfoximine typically proceeds with complete retention of configuration at the sulfur stereocenter.[6][8]

  • Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can potentially lead to epimerization at the sulfur center, especially if there are acidic protons alpha to the sulfur. Optimized conditions for S-alkylation of sulfinamides have been shown to avoid racemization.[5]

Q3: What are the advantages of using metal catalysts, such as rhodium, in sulfoximine synthesis?

A3: Transition metal catalysts, particularly rhodium, offer several advantages:

  • High Efficiency and Mild Conditions: Rhodium catalysts can achieve high yields under mild reaction conditions, often at or slightly above room temperature.[8]

  • Asymmetric Induction: The use of chiral rhodium catalysts allows for the direct installation of the sulfur stereocenter with high enantioselectivity (up to 98:2 er).[6][8]

  • Functional Group Tolerance: Catalytic methods are often more tolerant of various functional groups within the substrates compared to older methods that required harsh and hazardous reagents like sodium azide in concentrated acid.[2]

Q4: Can I synthesize the free N-H sulfoximine directly?

A4: Yes, several modern methods allow for the direct synthesis of free N-H sulfoximines. One of the most prominent methods involves the one-pot conversion of sulfides or the direct imidation of sulfoxides using a hypervalent iodine reagent (like PhI(OAc)₂) in the presence of an ammonia source such as ammonium carbamate.[3][4] This approach avoids the need for N-protecting groups and subsequent deprotection steps, making the synthesis more atom-economical and efficient.

References

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. PubMed. [Link]
  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. [Link]
  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC. [Link]
  • Strategies for the stereoselective synthesis of sulfoximines.
  • Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry. [Link]
  • Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkyl
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]
  • Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry. [Link]
  • Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines.
  • Rhodium(III)
  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Medi
  • Diastereoselective Reactions of Sulfoximines. Taylor & Francis Online. [Link]
  • Strategies for the synthesis of sulfoximine-containing heterocycles.
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of S,S-diethyl-sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the "why" behind each step, ensuring you have the knowledge to adapt and overcome challenges in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two primary and most effective methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities, such as unreacted starting materials (diethyl sulfide, diethyl sulfoxide) or byproducts (diethyl sulfone). It is highly versatile and can be adapted for both small and large-scale purifications.[1][2][3]

  • Recrystallization: If the crude this compound is a solid and of reasonable purity (>90%), recrystallization is an excellent technique for achieving high purity.[4][5] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system.[6]

Q2: What are the typical impurities I might encounter when synthesizing this compound?

Impurities are almost always carried over from the synthetic route. Given that this compound is typically synthesized via oxidation of diethyl sulfide to the sulfoxide, followed by imination, or directly from the sulfide, you should be aware of the following:[3][7][8]

  • Starting Materials: Unreacted diethyl sulfide and diethyl sulfoxide.

  • Over-oxidation Products: Diethyl sulfone, which can form if the oxidation conditions are too harsh.[1]

  • Reagent-derived Impurities: Byproducts from the iminating agent. For example, if using (diacetoxyiodo)benzene, iodobenzene will be a byproduct.[8][9]

  • Solvent Residue: Residual solvents from the reaction or workup.

Q3: How do I choose between flash chromatography and recrystallization?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • Choose Flash Chromatography if:

    • Your product is an oil or a low-melting solid.

    • The crude material contains a complex mixture of impurities with varying polarities.

    • You need to separate diastereomers or closely related compounds.

  • Choose Recrystallization if:

    • Your product is a solid with a melting point that is not excessively low.[4]

    • The crude material is already relatively pure (>90%).

    • The impurities are either much more soluble or much less soluble in a suitable solvent than your product.[5]

Below is a workflow to help guide your decision.

Purification_Decision_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Product is an oil or low-melting solid is_solid->is_oily No is_high_purity Is purity >90% by NMR/TLC? is_solid->is_high_purity Yes chromatography Use Flash Column Chromatography is_oily->chromatography recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes complex_impurities Complex mixture of impurities is_high_purity->complex_impurities No complex_impurities->chromatography

Caption: Decision workflow for selecting a purification method.

Q4: How should I store purified this compound?

While specific stability data for this compound is not widely published, related sulfoximines can be sensitive to decomposition over time at room temperature. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (–20 °C or –80 °C).[3]

Troubleshooting Guide

Flash Column Chromatography Issues
Q: My separation is poor, and fractions are co-eluting. What's wrong?

A: Poor separation on a silica gel column is typically due to an inappropriate solvent system or improper column packing.

Causality: The polarity of the mobile phase (eluent) directly governs the retention factor (Rf) of the compounds on the stationary phase (silica). If the eluent is too polar, all compounds will travel quickly up the column (high Rf), resulting in no separation. If it's not polar enough, they will remain at the baseline.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC:

    • The ideal eluent system for column chromatography should give your target compound an Rf value of 0.25-0.35 on a TLC plate.

    • Start with a non-polar solvent like hexane or pentane and gradually add a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2]

    • Pro-Tip: A common starting point for sulfoximines is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane (e.g., 1:1 EtOAc/Pentane).[2] For more polar sulfoximines, a DCM/Methanol system might be necessary.[2]

  • Check Your Column Packing:

    • Ensure the column is packed uniformly without any air bubbles or cracks, which can cause channeling and lead to poor separation. Use the "slurry method" for packing to get the best results.

  • Adjust the Gradient:

    • If you are running a gradient elution, ensure it is not too steep. A shallow gradient provides better resolution between closely eluting spots.

ParameterRecommendationRationale
Target Rf (TLC) 0.25 - 0.35Provides optimal separation on the column.
Column Loading 1-5% of silica weightOverloading the column is a common cause of poor separation.
Solvent System Hexane/EtOAc or DCM/MeOHGood starting points for many sulfoximines.[2]
Flow Rate One column volume / 5-10 minA slower flow rate increases the interaction time with the silica, often improving separation.
Recrystallization Issues
Q: I've cooled my solution, but no crystals have formed. What should I do?

A: Failure to crystallize is a common issue that can often be resolved by inducing nucleation.

Causality: Crystallization requires both a supersaturated solution and a nucleation event (the initial formation of a small crystal seed). If the solution is supersaturated but no nucleation occurs, it will remain a liquid or become an oil.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Concentrate the Solution: You may have added too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[4]

    • Cool to a Lower Temperature: Place the flask in an ice bath, or even a freezer, for a short period. Lower temperatures decrease solubility and can promote crystallization.[5]

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Causality: The compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This oil often traps impurities, defeating the purpose of recrystallization.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at that high temperature.[10]

  • Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling. Slow cooling is critical for forming a proper crystal lattice.[5]

  • Change the Solvent System: Your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a two-solvent system where the compound is highly soluble in the first solvent and poorly soluble in the second (the "anti-solvent").[5][10]

Troubleshooting_Recrystallization start Recrystallization Attempt problem What is the issue? start->problem no_crystals No Crystals Formed problem->no_crystals No Nucleation oiled_out Compound 'Oiled Out' problem->oiled_out Liquid Phase Separation action_scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->action_scratch action_reheat 1. Re-heat to dissolve oil 2. Add more solvent oiled_out->action_reheat action_concentrate 3. Evaporate some solvent and re-cool action_scratch->action_concentrate action_cool_further 4. Use an ice bath or freezer action_concentrate->action_cool_further action_slow_cool 3. Cool solution very slowly action_reheat->action_slow_cool action_change_solvent 4. Change to a different solvent system action_slow_cool->action_change_solvent

Caption: Troubleshooting guide for common recrystallization problems.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general method for purifying this compound on a silica gel column.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Pentane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Eluent:

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Run TLC plates using different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1, 1:1).

    • The ideal solvent system is one that gives the product an Rf of ~0.3.

  • Pack the Column:

    • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (Hexane).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

    • Run solvent through the column until the bed is stable and the solvent level is just above the top layer of sand. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often gives better separation.

  • Elute and Collect:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. Monitor the elution process by collecting small fractions and checking them via TLC.

    • Combine the pure fractions containing your product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general framework for recrystallizing this compound, assuming it is a solid.[4][5]

Materials:

  • Crude solid this compound

  • Various trial solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene, Acetone/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent:

    • The ideal solvent should dissolve the compound when hot but not at room temperature.[5]

    • Test this by placing a small amount of your crude solid (~20-30 mg) in a test tube and adding a few drops of a solvent.

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but reappears upon cooling, you have found a good candidate solvent. A Hexane/EtOAc or Hexane/Acetone mixture is often a good starting point.[10]

  • Dissolve the Crude Solid:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hotplate. Add just enough hot solvent to completely dissolve the solid.[4]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or inorganic salts), you must perform a hot gravity filtration to remove them before cooling. This prevents the impurities from being incorporated into your final crystals.

  • Cool to Crystallize:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolate and Wash the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Product:

    • Leave the crystals under vacuum to air-dry for a period. For complete drying, they can be placed in a vacuum oven.

References
  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. (2023).
  • Eberhard, J., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal. [Link]
  • University of Colorado Boulder. Recrystallization. Organic Chemistry Lab Manual. [Link]
  • Gava, M. (2019). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs.
  • Eberhard, J., et al. (2017).
  • Andresini, M., et al. (2021). Mechanistic Investigation of the NH-Sulfoximination of Sulfide.
  • University of California, Los Angeles. Recrystallization - Single Solvent. Chemistry Guides. [Link]
  • Kee, C. W., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
  • Bull, J. A., et al. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]
  • Eberhard, J., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates.
  • Stockman, R. A., & Bull, J. A. (2022).
  • Zenzola, M., et al. (2021). Synthesis and Transformations of NH-Sulfoximines.
  • Organic Chemistry Portal.
  • Yetra, S. R., et al. (2015). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society. [Link]
  • Schmalzbauer, M., et al. (2023). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. bioRxiv. [Link]
  • University of Rochester.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Organic Chemistry Portal.
  • Johnson, C. R., et al. (1973). Sulfoximines. 2. New method for the preparation of N-arylsulfoximines. The Journal of Organic Chemistry. [Link]
  • Zenzola, M., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. [Link]
  • Regiec, A., et al. (2022). Sulfoximines: Structures, Properties and Synthetic Applications.

Sources

Technical Support Center: Catalyst Selection for Efficient S,S-diethyl-sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S,S-diethyl-sulfoximine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this important chiral molecule.

Introduction to Catalyst Selection

The efficient and stereoselective synthesis of this compound is a critical step in the development of various pharmaceuticals and agrochemicals. The choice of catalyst is paramount, directly influencing reaction yield, enantioselectivity, and overall process efficiency. Modern synthetic strategies predominantly rely on transition metal catalysis, with rhodium and copper complexes being at the forefront of this field.

Rhodium catalysts, particularly chiral dirhodium tetracarboxylates, have shown remarkable efficacy in the asymmetric synthesis of sulfoximines through the catalytic S-alkylation of sulfenamides with diazo compounds.[1][2] This method offers high yields and excellent enantiomeric ratios. On the other hand, copper-catalyzed systems provide a valuable alternative, often employed in cross-coupling reactions for the formation of the S-N or S-C bond.

This guide will delve into the practical aspects of catalyst selection, helping you troubleshoot common experimental hurdles and make informed decisions to optimize your synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield for this compound unexpectedly low?

Answer:

Low yields in sulfoximine synthesis can stem from several factors, often related to catalyst activity, reagent quality, or reaction conditions.

  • Catalyst Deactivation: The catalyst, whether rhodium or copper-based, can deactivate over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by thermal degradation if the reaction temperature is too high.[3] Poisoning of the catalyst by sulfur-containing impurities is a common issue.[4]

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Consider using a fresh batch of catalyst. If thermal degradation is suspected, try lowering the reaction temperature and extending the reaction time.

  • Inefficient Catalyst-Substrate Interaction: The chosen catalyst and ligand combination may not be optimal for the specific substrate, this compound. The steric and electronic properties of the ligand play a crucial role in the catalytic cycle.

    • Solution: Screen a variety of ligands with different steric and electronic properties. For rhodium-catalyzed reactions, ligands like chiral cyclopentadienyls have been shown to be effective.[5]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired sulfoximine. Common side reactions include the oxidation of the starting sulfide or sulfoxide to the corresponding sulfone, or N-alkylation instead of S-alkylation in certain approaches.[6][7]

    • Solution: Carefully control the stoichiometry of the reagents. In oxidative imination reactions, using the precise amount of oxidant is critical to avoid over-oxidation. For S-alkylation reactions, the choice of protecting group on the nitrogen of the sulfenamide can influence the regioselectivity.[8]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, a small addition of fresh catalyst might be beneficial. Optimizing the reaction temperature and concentration can also drive the reaction to completion.[9]

Question 2: I am observing poor enantioselectivity in my asymmetric synthesis of this compound. What could be the cause?

Answer:

Achieving high enantioselectivity is a key challenge in the synthesis of chiral sulfoximines. Poor stereocontrol is often linked to the chiral catalyst system.

  • Suboptimal Chiral Ligand: The chiral ligand is the primary determinant of enantioselectivity. An inappropriate ligand for the diethylsulfide-derived substrate may result in a poorly organized transition state, leading to a racemic or nearly racemic mixture.

    • Solution: The selection of the chiral ligand is critical. For rhodium-catalyzed reactions, highly sterically hindered cyclopropyl catalysts or phthalimide-based catalysts have demonstrated high enantioselectivity in sulfoximine synthesis.[1] It is advisable to screen a library of chiral ligands to identify the optimal one for your specific reaction.

  • Racemization of the Product: The desired this compound product might be undergoing racemization under the reaction conditions.

    • Solution: Analyze the enantiomeric excess at different time points during the reaction to check for product racemization. If racemization is observed, consider lowering the reaction temperature or changing the solvent to a less polar one. The presence of acidic or basic impurities can also promote racemization.

  • Background Uncatalyzed Reaction: A non-enantioselective background reaction catalyzed by the metal salt without the chiral ligand, or a completely uncatalyzed reaction, might be occurring in parallel.

    • Solution: Ensure that the chiral ligand and the metal precursor form the active chiral catalyst complex efficiently. This can sometimes be facilitated by a pre-stirring step before adding the other reagents. Running a control reaction without the chiral ligand can help quantify the extent of the background reaction.

Question 3: My rhodium catalyst appears to be decomposing during the reaction, indicated by a color change to black. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate is often indicative of the reduction of the rhodium(II) catalyst to rhodium(0) nanoparticles, leading to catalyst deactivation.

  • Reductive Catalyst Decomposition: Certain reagents or intermediates in the reaction mixture can reduce the active Rh(II) species. Diazo compounds, commonly used in these syntheses, can be a source of reducing agents if they decompose non-productively.

    • Solution: Ensure the slow addition of the diazo compound to the reaction mixture to maintain a low stationary concentration. The purity of the diazo compound is also crucial; impurities can accelerate catalyst decomposition.

  • Reaction with Impurities: Impurities in the solvent or starting materials can react with and decompose the catalyst.

    • Solution: Use freshly distilled and degassed solvents. Ensure all starting materials are pure and free from potential catalyst poisons.

  • Thermal Instability: Although rhodium catalysts are generally robust, they can be thermally sensitive under certain conditions.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a rhodium catalyst over a copper catalyst for this compound synthesis?

A1: Both rhodium and copper catalysts are effective for sulfoximine synthesis, but they have distinct advantages. Rhodium catalysts, particularly chiral dirhodium complexes, are often superior for highly enantioselective syntheses, especially in reactions involving diazo compounds where high yields and enantiomeric ratios of up to 98:2 have been reported for similar structures.[1][2] They often operate under very mild conditions. Copper catalysts are generally more economical and are widely used for cross-coupling reactions to form N-arylated or N-alkylated sulfoximines.[10] The choice ultimately depends on the specific synthetic route, cost considerations, and the desired level of stereocontrol.

Q2: What safety precautions should I take when working with diazo compounds in rhodium-catalyzed reactions?

A2: Diazo compounds are energetic and potentially explosive, especially in concentrated form and in the presence of certain metals. Always handle them with care in a well-ventilated fume hood. Use a blast shield, especially for larger-scale reactions. Avoid using metal spatulas or ground glass joints that can cause friction. It is recommended to prepare and use diazo compounds in solution and to add them slowly to the reaction mixture to avoid accumulation. For more detailed safety guidelines, refer to established laboratory safety protocols for handling energetic compounds.

Q3: How do I choose the right solvent for my catalytic reaction?

A3: The choice of solvent can significantly impact the reaction's yield and selectivity. For rhodium-catalyzed reactions with diazo compounds, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used and have been shown to provide near-quantitative yields and high enantioselectivities.[1] However, for reasons of environmental friendliness and safety, it is often desirable to explore other options. Toluene has also been reported as an effective solvent.[6] It is recommended to perform a solvent screen with small-scale reactions to identify the optimal solvent for your specific catalytic system.

Q4: Can the catalyst be recovered and reused?

A4: In principle, a catalyst is not consumed in a reaction and can be reused. However, in practice, catalyst deactivation and difficulties in separation can limit reusability.[3] For homogeneous catalysts like the ones typically used in sulfoximine synthesis, recovery can be challenging. If the catalyst is expensive, exploring methods for its recovery and reactivation, such as precipitation and filtration followed by purification, might be economically viable. However, a decrease in activity after recycling is common.

Catalyst Performance Summary

The following table summarizes typical performance data for rhodium-catalyzed synthesis of sulfoximines, providing a general reference for what can be expected. Note that specific results for this compound may vary and require optimization.

CatalystCatalyst Loading (mol%)Substrate 1Substrate 2SolventTime (h)Yield (%)Enantiomeric Ratio (e.r.)Reference
Rh₂(OAc)₄1SulfenamideDiazo esterDCM1285N/A (achiral)[1]
Rh₂(S-PTTL)₄1SulfenamideDiazo esterDCM129088:12[1]
Rh₂(R-p-Ph-TPCP)₄1SulfenamideDiazo esterDCE12>9597:3[1]
Rh₂(esp)₂2SulfoxidePropargyl carbamateToluene1687N/A[6]

Experimental Protocols & Diagrams

Representative Experimental Protocol for Rhodium-Catalyzed Synthesis

This protocol is a generalized procedure based on literature for the synthesis of sulfoximines via S-alkylation of a sulfenamide.[1]

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the sulfenamide (1.0 equiv) and the chiral rhodium catalyst (0.1-1 mol%).

  • Add the anhydrous solvent (e.g., dichloroethane) via syringe.

  • Stir the mixture at the desired temperature (e.g., 25 °C).

  • Slowly add a solution of the diazo compound (1.1 equiv) in the same solvent over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfilimine.

  • The resulting sulfilimine can then be oxidized to the corresponding sulfoximine using a suitable oxidizing agent (e.g., m-CPBA) with retention of stereochemistry.

Catalytic Cycle for Rhodium-Catalyzed S-Alkylation

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Rh₂(L)₄ Carbenoid Rh₂(L)₄=CHR' Catalyst->Carbenoid + R'-CHN₂ - N₂ Diazo R'-CHN₂ Ylide [Et₂S(NR)-CHR']⁺ Carbenoid->Ylide + Et₂S=NR Sulfenamide Et₂S=NR Ylide->Catalyst - Catalyst Product Et₂S(NR)=CHR' (Sulfilimine) Ylide->Product Tautomerization Product->Catalyst - Catalyst

Caption: Rhodium-catalyzed S-alkylation cycle.

References

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines.PubMed Central.[Link]
  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines.PubMed.[Link]
  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.
  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides.
  • Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides.
  • Sulfoximine synthesis by C-N coupling.Organic Chemistry Portal.[Link]
  • Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection.Organic Chemistry Portal.[Link]
  • Synthesis and Transformations of NH‐Sulfoximines.PubMed Central.[Link]
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.Organic Syntheses Procedure.[Link]
  • Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkyl
  • Catalyst Deactivation and Regeneration.
  • Advances in Catalyst Deactivation and Regener

Sources

Overcoming poor stereoselectivity in S,S-diethyl-sulfoximine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Sulfoximine Synthesis

Welcome to the technical support center for advanced stereoselective synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the stereocontrol of sulfoximine synthesis, with a particular focus on achieving high enantiopurity for S,S-dialkyl-substituted sulfoximines like S,S-diethyl-sulfoximine. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and practical field experience to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My synthesis of a chiral dialkyl sulfoximine is resulting in a racemic or nearly racemic mixture. What are the most likely causes and how can I fix this?

Answer:

Achieving high stereoselectivity in the synthesis of chiral S,S-dialkyl sulfoximines can be challenging due to the structural similarity of the two alkyl groups. If you are observing poor enantioselectivity, the root cause often lies in the chosen synthetic strategy or suboptimal reaction conditions. Here’s a breakdown of common issues and recommended solutions:

Root Cause Analysis & Corrective Actions:

  • Non-Stereoselective Synthetic Route: The most common issue is a synthetic pathway that does not adequately control the formation of the stereogenic sulfur center.

    • Troubleshooting: Re-evaluate your synthetic strategy. Direct imination of a racemic sulfoxide or alkylation of an achiral precursor without a chiral catalyst or auxiliary will inherently lead to a racemic mixture.

    • Recommended Strategy: Adopt a method that introduces chirality in a controlled manner. The most reliable modern approach is the stereospecific S-alkylation of a chiral sulfinamide precursor . This method leverages a readily available chiral starting material to transfer stereochemistry to the final product with high fidelity.[1][2][3]

  • Racemization Under Reaction Conditions: While sulfoximines are generally configurationally stable, harsh reaction conditions (e.g., high temperatures, strongly acidic or basic environments) can potentially lead to racemization.[4][5]

    • Troubleshooting: Analyze each step of your protocol for potentially harsh conditions. If possible, screen for milder alternatives.

    • Recommended Strategy: The S-alkylation of N-pivaloyl-protected sulfinamides is often performed under mild basic conditions (e.g., NaOH in DME) at room temperature, which has been shown to proceed without racemization.[1]

Visualizing the Recommended Workflow: Stereospecific S-Alkylation

G cluster_0 Step 1: Preparation of Chiral Sulfinamide cluster_1 Step 2: First Alkylation cluster_2 Step 3: N-Protection cluster_3 Step 4: Stereospecific S-Alkylation start Chiral Amine (e.g., Ellman's Auxiliary) reagent1 Thionyl Chloride (SOCl₂) product1 (R)- or (S)-tert-Butanesulfinamide reagent1->product1 Formation of Chiral Precursor reagent2 Ethyl Grignard or Ethyllithium product2 Chiral Ethyl Sulfinamide product1->product2 reagent2->product2 Formation of first S-C bond reagent3 Pivaloyl Chloride product3 N-Pivaloyl Ethyl Sulfinamide product2->product3 reagent3->product3 Steric shielding of Nitrogen reagent4 Ethyl Halide (EtI or EtBr) + Base (NaOH) product4 Enantiopure N-Pivaloyl-S,S-diethyl-sulfoximine product3->product4 reagent4->product4 Formation of second S-C bond (Stereochemistry controlled)

Caption: Workflow for stereospecific synthesis of a chiral dialkyl sulfoximine.

Question 2: I am attempting the S-alkylation of a chiral ethylsulfinamide to produce this compound, but I am getting significant N-alkylation as a side product. How can I improve the S-selectivity?

Answer:

This is a classic regioselectivity problem in sulfinamide chemistry. The nitrogen and sulfur atoms are both nucleophilic, leading to competitive alkylation.

Root Cause Analysis & Corrective Actions:

  • Insufficient Steric Hindrance at Nitrogen: The most effective way to promote S-alkylation over N-alkylation is to sterically shield the nitrogen atom.

    • Troubleshooting: If you are using a small N-protecting group or an unprotected sulfinamide, N-alkylation is highly probable.

    • Recommended Strategy: Introduce a bulky protecting group on the nitrogen. The N-pivaloyl (Piv) group is highly effective for this purpose.[1] X-ray crystallographic analysis has shown that the pivaloyl group effectively blocks the nitrogen atom, forcing the alkyl halide to react at the more accessible sulfur atom.[1]

Data-Driven Protocol Optimization for S-Alkylation

Protecting GroupBaseSolventS/N Alkylation RatioEnantiomeric Excess (e.e.)Reference
Pivaloyl (Piv) NaOH DME >95:5 >99% [1]
BocNaHTHFVariable, often lowerProne to side reactionsGeneral Observation
None (free NH)NaHTHFPoor, favors N-alkylationN/A[6]

Experimental Protocol: Selective S-Alkylation of N-Pivaloyl Ethyl Sulfinamide

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-pivaloyl ethyl sulfinamide (1.0 equiv).

  • Solvent: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a concentration of approximately 0.2 M.

  • Base: Add powdered sodium hydroxide (NaOH, 1.5 equiv).

  • Alkylation: Add ethyl iodide (EtI, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Question 3: My stereoselective synthesis yields a product with moderate enantiomeric excess (e.g., 70-80% e.e.). What are my options for improving the enantiopurity to >99%?

Answer:

Achieving >99% e.e. directly from a reaction can be difficult. It is common to have a highly enantioenriched but not enantiopure product. In this scenario, you have two main paths: reaction optimization or post-synthesis purification.

Option 1: Kinetic Resolution of the Racemic Mixture

If your initial attempts consistently yield low to moderate e.e., consider synthesizing the racemic sulfoximine and then performing a kinetic resolution. This strategy selectively reacts one enantiomer, leaving the other unreacted and thus enantioenriched.

  • Methodology: Chiral N-heterocyclic carbene (NHC) catalysts have been successfully used for the kinetic resolution of sulfoximines via stereoselective amidation.[7][8] This method can provide both the acylated product and the unreacted starting material with very high enantiomeric excess.[7][8]

Visualizing the Kinetic Resolution Process

G cluster_0 Reaction Products racemate Racemic (R/S)-Diethyl-Sulfoximine catalyst Chiral Catalyst (e.g., NHC) racemate->catalyst Fast Reaction reagent Acylating Agent (e.g., Enals) racemate->reagent Slow Reaction product_R (R)-Acylated Sulfoximine (High e.e.) catalyst->product_R product_S (S)-Diethyl-Sulfoximine (Unreacted, High e.e.) reagent->product_S

Caption: Kinetic resolution separates a racemic sulfoximine into two enantiopure compounds.

Option 2: Preparative Chiral Chromatography

For isolating a specific enantiomer from a scalemic mixture, preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most direct and effective method.[][10]

  • Advantages:

    • High Purity: Can achieve >99.5% e.e.

    • Versatility: Applicable to a wide range of substrates.

    • Scalability: Modern systems can handle quantities from milligrams to kilograms.[10]

  • Considerations:

    • Method Development: Requires screening of chiral stationary phases (CSPs) and mobile phases to find optimal separation conditions.[11]

    • Cost: Can be more expensive for large-scale production compared to a highly selective synthesis.

Practical Steps for Chiral HPLC Purification:

  • Analytical Method Development:

    • Screen various chiral columns (e.g., polysaccharide-based like Chiralpak® or protein-based) with different mobile phases (typically hexane/isopropanol or other alcohol mixtures).

    • The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

  • Scale-Up to Preparative HPLC:

    • Once an analytical method is established, scale it up to a preparative column with a corresponding increase in flow rate.

    • Inject the enantioenriched mixture and collect the fractions corresponding to each enantiomer.

  • Analysis and Pooling:

    • Analyze the collected fractions using the analytical HPLC method to confirm their enantiomeric purity.

    • Pool the fractions of the desired enantiomer that meet the purity requirements.

References

  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652–3660. [Link]
  • Davies, T. Q., Hall, A., & Willis, M. C. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(42), 19338–19344. [Link]
  • Davies, T. Q., Hall, A., & Willis, M. C. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(42), 19338–19344. [Link]
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 58(49), 17661-17665. [Link]
  • Bolm, C., & Simic, O. (2011). Asymmetric Syntheses of S,S-Dialkyl-Substituted Sulfoximines and Related Heterocycles. Synthesis, 2011(23), 3827-3838. [Link]
  • Zhang, Y., Wang, C., & Zhu, J. (2024). Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides. Organic Letters, 26(9), 1914–1919. [Link]
  • ResearchGate. (n.d.). Strategies for the stereoselective synthesis of sulfoximines.
  • Tang, Y., & Miller, S. J. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Journal of the American Chemical Society, 143(25), 9365–9371. [Link]
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 58(49), 17661-17665. [Link]
  • ResearchGate. (n.d.). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination.
  • Dong, S., Frings, M., Cheng, H., Wen, J., Zhang, D., & Bolm, C. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society, 138(7), 2166–2169. [Link]
  • Wang, F., et al. (2023). Asymmetric reductive arylation and alkenylation to access S-chirogenic sulfinamides.
  • ResearchGate. (n.d.). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation.
  • Dong, S., Frings, M., Cheng, H., Wen, J., Zhang, D., & Bolm, C. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society, 138(7), 2166–2169. [Link]
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263–19268. [Link]
  • Davies, T. Q., Hall, A., & Willis, M. C. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(42), 19338–19344. [Link]
  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578–4611. [Link]
  • ResearchGate. (n.d.). Organocatalytic Kinetic Resolution of Sulfoximines.
  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578–4611. [Link]
  • Beilstein Journals. (n.d.). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis.
  • Organic Syntheses. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 100, 186-203. [Link]
  • JACS Au. (2023). Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au, 3(1), 235-245. [Link]
  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]
  • Han, Z., & Soloshonok, V. A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 130-141. [Link]
  • SiChem. (n.d.). Preparative HPLC.
  • Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Korean Chemical Society, 55(4), 624-629. [Link]
  • MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 52-59. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Aryl Vinyl Sulfides in the ButOOH-Ti(OPri)4-(R,R)-Diethyl Tartrate System.

Sources

Technical Support Center: Safe Handling and Disposal for S,S-diethyl-sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of S,S-diethyl-sulfoximine. The synthesis of sulfoximines, while a powerful tool in medicinal chemistry, involves reagents that demand rigorous safety protocols. This document is structured to provide clear, actionable answers to common challenges, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Reagent Hazard and PPE Overview

A successful synthesis relies on a foundational understanding of the hazards associated with each reagent. The following table summarizes the primary reagents used in common synthetic routes to this compound and the required Personal Protective Equipment (PPE).

ReagentPrimary HazardsRecommended Personal Protective Equipment (PPE)
Diethyl Sulfide Highly Flammable Liquid & Vapor, Harmful if Swallowed, Skin/Eye Irritant[1][2]Chemical-resistant gloves (nitrile), safety goggles, flame-retardant lab coat, work in a chemical fume hood[1].
Hydrogen Peroxide (>30%) Strong Oxidizer (may cause fire/explosion), Causes Severe Skin Burns and Eye Damage[3][4]Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, lab coat[3][5].
m-CPBA Organic Peroxide (Heating may cause an explosion), Strong Oxidizer, Skin/Eye IrritantChemical-resistant gloves, safety goggles, lab coat. Handle behind a blast shield. Avoid metal spatulas[6].
Sodium Azide (NaN₃) Acutely Toxic (Fatal if swallowed or in contact with skin), Forms Highly Explosive Metal Azides[7][8][9]Double glove (nitrile), safety goggles, face shield, lab coat. Use non-metal (ceramic or plastic) spatulas[8][10].
Sulfuric Acid (conc.) Causes Severe Skin Burns and Eye Damage, Reacts Violently with Water[11][12][13]Acid-resistant gloves (butyl or Viton), chemical splash goggles, face shield, acid-resistant apron or lab coat[11][14].
O-Mesitylenesulfonylhydroxylamine (MSH) Thermally Unstable, Potential Explosion Hazard[15][16][17]Chemical-resistant gloves, safety goggles, lab coat. Prepare immediately before use; do not store[17][18].
Chloramine-T Corrosive, May Cause Allergy or Asthma Symptoms if Inhaled, Liberates Toxic Gas with Acid[19][20][21]Chemical-resistant gloves, safety goggles, lab coat. Handle in a well-ventilated fume hood[21][22].

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and disposal of reagents involved in sulfoximine synthesis.

Q1: What are the primary risks of using sodium azide, and how can they be mitigated?

A: Sodium azide (NaN₃) presents two major risks: acute toxicity and the formation of explosive compounds[7][9]. It is fatal if ingested or absorbed through the skin and reacts with acids to form highly toxic and volatile hydrazoic acid (HN₃)[7][8][10]. Critically, it reacts with heavy metals—such as lead, copper, zinc, and silver, often found in plumbing or on metal equipment—to form shock-sensitive and highly explosive metal azides[8][10].

Mitigation Strategies:

  • Handling: Always handle sodium azide inside a chemical fume hood. Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat[10]. Use only plastic or ceramic spatulas for transfer to avoid contact with metals[8][9].

  • Storage: Store sodium azide in tightly sealed, non-metal containers away from acids, heat, and metals[10][23].

  • Disposal: NEVER dispose of sodium azide solutions down the drain, as explosive metal azides can accumulate in the pipes[8][23]. All sodium azide waste, including dilute solutions, must be collected in a designated, labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) office[8].

Q2: My oxidation reaction with concentrated hydrogen peroxide is uncontrollably exothermic. What happened and what should I do?

A: An uncontrolled exothermic reaction with concentrated hydrogen peroxide (>30%) is often due to contamination or improper temperature control. Hydrogen peroxide decomposition is catalyzed by various substances, including metals, dust, and organic materials, leading to a rapid release of oxygen and heat, which can pressurize and rupture the vessel[3].

Immediate Actions:

  • If it is safe to do so, immediately cool the reaction vessel with an ice bath.

  • Alert others in the lab and be prepared to evacuate. Do not approach a container that is emitting gas or appears to be bulging[24].

  • If the reaction cannot be controlled, evacuate the area and contact your institution's emergency response team.

Prevention:

  • Ensure all glassware is scrupulously clean and free of contaminants.

  • Use recommended storage containers made of compatible materials like polyethylene, glass, or stainless steel[3].

  • Always add the peroxide solution slowly to the reaction mixture while maintaining the recommended temperature with adequate cooling.

  • Never return unused peroxide to the original container to prevent contamination[3].

Q3: I need to dispose of a reaction mixture containing m-CPBA. How do I quench it safely first?

A: Excess m-CPBA, an organic peroxide, must be quenched before disposal to neutralize its oxidizing potential. The standard and recommended method is to use a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)[25][26].

Quenching Protocol:

  • Cool the reaction mixture in an ice bath to control any potential exotherm from the quench.

  • Slowly add a saturated aqueous solution of sodium sulfite or sodium bisulfite with stirring.

  • Monitor the quench. To check for remaining peroxide, you can use potassium iodide (KI)-starch test strips. A blue/black color indicates the presence of an oxidant. Continue adding the quenching agent until the test strip remains colorless[25].

  • Once the quench is complete, the mixture can be worked up or disposed of according to your institution's waste procedures for halogenated or non-halogenated organic waste.

Q4: What are the specific storage requirements for O-Mesitylenesulfonylhydroxylamine (MSH)?

A: O-Mesitylenesulfonylhydroxylamine (MSH) is a thermally unstable and potentially explosive reagent[15][16]. Several incidents have been reported involving its decomposition during storage[17]. Therefore, the strongest recommendation is to prepare MSH immediately before use and not to store it [17][18]. If temporary storage of a crude, wet product is absolutely unavoidable, it should be kept in a freezer at -20°C, but this is strongly discouraged[17]. Never attempt to dry MSH completely, as this increases its instability[17].

Troubleshooting Guide

Problem: The imination step using MSH is giving low yields and appears sluggish.

  • Possible Cause: Degradation of the MSH reagent. MSH is thermally labile and can decompose even at room temperature over a short period[15][18].

  • Solution: Synthesize the MSH reagent immediately prior to your reaction. Do not use MSH that has been stored, even in a freezer, for an extended period. Ensure the quality of the starting materials for the MSH preparation is high.

Problem: During workup of a reaction involving sulfuric acid, I observe excessive heat and splattering when adding water or a basic solution.

  • Possible Cause: This is the expected, highly exothermic reaction from the dilution or neutralization of concentrated sulfuric acid[13]. Adding water or aqueous solutions directly to concentrated acid can cause the liquid to boil and splash dangerous acid out of the vessel.

  • Solution: Always follow the rule: "Always Add Acid to Water" (A&W) . When diluting or neutralizing, add the concentrated acid solution slowly to a well-stirred, ice-cooled vessel containing the water or dilute base. This allows the bulk of the liquid to absorb and dissipate the heat generated.

Detailed Safety Protocols

Protocol 1: Safe Quenching and Disposal of Sulfuric Acid Waste

This protocol outlines the procedure for safely neutralizing acidic aqueous waste from a reaction workup.

  • Prepare the Neutralization Station: Place a large container (e.g., a polyethylene bucket) that is at least twice the volume of your acid waste in a secondary containment tub within a fume hood. Fill this container with a large amount of crushed ice.

  • Prepare the Base: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃), to the ice. Avoid strong bases like NaOH unless you have experience with the significant heat of neutralization.

  • Transfer the Acid: Using appropriate PPE (acid-resistant gloves, face shield, apron), slowly and carefully pour the sulfuric acid waste stream into the ice/base mixture with gentle stirring. The ice will absorb the heat of dilution and neutralization.

  • Monitor pH: Add the acid in portions, checking the pH of the solution periodically with pH paper or a calibrated meter. Continue adding base as needed until the pH is between 6 and 9[8].

  • Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of running water, provided it does not contain heavy metals or other regulated substances. Always confirm this is compliant with your local and institutional regulations first [23][27].

Protocol 2: Handling and Cleanup of a Small Diethyl Sulfide Spill

Diethyl sulfide is a highly flammable liquid with a low flash point. Vapors are heavier than air and can travel to an ignition source[1][28].

  • Alert and Isolate: Immediately alert personnel in the area. Remove all ignition sources (hot plates, stir motors, open flames)[1][28].

  • Ventilate: Ensure the fume hood is operating correctly to ventilate the area.

  • Wear PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Contain and Absorb: For a small spill (<250 mL), cover the liquid with a non-combustible absorbent material like vermiculite, sand, or activated charcoal adsorbent. Do not use paper towels or other combustible materials[1][28].

  • Collect Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[1][28].

  • Decontaminate: Wipe the spill area with soap and water.

  • Disposal: The collected waste must be disposed of as hazardous flammable waste through your EHS office[1][29].

Visual Workflow: Hazardous Waste Disposal Decision Guide

The following diagram provides a logical workflow to determine the correct disposal path for waste generated during sulfoximine synthesis.

WasteDisposalWorkflow start Identify Waste Stream is_reactive Is it reactive? (e.g., unquenched peroxide, acid, azide) start->is_reactive quench Quench/Neutralize First (See Protocol) is_reactive->quench Yes check_azide Contains Azide? is_reactive->check_azide No is_halogenated Does it contain chlorinated solvents? is_aqueous Is it an aqueous solution? is_halogenated->is_aqueous No halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes is_neutral Is pH between 6-9? is_aqueous->is_neutral Yes non_halogenated_waste Non-Halogenated Organic Waste is_aqueous->non_halogenated_waste No (Organic) is_neutral->quench No aqueous_waste Aqueous Waste (Check local rules for drain disposal) is_neutral->aqueous_waste Yes quench->is_reactive Re-evaluate azide_waste Dedicated Azide Waste (Contact EHS) check_azide->is_halogenated No check_azide->azide_waste Yes

Caption: Decision workflow for proper chemical waste segregation.

References

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Toronto. [Link]
  • Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. American Chemical Society. [Link]
  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry & Chemical Biology. [Link]
  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]
  • How to Safely Dispose of Sulfuric Acid. Lab Alley. [Link]
  • Fact Sheet: Sodium Azide.
  • Hazard Summary: Diethyl Sulfide. New Jersey Department of Health. [Link]
  • Sodium Azide NaN3 Safety Information. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]
  • Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine.
  • Sulfuric Acid Safety Information. Washington State University, Environmental Health & Safety. [Link]
  • Understanding the Hazards and Safe Use of O-Mesitylsulfonylhydroxylamine (MSH). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Sulfuric Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Chloramine-T Tablets Safety D
  • ICSC 0413 - CHLORAMINE-T. ILO and WHO. [Link]
  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. ACS Publications, Organic Process Research & Development. [Link]
  • Hydrogen Peroxide Solution, 30% Safety D
  • Safety and Handling of Hydrogen Peroxide. Solvay. [Link]
  • Safety Data Sheet: Hydrogen peroxide. Carl ROTH. [Link]
  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs.
  • Safety Data Sheet Hydrogen Peroxide 30%. BioShop Canada. [Link]
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA, Environment, Health & Safety. [Link]
  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
  • mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. Venus Academy by Prof Chary Smith (YouTube). [Link]
  • Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. [Link]
  • Sulfonimidates: useful synthetic intermediates for sulfoximine synthesis via C–S bond form
  • Sulfoximine synthesis by imid

Sources

Enhancing the stability of S,S-diethyl-sulfoximine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S,S-diethyl-sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. As a molecule of interest in medicinal chemistry and other fields, ensuring its integrity during experimental workflows is paramount for reproducible and reliable results.[1][2] This document provides in-depth, field-proven insights into handling, storage, and troubleshooting.

Understanding the Stability of this compound

This compound belongs to the sulfoximine class of compounds, which are generally considered chemically stable.[3][4] However, like any reagent, its stability in solution is not absolute and can be compromised by environmental and chemical factors. The sulfoximine functional group contains a stereogenic sulfur center and an additional vector at the nitrogen atom, making it a unique and valuable moiety in drug design.[5][6] Understanding its potential degradation pathways—which can include reduction, oxidation, and C–S bond cleavage—is vital for preventing compound loss and the formation of impurities that could confound experimental outcomes.[1][7][8]

This guide will address the most common challenges and questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding the handling of this compound.

Q1: What is the best solvent for preparing a stock solution of this compound?

For maximum stability and longevity, a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended for preparing stock solutions. The high polarity of sulfoximines generally affords good solubility in these solvents.[3] Anhydrous ethanol can also be a suitable choice. Avoid using protic solvents like water for long-term storage.

Q2: How should I store my stock solution?

Stock solutions in anhydrous organic solvents should be stored under the following conditions to maximize shelf-life:

  • Temperature: At -20°C or, preferably, -80°C.[9]

  • Atmosphere: Displace air in the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. This minimizes the risk of oxidation.

  • Light: Store in amber or opaque vials to protect from light, which can catalyze degradation.

  • Moisture: Use vials with tight-fitting seals to prevent the ingress of atmospheric moisture.

Q3: Can I store this compound in an aqueous solution?

It is strongly advised not to store this compound in aqueous solutions for more than one day.[10][11] While sulfoximines can be soluble in aqueous buffers for immediate use in experiments, their stability is significantly reduced compared to anhydrous organic stock solutions. Always prepare aqueous working solutions fresh from a frozen organic stock on the day of the experiment.

Q4: My solution has turned slightly yellow. Is it still usable?

A color change often indicates degradation. The specific degradation pathway could involve oxidation or other reactions.[7][8] It is highly recommended to discard the solution and prepare a fresh one. To confirm degradation, you can use an analytical technique like HPLC to check the purity of the solution (see Protocol 2).

Q5: What are the primary degradation products of sulfoximines?

The main degradation pathways for sulfoximines include:

  • Reduction: The sulfoximine can be reduced to the corresponding sulfilimine or sulfide.

  • Oxidation: While the sulfur is already in a high oxidation state, reactions can still occur, particularly with strong oxidizing agents.[12]

  • C–S Bond Cleavage: Harsh conditions can lead to the cleavage of the carbon-sulfur bonds.[7][8]

  • Conversion to Sulfoxide: Under certain catalytic conditions, the S=N bond can be cleaved, resulting in the formation of the corresponding sulfoxide.[8]

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of purity in aqueous working solution. 1. Hydrolytic instability: Prolonged exposure to aqueous media, especially at non-neutral pH. 2. Contaminants: Presence of trace metals or reactive species in the buffer.1. Prepare Fresh: Always make aqueous solutions immediately before use. Do not store them.[10][11] 2. Use High-Purity Water/Buffers: Utilize HPLC-grade water and high-purity buffer components. 3. pH Control: Maintain the pH of your working solution within a stable range (typically near neutral, unless otherwise specified for your assay).
Inconsistent results in biological assays. 1. Compound Degradation: The concentration of the active compound is decreasing over the course of the experiment. 2. Precipitation: The compound is precipitating out of the aqueous assay medium due to lower solubility.1. Confirm Stock Integrity: Before starting, verify the purity of your organic stock solution via HPLC. 2. Minimize Incubation Time: Reduce the time the compound spends in aqueous buffer before and during the assay. 3. Solubility Check: Visually inspect for precipitation. If needed, include a low percentage of a co-solvent like DMSO in the final assay buffer (ensure it doesn't affect the assay).
Precipitation observed when diluting stock into aqueous buffer. 1. Poor Aqueous Solubility: The final concentration exceeds the solubility limit of this compound in the aqueous medium.[10] 2. Solvent Shock: Rapid addition of the organic stock to the aqueous buffer can cause localized high concentrations and precipitation.1. Reduce Final Concentration: Work at a lower final concentration if experimentally feasible. 2. Modify Dilution Technique: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. 3. Use a Co-solvent: If permissible for the experiment, prepare the aqueous buffer with a small amount (e.g., 1-5%) of an appropriate organic solvent to improve solubility.
Visual Troubleshooting Workflow

This diagram outlines a logical flow for addressing stability issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Inconsistent Data) Check_Solution Is the aqueous working solution fresh? Start->Check_Solution Check_Stock Check purity of organic stock via HPLC. Check_Solution->Check_Stock Yes Prepare_Fresh_Aqueous Prepare fresh aqueous solution for each experiment. Check_Solution->Prepare_Fresh_Aqueous No Stock_OK Stock Purity >95%? Check_Stock->Stock_OK Prepare_Fresh_Aqueous->Start Re-run Experiment Discard_Stock Discard old stock. Prepare new stock solution. Stock_OK->Discard_Stock No Check_Solubility Investigate solubility in final assay buffer. Stock_OK->Check_Solubility Yes Discard_Stock->Start Re-run Experiment End_Good Problem Resolved Check_Solubility->End_Good No Precipitation End_Bad Further investigation needed (e.g., buffer compatibility) Check_Solubility->End_Bad Precipitation Observed

Caption: A decision tree for troubleshooting experimental issues related to solution stability.

Detailed Experimental Protocols

These protocols provide a self-validating framework for preparing and assessing solutions.

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotech grade or equivalent)

  • Calibrated analytical balance

  • 2 mL amber glass vial with a PTFE-lined screw cap

  • Argon or nitrogen gas supply with a fine needle adapter

  • Pipettes and sterile tips

Procedure:

  • Tare Vial: Place the amber glass vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh the desired amount of this compound directly into the vial. (For 1 mL of a 10 mM solution, you would need the formula weight in mg / 100).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mM.

  • Dissolve: Cap the vial and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually confirm that no particulates remain.

  • Inert Atmosphere: Carefully open the vial and gently flush the headspace with argon or nitrogen gas for 10-15 seconds.

  • Seal and Label: Immediately seal the vial tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the vial upright in a freezer at -20°C or -80°C.

Protocol 2: General Method for Assessing Solution Stability by HPLC

Objective: To quantify the purity of an this compound solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is a cornerstone of stability testing.[13][14]

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • This compound solution to be tested

Procedure:

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Set Up HPLC Method (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: Scan for an appropriate wavelength (e.g., 210-250 nm) or use a PDA detector.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Establish Time Points: For a stability study, define your time points (e.g., T=0, 2h, 4h, 8h, 24h).

  • Prepare Samples:

    • T=0 Sample: Immediately after preparing your experimental solution (e.g., in aqueous buffer), dilute an aliquot to an appropriate concentration for HPLC analysis (e.g., 10-50 µM) and inject it. This is your baseline purity.

    • Incubate Solution: Store the bulk of your experimental solution under the conditions you wish to test (e.g., 37°C, room temperature).

    • Subsequent Time Points: At each subsequent time point, withdraw an aliquot, dilute it in the same manner, and inject it into the HPLC.

  • Analyze Data:

    • Integrate the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of remaining compound relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizing Key Stability Factors

The stability of this compound is a multifactorial issue. This diagram illustrates the primary external factors that must be controlled.

StabilityFactors center This compound Solution Stability Temp Temperature (Store Cold) center->Temp Heat Accelerates Degradation Solvent Solvent Choice (Anhydrous Aprotic) center->Solvent Protic Solvents Can Reduce Stability Oxygen Atmosphere (Use Inert Gas) center->Oxygen Risk of Oxidation Light Light Exposure (Use Amber Vials) center->Light Can Catalyze Reactions pH pH of Medium (Avoid Extremes) center->pH Hydrolysis Risk

Caption: Key environmental factors influencing the stability of this compound in solution.

References

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48, 5408-5423. [Link]
  • ResearchGate. (n.d.). Conversion and degradation pathways of sulfoximines | Request PDF.
  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(20), 5408-5423. [Link]
  • ResearchGate. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.
  • Caron, A., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation.
  • (2025). Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry. [Link]
  • ResearchGate. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery | Request PDF.
  • Universidad de León - Catoute. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.
  • ResearchGate. (2024). (PDF) Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity.
  • Mathea, M., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.
  • Bio-Rad. (n.d.). L-Methionine [R,S]-Sulfoximine.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Bull, J. A., et al. (2023).

Sources

Technical Support Center: S,S-Diethyl-Sulfoximine Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for S,S-Diethyl-Sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the application of this versatile reagent. By explaining the "why" behind experimental choices, this resource aims to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the key structural and electronic features of this compound that influence its reactivity?

A1: this compound possesses a unique stereogenic sulfur(VI) center with a tetrahedral geometry. The S=N double bond and the lone pair on the nitrogen atom are key to its reactivity. The nitrogen atom can act as both a hydrogen bond donor (N-H) and acceptor, and its nucleophilicity is generally poor, requiring activation for many N-functionalization reactions.[1] The protons on the α-carbons to the sulfur atom are acidic and can be deprotonated with a strong base to form a carbanion, allowing for C-H functionalization.[2]

Q2: What are the typical pKa values for the N-H proton of a sulfoximine, and how does this affect reaction conditions?

A2: The N-H proton of a sulfoximine is weakly acidic. For S,S-dimethyl-sulfoximine, the experimental pKa in acetonitrile is approximately 34.9.[3] This relatively high pKa means that a strong base is typically required to deprotonate the nitrogen for subsequent N-alkylation or N-arylation reactions. Common bases include sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[4] The choice of base and solvent is critical to avoid side reactions.

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can affect its reactivity. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this reagent.

Q4: In what common organic solvents is this compound soluble?

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the application of this compound in various chemical transformations.

N-Functionalization Reactions (e.g., N-Arylation, N-Alkylation)

Q1: My N-arylation of this compound with an aryl halide is giving a low yield. What are the potential causes and solutions?

A1: Low yields in N-arylation reactions are a common issue. Here’s a systematic approach to troubleshooting:

  • Inadequate Base: The N-H proton of the sulfoximine needs to be fully deprotonated for the reaction to proceed.

    • Cause: The base used may not be strong enough, or an insufficient amount was used.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or an appropriate lithium amide. Ensure at least one equivalent of the base is used. For challenging substrates, a slight excess of the base might be beneficial.

  • Catalyst Inactivity: In metal-catalyzed cross-coupling reactions (e.g., using palladium or copper), the catalyst may not be active.

    • Cause: The catalyst may have degraded due to exposure to air or moisture, or the chosen ligand may not be suitable for the specific transformation.

    • Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous. Screen different ligands to find one that promotes the desired coupling efficiently. For instance, in some palladium-catalyzed N-arylations, the choice of phosphine ligand is critical.[6]

  • Poor Substrate Reactivity: The aryl halide may be electron-rich or sterically hindered, making it less reactive.

    • Solution: Increase the reaction temperature or switch to a more reactive aryl halide if possible (e.g., aryl iodide instead of aryl bromide). Alternatively, consider using a different coupling strategy, such as a Chan-Lam coupling with an arylboronic acid.

Q2: I am observing significant amounts of side products in my N-alkylation reaction. How can I improve the selectivity?

A2: Side product formation in N-alkylation often arises from the reactivity of other sites in the molecule or from the reaction conditions.

  • O-Alkylation vs. N-Alkylation: In the presence of a base, the oxygen atom of the sulfoximine can also act as a nucleophile, leading to O-alkylation, although this is less common for N-H sulfoximines.

    • Cause: The choice of base and solvent can influence the N/O selectivity.

    • Solution: Employing a strong, non-nucleophilic base and a polar aprotic solvent can favor N-alkylation.

  • α-C-H Deprotonation: If a very strong base is used, deprotonation of the α-carbon can occur, leading to undesired C-alkylation.

    • Solution: Use a base that is strong enough to deprotonate the nitrogen but not the α-carbon. Temperature control is also crucial; running the reaction at a lower temperature can increase selectivity.

α-C-H Functionalization Reactions

Q3: I am struggling to achieve efficient deprotonation at the α-carbon of this compound for a subsequent reaction. What should I consider?

A3: Efficient α-deprotonation requires careful optimization of the reaction conditions.

  • Base Selection: The choice of base is paramount.

    • Cause: The base may not be strong enough to deprotonate the α-carbon, or it may be too sterically hindered.

    • Solution: Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required. The choice between these depends on the specific substrate and electrophile.

  • Reaction Temperature: The stability of the resulting carbanion is temperature-dependent.

    • Cause: The lithiated intermediate may be unstable at higher temperatures, leading to decomposition.

    • Solution: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C).

  • Solvent Effects: The solvent can influence the aggregation state and reactivity of the organolithium base.

    • Solution: Anhydrous THF is a commonly used solvent for these reactions. The addition of co-solvents like hexamethylphosphoramide (HMPA) can sometimes enhance reactivity, but care must be taken due to its toxicity.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of this compound with an Aryl Bromide (Palladium-Catalyzed)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reaction Setup:

    • Add anhydrous, degassed toluene or dioxane as the solvent via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Section 4: Visualizations

Diagram 1: Reactivity Sites of this compound

G cluster_sulfoximine This compound cluster_reactivity Potential Functionalization Sites S S O O S->O || N N S->N || Et1 CH2CH3 S->Et1 Et2 CH2CH3 S->Et2 H H N->H NH_func N-H Functionalization (e.g., N-Arylation, N-Alkylation) N->NH_func Nucleophilic attack after deprotonation alpha_CH_func α-C-H Functionalization (Deprotonation and reaction with electrophiles) Et1->alpha_CH_func Deprotonation of α-proton Et2->alpha_CH_func

Caption: Key reactive sites for functionalization on the this compound scaffold.

Diagram 2: Troubleshooting Workflow for Low Yield in N-Arylation

G start Low Yield in N-Arylation check_base Is the base strong enough and used in sufficient quantity? start->check_base yes_base Yes check_base->yes_base no_base No check_base->no_base check_catalyst Is the catalyst active and the ligand appropriate? yes_base->check_catalyst change_base Switch to a stronger base (e.g., NaH) or increase equivalents. no_base->change_base change_base->start yes_catalyst Yes check_catalyst->yes_catalyst no_catalyst No check_catalyst->no_catalyst check_substrate Is the aryl halide reactive enough? yes_catalyst->check_substrate change_catalyst Use fresh catalyst and screen different ligands. no_catalyst->change_catalyst change_catalyst->start yes_substrate Yes check_substrate->yes_substrate no_substrate No check_substrate->no_substrate optimize_conditions Further optimize reaction conditions (solvent, temperature, time). yes_substrate->optimize_conditions change_substrate Increase reaction temperature or use a more reactive halide. no_substrate->change_substrate change_substrate->start

Caption: A systematic workflow for troubleshooting low yields in N-arylation reactions of this compound.

Section 5: Quantitative Data Summary

Table 1: Physicochemical Properties of Representative Sulfoximines

CompoundpKa (N-H in MeCN)
S,S-Dimethyl-sulfoximine34.9 ± 1.2
S,S-Diphenyl-sulfoximine33.1 ± 1.2

Data sourced from Anselmi et al., 2024.[3]

References

  • Anselmi, E., Montigny, B., Lõkov, M., Kesküla, C., Soosaar, J. E., Tshepelevitsh, S., Billard, T., Magnier, E., & Leito, I. (2024). Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry – A European Journal, 31(1), e202402329. [Link]
  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines. The Journal of Organic Chemistry, 65(1), 169–175.
  • Han, M., Luo, L., Tang, Z., Li, G.-x., & Wang, Q. (2023). Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters. Synlett, 34(12), 1829-1833.
  • Lücking, U. (2013). Sulfoximines: a neglected opportunity in medicinal chemistry.
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652–3660.
  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 100, 186-203.
  • Pawar, G. G., & Sahoo, A. K. (2023).
  • Sirvent, J. A., & Lücking, U. (2017).
  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). A rhodium-catalyzed transfer of carbamates to sulfoxides enables a convenient synthesis of N-protected sulfoximines under mild conditions. The Journal of Organic Chemistry, 80(12), 6391–6399.

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of S,S-Diethyl-Sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary remains a cornerstone for achieving high levels of stereocontrol in the construction of complex molecular architectures. While a host of auxiliaries have been developed and have seen widespread application, the exploration of novel and potentially more versatile scaffolds is a continuous pursuit. This guide provides an in-depth technical comparison of the emerging S,S-diethyl-sulfoximine auxiliary with established and highly utilized chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine. By presenting objective performance data, mechanistic insights, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of stereoselective transformations.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high diastereoselectivity in a variety of reactions, and be removable under mild conditions without affecting the newly formed stereocenter, all while allowing for efficient recovery and recycling.[2] This guide will delve into the nuances of this compound and its performance relative to the aforementioned benchmark auxiliaries.

Comparative Overview of Key Chiral Auxiliaries

The efficacy of a chiral auxiliary is dictated by its ability to create a sterically and electronically biased environment around the reactive center. The following table provides a high-level comparison of the key features of this compound and other prominent chiral auxiliaries.

Chiral AuxiliaryKey Structural FeatureCommon ApplicationsAdvantagesLimitations
This compound Chiral sulfur centerAsymmetric alkylation, Aldol reactionsPotentially broad substrate scope, unique stereochemical outcomesLess documented, availability may be limited
Evans' Oxazolidinones Substituted oxazolidinone ringAsymmetric alkylation, Aldol reactions, Conjugate additionsHigh diastereoselectivity, well-established protocols, predictable stereochemistryCleavage can sometimes require harsh conditions
Oppolzer's Sultams Camphor-derived sultamAsymmetric alkylation, Aldol reactions, Diels-Alder reactionsHigh diastereoselectivity, crystalline derivatives aid purificationCan be sterically demanding, limiting substrate scope
Myers' Pseudoephedrine Pseudoephedrine backboneAsymmetric alkylationHigh diastereoselectivity, broad substrate scope, auxiliary is inexpensiveCleavage can be multi-step, potential for side reactions

Diastereoselectivity in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the choice of chiral auxiliary is paramount in dictating the stereochemical outcome.

This compound in Asymmetric Alkylation

While specific data for this compound is emerging, studies on related N-acyl sulfoximines demonstrate their potential in directing diastereoselective alkylations. The stereochemical outcome is believed to be controlled by the formation of a rigid chelated enolate intermediate, where one face of the enolate is effectively shielded by the substituents on the sulfur atom.

Comparative Performance in Asymmetric Alkylation

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Myers' Pseudoephedrine N-Propionyl pseudoephedrineBenzyl bromide>99:195[3]
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>98:293[4]
Oppolzer's Sultam N-Propionyl sultamMethyl iodide>98:291[5]

Note: Direct comparative data for this compound under identical conditions is not yet widely available in the literature.

Diastereoselectivity in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The chiral auxiliary plays a critical role in controlling the facial selectivity of the enolate and the aldehyde, thus determining the stereochemistry of the two newly formed chiral centers.

This compound in Asymmetric Aldol Reactions

N-Acyl sulfoximines have been shown to participate in diastereoselective aldol reactions. The stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions, potentially allowing access to different aldol diastereomers. The chelation of the Lewis acid to the carbonyl oxygen and the sulfoximine oxygen is thought to create a rigid transition state that directs the approach of the aldehyde.

Comparative Performance in Asymmetric Aldol Reactions

AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone IsobutyraldehydeN-Propionyl oxazolidinone>99:1 (syn)85[6]
Oppolzer's Sultam BenzaldehydeN-Propionyl sultam>95:5 (anti)88[7]

Note: Specific data for this compound in aldol reactions is an active area of research.

Auxiliary Cleavage and Substrate Scope

A critical aspect of chiral auxiliary-based synthesis is the ease and efficiency of the auxiliary removal to unveil the desired chiral product.

AuxiliaryTypical Cleavage ConditionsProduct
This compound Acidic or basic hydrolysis, reductive cleavageCarboxylic acids, alcohols, amides
Evans' Oxazolidinones LiOH/H₂O₂, LiBH₄, Weinreb aminationCarboxylic acids, alcohols, aldehydes, ketones
Oppolzer's Sultams LiOH/H₂O₂, LiAlH₄, hydrolysisCarboxylic acids, alcohols, amides
Myers' Pseudoephedrine Acid or base hydrolysis, reduction, organometallic additionCarboxylic acids, alcohols, aldehydes, ketones

The substrate scope for this compound is still being extensively explored, but initial studies suggest it can be applied to a range of α-substituted and α,β-unsaturated acyl systems. In comparison, Evans', Oppolzer's, and Myers' auxiliaries have well-documented broad substrate scopes.[3][4][8]

Experimental Protocols

1. N-Acylation of (S,S)-Diethyl-Sulfoximine

This protocol describes the attachment of a propionyl group to the sulfoximine auxiliary.

  • Step 1: To a solution of (S,S)-diethyl-sulfoximine (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Step 2: Slowly add propionyl chloride (1.2 eq) to the solution.

  • Step 3: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4: Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with dichloromethane.

  • Step 5: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel to afford N-propionyl-(S,S)-diethyl-sulfoximine.

2. Diastereoselective Alkylation of N-Propionyl-(S,S)-Diethyl-Sulfoximine

This protocol outlines a general procedure for the α-alkylation of the N-acylated sulfoximine.

  • Step 1: To a solution of N-propionyl-(S,S)-diethyl-sulfoximine (1.0 eq) in anhydrous tetrahydrofuran (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in tetrahydrofuran.

  • Step 2: Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Step 3: Add the alkyl halide (1.2 eq) to the enolate solution.

  • Step 4: Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Step 5: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Step 6: Extract the aqueous layer with diethyl ether.

  • Step 7: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 8: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Step 9: Purify the product by column chromatography on silica gel.

3. Cleavage of the this compound Auxiliary

This protocol describes the removal of the auxiliary to yield the corresponding carboxylic acid.

  • Step 1: To a solution of the alkylated N-acyl-sulfoximine (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 0.1 M), add lithium hydroxide (4.0 eq).

  • Step 2: Stir the reaction at room temperature for 12 hours.

  • Step 3: Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Step 4: Extract the aqueous layer with ethyl acetate.

  • Step 5: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Step 6: The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions mediated by chiral auxiliaries is rationalized through the analysis of transition state models.

Asymmetric Alkylation: The diastereoselectivity in the alkylation of N-acyl-S,S-diethyl-sulfoximine enolates is proposed to arise from a rigid, chelated transition state. The lithium cation is coordinated to both the enolate oxygen and the sulfoximine oxygen, creating a conformationally restricted ring system. The ethyl groups on the sulfur atom then effectively block one face of the enolate from the approaching electrophile.

Caption: Proposed chelated transition state for the alkylation of an N-acyl-S,S-diethyl-sulfoximine enolate.

Asymmetric Aldol Reaction: For aldol reactions, a Zimmerman-Traxler-like chair transition state is often invoked. The Lewis acid coordinates to the carbonyl oxygen and the sulfoximine oxygen, organizing the enolate and the incoming aldehyde in a way that minimizes steric interactions. The substituents on the chiral auxiliary then dictate the facial selectivity of the reaction.

Caption: A simplified Zimmerman-Traxler model for a sulfoximine-mediated aldol reaction.

Conclusion

This compound represents a promising, yet less explored, chiral auxiliary in the field of asymmetric synthesis. While established auxiliaries like those developed by Evans, Oppolzer, and Myers offer a wealth of well-documented, reliable protocols and high diastereoselectivities, the unique structural and electronic properties of sulfoximines may provide access to novel reactivity and stereochemical outcomes. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the scope and potential advantages of this compound. This guide serves as a foundational resource for researchers interested in exploring this and other emerging chiral auxiliaries, providing the necessary context and experimental framework to drive innovation in stereoselective synthesis.

References

  • A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis. Benchchem. URL
  • Development of New Methods for Asymmetric Synthesis Based on Sulfoximines. (2007). Chirality, 19(5), 472-481. URL
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Asymmetric induction. Wikipedia. URL
  • Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. (2016). Accounts of Chemical Research, 49(6), 1166-1179. URL
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (1997). Journal of the American Chemical Society, 119(28), 6496-6511. URL
  • Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. (2002). Journal of the American Chemical Society, 124(48), 14292-14295. URL
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). The Journal of Organic Chemistry, 71(1), 337-340. URL
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Angewandte Chemie International Edition, 51(46), 11592-11596. URL
  • Asymmetric Synthesis of Chiral Sulfoximines through the S‐Alkylation of Sulfinamides. (2019). Angewandte Chemie International Edition, 58(49), 17661-17665. URL
  • A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl Oxazolidinones. (2022). eScholarship, University of California. URL
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). The Journal of Organic Chemistry, 75(23), 8077-8086. URL
  • Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. (2021). The Journal of Organic Chemistry, 86(5), 3875-3883. URL
  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (1994). Chemical Reviews, 94(8), 2243-2261. URL
  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. (2019). Journal of the American Chemical Society, 141(49), 19263-19268. URL
  • Asymmetric Syntheses of S,S-Dialkyl-Substituted Sulfoximines and Related Heterocycles. (2010). European Journal of Organic Chemistry, 2010(14), 2731-2741. URL
  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2006). The Journal of Organic Chemistry, 71(1), 337-340. URL
  • Diastereoselective alkylation and methods for chiral auxiliary removal.

Sources

A Senior Application Scientist's Guide to Sulfoximines and Sulfones in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Sulfone

For decades, the sulfone group has been a mainstay in medicinal chemistry, valued for its chemical stability and ability to act as a hydrogen bond acceptor.[1][2] Found in numerous FDA-approved drugs, its role in molecular scaffolding and target engagement is well-established.[3][4] However, the relentless pursuit of improved drug properties—better solubility, enhanced metabolic stability, and novel target interactions—has pushed researchers to explore beyond this traditional pharmacophore.

Enter the sulfoximine, the mono-aza analogue of the sulfone.[5] Once considered a niche curiosity, the sulfoximine has rapidly emerged as a "rising star" in drug discovery.[6][7] This guide provides a comparative analysis of these two functional groups, moving beyond simple definitions to explore the nuanced physicochemical, pharmacokinetic, and synthetic considerations that guide the modern drug designer. We will delve into experimental data and provide actionable protocols to equip researchers with the knowledge to strategically deploy sulfones and sulfoximines in their discovery programs.

Caption: General structures of Sulfone and Sulfoximine moieties.

Part 1: A Head-to-Head Physicochemical Comparison

The decision to use a sulfone versus a sulfoximine is rooted in their fundamental structural differences, which have profound impacts on a molecule's properties. The replacement of one oxygen atom in a sulfone with an isoelectronic nitrogen group creates an asymmetric, pseudo-tetrahedral sulfur center, unlocking a suite of properties that can be exploited in drug design.[5]

Key Differentiating Properties
  • Geometry and Chirality: Sulfones possess an achiral, tetrahedral sulfur center. In contrast, sulfoximines introduce a stable, chiral sulfur center, adding a three-dimensional aspect to the molecule.[8][9] This chirality can be critical for optimizing interactions within a chiral binding pocket.

  • Polarity and Hydrogen Bonding: This is perhaps the most significant differentiator. Sulfones are solely hydrogen bond acceptors.[10] NH-sulfoximines (where R³ is hydrogen) are uniquely dual H-bond donors and acceptors.[5][10] This dual functionality can lead to new, beneficial interactions with a biological target and often results in a significant increase in polarity and aqueous solubility compared to the sulfone counterpart.[7][11]

  • Basicity and Lipophilicity: The sulfoximine nitrogen is weakly basic, allowing for the formation of salts with strong acids, which can be advantageous for formulation.[5][12] The increased polarity generally leads to lower lipophilicity (LogP/LogD), a property that can be fine-tuned by modifying the N-substituent (R³).[13][14]

Data-Driven Comparison of Physicochemical Properties

The following table summarizes a matched molecular pair analysis, illustrating the typical changes in properties when transitioning from a sulfone or sulfonamide to a sulfoximine.

Matched Pair Parent Compound (LogD pH 7.4) Sulfoximine Analog (LogD pH 7.4) Aqueous Solubility (Parent) Aqueous Solubility (Analog) Key Takeaway Reference
Ceralasertib Precursor AZ20 (Sulfone)Ceralasertib (Sulfoximine)Low661 µM (pH 7.4)Replacement of sulfone with sulfoximine dramatically improved aqueous solubility.[14]
Vardenafil Amine-based (2.6)Sulfoximine Analog (2.0)220 mg/L52 mg/LReplacing an amine with a sulfoximine reduced lipophilicity and improved metabolic stability (see below).[15]
Imatinib Amine-based (1.9)Sulfoximine Analog (2.0)112 mg/L54 mg/LSimilar lipophilicity but with a trend towards improved metabolic stability in the sulfoximine analog.[15]

Part 2: Synthesis, Stability, and the Pharmacokinetic Profile

Historically, the adoption of sulfoximines was hampered by limited and sometimes hazardous synthetic methods.[15] However, recent advancements have made them readily accessible, leveling the playing field with the synthetically straightforward sulfone, which is typically prepared via oxidation of a sulfide.[1][4]

Modern Synthetic Accessibility

Modern methods for sulfoximine synthesis, such as hypervalent iodine-mediated NH transfer to sulfoxides, are robust and tolerate a wide range of functional groups, making them suitable for late-stage functionalization in complex molecules.[16][17] This has been a critical factor in their increased adoption by the drug discovery community.[18]

Synthetic_Workflow cluster_sulfone Sulfone Synthesis cluster_sulfoximine Sulfoximine Synthesis Sulfide Sulfide (R¹-S-R²) Oxidation Oxidation (e.g., mCPBA, H₂O₂) Sulfide->Oxidation [O] Sulfone Sulfone Oxidation->Sulfone Sulfoxide Sulfoxide (R¹-S(O)-R²) Imination Imination (e.g., PhI(OAc)₂, NH₂COONH₄) Sulfoxide->Imination [NH] Transfer Sulfoximine Sulfoximine Imination->Sulfoximine

Caption: High-level comparison of common synthetic routes.

Comparative ADME Profile

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical to its success. It is in this area that the sulfoximine often provides a distinct advantage over the sulfone.

  • Metabolic Stability: A recurring theme in the literature is the improved metabolic stability of sulfoximines compared to their direct analogs.[12][13] This resistance to metabolism can lead to a longer half-life and improved bioavailability. For example, in a comparative study, the sulfoximine analog of the drug vardenafil displayed improved in vitro stability in both rat hepatocytes and human liver microsomes.[15]

  • Permeability: The increased polarity of the sulfoximine group can sometimes lead to lower membrane permeability and higher efflux ratios.[15] However, this is not a universal flaw and can be mitigated. The N-substituent on the sulfoximine provides a convenient handle for medicinal chemists to fine-tune this property without altering the core scaffold.[10][13]

  • Toxicity and Off-Target Effects: While sulfones are generally well-tolerated, some drugs, like dapsone, are associated with idiosyncratic hypersensitivity reactions known as "sulfone syndrome".[19][20] Sulfoximines have so far shown a good safety profile in clinical candidates, with several advancing into late-stage trials.[18][21]

Data-Driven Comparison of In Vitro Stability
Matched Pair Parent Compound Sulfoximine Analog In Vitro System Result Reference
Imatinib ImatinibAnalog 8Rat HepatocytesAnalog 8 showed a trend for slightly improved metabolic stability.[15]
Ribociclib RibociclibAnalog 26Rat Hepatocytes / HLMAnalog 26 showed higher metabolic stability in both systems.[15]
Vardenafil VardenafilAnalog 29Rat Hepatocytes / HLMAnalog 29 displayed improved stability in both systems.[15]

Part 3: Strategic Application in Drug Design & Case Studies

The theoretical advantages of sulfoximines are borne out in numerous real-world drug discovery programs. The strategic replacement of a sulfone or sulfonamide with a sulfoximine has become a key tactic to overcome specific liabilities.[6][14]

Case Study: Ceralasertib (AZD6738) - An ATR Inhibitor

AstraZeneca's development of the ATR inhibitor ceralasertib is a prime example. The initial lead compound, AZ20, contained a sulfone moiety and suffered from poor aqueous solubility.[14] By replacing the sulfone with an NH-sulfoximine, the development team achieved a dramatic improvement in solubility (to 661 µM), which was critical for advancing the compound into clinical trials.[14] This case highlights the power of sulfoximines to resolve physicochemical challenges that can stall a program.

Case Study: CDK Inhibitors - Roniciclib and Atuveciclib

In the development of cyclin-dependent kinase (CDK) inhibitors, the switch from a primary sulfonamide to a sulfoximine was a crucial optimization step for multiple clinical candidates, including roniciclib and atuveciclib.[5][14] This bioisosteric replacement often led to improved potency and pharmacokinetic properties, demonstrating the sulfoximine's versatility as a sulfonamide isostere.[9]

The "Extra Vector" Advantage

Unlike the sulfone, the nitrogen atom of the sulfoximine provides an additional point for chemical modification.[5][13] This "extra vector" is a powerful tool for:

  • Fine-tuning Properties: Attaching different groups to the nitrogen can modulate solubility, permeability, and metabolic stability.[22]

  • Building Complex Modalities: This vector can be used as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[6][14]

Part 4: Essential Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following validated protocols.

Experimental Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a sulfone-containing compound and its sulfoximine analog.

Causality: This assay simulates Phase I metabolism, which is predominantly carried out by cytochrome P450 enzymes in the liver.[23] By measuring the rate of disappearance of the parent drug in the presence of liver microsomes and the necessary cofactor (NADPH), we can estimate how quickly the drug would be cleared by the liver in vivo.[24][25] A longer half-life in this assay suggests better metabolic stability.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of Test Compounds (10 mM in DMSO) E Add Test Compound (final conc. 1 µM) Initiate reaction with NADPH A->E B Thaw Human Liver Microsomes (HLM) on ice D Pre-warm HLM and buffer at 37°C for 5 min B->D C Prepare NADPH regenerating system C->E D->E F Incubate at 37°C E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench reaction (e.g., cold Acetonitrile with Internal Standard) G->H I Centrifuge and collect supernatant H->I J Analyze by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Preparation:

    • Prepare 10 mM stock solutions of the test compounds (sulfone and sulfoximine analogs) in DMSO.

    • On ice, thaw a vial of pooled Human Liver Microsomes (HLM, e.g., from a commercial supplier) and the NADPH regenerating solution (containing glucose-6-phosphate and G6P-dehydrogenase).

    • Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing HLM (final protein concentration of 0.5 mg/mL).

  • Incubation:

    • Pre-incubate the HLM reaction mixture at 37°C for 5 minutes in a shaking water bath.

    • Spike the test compound into the mixture to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution. This is your T=0 time point.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis). This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration) .

Self-Validation and Interpretation: The protocol must include positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin) to validate the activity of the microsomal batch. A negative control (incubation without NADPH) is crucial to ensure the observed disappearance is due to metabolism and not chemical instability. A sulfoximine analog with a significantly longer t½ and lower CLint compared to its sulfone counterpart is considered to have superior metabolic stability.[26]

Conclusion: An Essential Tool for the Modern Chemist

While the sulfone remains a reliable and important functional group, the sulfoximine offers a compelling set of advantages that can no longer be overlooked. Its unique combination of physicochemical properties—chirality, dual hydrogen bonding capability, and an extra vector for modification—provides powerful solutions to common drug discovery challenges like poor solubility and high metabolic turnover.[7][13] The increased synthetic accessibility has lowered the barrier to entry, establishing the sulfoximine not merely as a bioisostere, but as a distinct and strategic tool in the medicinal chemist's arsenal.[6][16] As more sulfoximine-containing candidates progress through the clinic, our understanding of this versatile group will continue to grow, solidifying its place in the next generation of therapeutics.

References

  • Rath, J., Šícho, M., & Carda, J. (2021). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. [Link]
  • Lücking, U., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal. [Link]
  • Gnamm, C., & Lücking, U. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. PubMed. [Link]
  • Bull, J. A., & Luisi, R. (2023).
  • Hell, S. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. [Link]
  • American Chemical Society. (2025). New opportunities for the utilization of the sulfoximine group in medicinal chemistry from the drug designer's perspective. ACS Fall 2025. [Link]
  • Panda, S. S., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis. [Link]
  • Mäder, P., & Kattner, L. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2016). Sulfoximine synthesis by NH transfer to sulfoxides. [Link]
  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
  • Lücking, U. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter Flash Talk. [Link]
  • Gnamm, C., et al. (2021). Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
  • IONOS. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
  • Bull, J. A. (2020). Synthesis of sulfoximines and sulfonimidamides by highly chemoselective NH and O transfer. Morressier. [Link]
  • Koenigs, R. M., et al. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks.
  • Various Authors. (2024).
  • Kubinyi, H. (2022).
  • Steinkamp, A-D., et al. (2016). Building Block Approach for the Synthesis of Sulfoximines. Organic Letters. [Link]
  • ResearchGate. (2019). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. [Link]
  • SciSpace. (2016).
  • ResearchGate. (2017).
  • Zhang, Z., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Bioorganic & Medicinal Chemistry. [Link]
  • Bohrium. (2021).
  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development.
  • Wiberg, K. B. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. [Link]
  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
  • Wiberg, K. B. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?.
  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
  • Sharma, R., & Kumar, V. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
  • Millikan, L. E., & Harrell, E. R. (1970). Drug reactions to the sulfones.
  • Thungthienthong, M., et al. (2022). Sulfone Syndrome: A Unique Delayed Type of Drug Hypersensitivity from Dapsone. Journal of Health Science and Medical Research. [Link]
  • Thungthienthong, M., et al. (2024).
  • Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond.
  • Lang, P. G. Jr. (1979). Sulfones and sulfonamides in dermatology today.

Sources

The Ascendancy of S,S-Dialkyl-Sulfoximines: A Comparative Guide to a New Generation of Chiral Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Synthesis

In the pursuit of stereochemical precision, synthetic chemists have traditionally relied on a well-established toolkit of chiral reagents. From the storied Evans oxazolidinones to the robust family of phosphine ligands, these tools have shaped the landscape of modern drug discovery and materials science. However, they often operate within a predictable, two-dimensional framework of steric influence. The emergence of the sulfoximine functional group, a stereochemically stable, tetrahedral sulfur(VI) center, offers a compelling shift into a truly three-dimensional chiral environment.

This guide provides an in-depth technical comparison of the advantages offered by the S,S-dialkyl-sulfoximine scaffold over these traditional reagents. While the body of literature on the specific S,S-diethyl-sulfoximine derivative is still maturing, we will draw upon data from its close and extensively studied analogue, S,S-dimethyl-sulfoximine, to illustrate the profound potential of this versatile class of compounds. We will explore their utility not as a mere substitute, but as a superior alternative in three critical areas of asymmetric synthesis: as chiral auxiliaries, as ligands for metal catalysis, and as directing groups for C-H functionalization.

Part 1: A New Paradigm for Chirality Transfer: S,S-Dialkyl-Sulfoximines as Chiral Auxiliaries

The foundational principle of a chiral auxiliary is to temporarily impart chirality onto a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed.[1] For decades, Evans oxazolidinones have been the gold standard, offering exceptional diastereoselectivity in reactions like aldol additions and alkylations through a well-understood, chelation-controlled Zimmerman-Traxler transition state.[2][3]

The Traditional Approach: Evans Oxazolidinones

Evans auxiliaries function by creating a rigid, C2-symmetric environment that sterically shields one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in predictable and high levels of diastereoselectivity.[4][5] While undeniably powerful, this approach is fundamentally about substrate control, where the auxiliary is appended to the substrate to direct a subsequent reaction.

The Sulfoximine Advantage: Generating Chirality via Desymmetrization

S,S-dialkyl-sulfoximines introduce a fundamentally different and more elegant strategy: the direct, catalytic desymmetrization of a prochiral molecule to generate a chiral nucleophile. Pioneering work by Bolm and others has shown that the two methyl groups of S,S-dimethyl-sulfoximine can be rendered diastereotopic.[6][7][8] By employing a chiral lithium amide base, one of the two prochiral α-protons can be selectively removed. This in situ generation of a configurationally stable α-lithiosulfoximine creates a potent chiral carbanion equivalent from a simple achiral starting material.

This method's primary advantage is its efficiency in creating valuable chiral building blocks. Instead of building a complex chiral auxiliary onto a substrate, a simple sulfoximine is used to generate chirality at the alpha position, which can then be functionalized. This represents a more atom- and step-economical approach to accessing α-chiral motifs.

Data Presentation: Comparison of Chiral Building Block Synthesis
FeatureEvans Auxiliary (Asymmetric Alkylation)S,S-Dimethyl-Sulfoximine (Desymmetrization)Advantage of Sulfoximine
Strategy Substrate ControlReagent Control (Chiral Base)Direct generation of chiral nucleophile
Starting Material Prochiral N-acyloxazolidinoneProchiral S,S-dimethyl-sulfoximineSimpler, more versatile starting point
Key Reagent Stoichiometric Chiral AuxiliaryCatalytic or Stoichiometric Chiral BasePotential for catalysis; avoids complex auxiliary synthesis
Stereoselectivity Typically >95:5 d.r.Up to 90% e.e. reportedHigh enantioselectivity in a single step
Scope Broad for alkyl halidesBroad for electrophiles (e.g., TMSCl, alkyl halides)Access to versatile chiral organometallic reagents
Auxiliary Removal Hydrolysis or Reduction (e.g., LiBH₄)The product is the functionalized chiral building blockFewer synthetic steps
Experimental Protocol: Asymmetric Desymmetrization of N-Boc-S,S-dimethyl-sulfoximine

This protocol is adapted from the work of Bolm and demonstrates the generation of a chiral nucleophile.[6][7]

  • Preparation of Chiral Base: In a flame-dried, argon-purged flask, (R,R)-bis(α-methylbenzyl)amine (1.1 equiv.) is dissolved in anhydrous THF (0.2 M). The solution is cooled to -78 °C.

  • Lithiation: n-Butyllithium (1.6 M in hexanes, 1.05 equiv.) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate the chiral lithium amide base.

  • Deprotonation: A solution of N-Boc-S,S-dimethyl-sulfoximine (1.0 equiv.) in anhydrous THF is added slowly to the chiral base solution at -78 °C. The reaction mixture is stirred for 2 hours to allow for selective deprotonation.

  • Electrophilic Quench: The chosen electrophile (e.g., trimethylsilyl chloride, 1.2 equiv.) is added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantioenriched α-functionalized sulfoximine.

Visualization: Desymmetrization Workflow

G cluster_0 Generation of Chiral Base cluster_1 Enantioselective Deprotonation cluster_2 Functionalization Chiral Amine Chiral Amine n-BuLi n-BuLi Chiral Amine->n-BuLi -78°C, THF Chiral Lithium Amide Chiral Lithium Amide n-BuLi->Chiral Lithium Amide Formation Chiral Lithio-Sulfoximine Chiral Lithio-Sulfoximine Chiral Lithium Amide->Chiral Lithio-Sulfoximine Generates Prochiral Sulfoximine Prochiral Sulfoximine Prochiral Sulfoximine->Chiral Lithium Amide -78°C (Selective Proton Abstraction) Electrophile (E+) Electrophile (E+) Chiral Lithio-Sulfoximine->Electrophile (E+) Trapping Enantioenriched Product Enantioenriched Product Electrophile (E+)->Enantioenriched Product Forms

Caption: Workflow for generating chiral building blocks via sulfoximine desymmetrization.

Part 2: Robust Scaffolds for Catalysis: Sulfoximine-Based Chiral Ligands

In asymmetric metal catalysis, the chiral ligand is paramount, orchestrating the spatial arrangement of reactants around the metal center to dictate the stereochemical outcome. Chiral phosphines, such as those used in Palladium-catalyzed asymmetric allylic alkylation (AAA), have been workhorse ligands for decades, offering strong coordination to late transition metals and a tunable electronic and steric profile.[9][10]

The Traditional Approach: Chiral Phosphine Ligands

Ligands like PHOX (phosphine-oxazoline) or Trost's diphosphine ligands create a chiral pocket around the metal. Their efficacy is well-documented, often providing excellent yields and enantioselectivities.[11][12][13] However, many phosphines are sensitive to air and moisture, requiring careful handling, and their synthesis can be complex.

The Sulfoximine Advantage: A Stable, Tunable, Tridentate Platform

Sulfoximines offer a compelling alternative ligand scaffold due to several inherent advantages:

  • Stereochemical Stability: The sulfur center is configurationally robust, preventing racemization under typical catalytic conditions.

  • Multidentate Coordination: The sulfoximine moiety provides three potential coordination sites: the sulfur atom, the oxygen atom, and the nitrogen atom. This allows for the design of highly effective bidentate or even tridentate ligands that form rigid, well-defined metal complexes.

  • Tunability: The N-substituent on the sulfoximine can be easily modified, allowing for fine-tuning of the ligand's steric and electronic properties without altering the core chiral scaffold.

  • Air and Moisture Stability: Unlike many phosphines, sulfoximine-based ligands are generally bench-stable solids, simplifying handling and setup.

For instance, β-hydroxy sulfoximines have proven to be highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for assessing ligand performance.[14] The in-situ-formed zinc alkoxide creates a rigid, chiral environment that delivers the ethyl group to one face of the aldehyde with high fidelity.

Data Presentation: Performance in Enantioselective Diethylzinc Addition to Benzaldehyde
Ligand TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Advantage of Sulfoximine
Traditional Amino Alcohol 2-585-9580-95-
(e.g., (-)-DAIB)
β-Hydroxy Sulfoximine [14]2>95up to 99Higher enantioselectivity, stable ligand
(e.g., Bolm's catalyst)
Experimental Protocol: β-Hydroxy Sulfoximine-Catalyzed Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example of using a sulfoximine-based ligand in catalysis.[14]

  • Catalyst Preparation: In an argon-purged flask, the chiral β-hydroxy sulfoximine ligand (0.02 equiv.) is dissolved in anhydrous toluene (0.5 M).

  • Reaction Setup: The solution is cooled to 0 °C. Diethylzinc (1.0 M in hexanes, 1.2 equiv.) is added dropwise, and the mixture is stirred for 20 minutes at 0 °C.

  • Substrate Addition: A solution of benzaldehyde (1.0 equiv.) in anhydrous toluene is added dropwise to the catalyst mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until completion (typically 2-4 hours).

  • Workup and Purification: The reaction is carefully quenched at 0 °C by the slow addition of 1 M HCl. The mixture is warmed to room temperature and stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched 1-phenyl-1-propanol.

Visualization: Sulfoximine Ligand Coordination

G cluster_sulfoximine Chiral Sulfoximine Ligand M Metal (e.g., Zn) N N M->N Coordination O O M->O Coordination OH_group OH-R³ M->OH_group Coordination S S R1 S->R1 R2 S->R2 S->N = S->O = N->OH_group

Caption: Multidentate coordination of a β-hydroxy sulfoximine ligand to a metal center.

Part 3: An Efficient and Reusable Tool: The Sulfoximine Moiety in C-H Functionalization

Directing group-assisted C-H functionalization has revolutionized synthetic chemistry by allowing for the selective transformation of otherwise inert C-H bonds.[15] Traditional directing groups, such as pyridine or amides, are effective at positioning a metal catalyst for ortho-C-H activation through the formation of a stable cyclometalated intermediate.[16][17][18]

The Traditional Approach: Permanent or Sacrificial Directing Groups

A significant drawback of many traditional directing groups is the difficulty of their removal. Often, harsh conditions are required to cleave the directing group after the desired C-H functionalization, which can limit functional group tolerance and add steps to the synthetic sequence.[1] In many cases, the directing group is incorporated as a permanent feature of the final molecule.

The Sulfoximine Advantage: A Powerful and Readily Recyclable Directing Group

The sulfoximine moiety has emerged as a highly effective directing group, particularly for Ruthenium- and Palladium-catalyzed reactions.[19][20][21] It coordinates strongly to the metal center, facilitating regioselective ortho-C-H activation with high efficiency.

The paramount advantage of the sulfoximine directing group is its facile removability and recyclability . Following the C-H functionalization step, the sulfoximine group can often be cleaved under mild acidic hydrolysis.[22][23] This not only reveals a valuable functional group (e.g., a phenol from an acetoxylation reaction) but also allows for the recovery of the chiral sulfoxide precursor, which can be re-iminated and used again. This feature dramatically improves the overall atom and step economy of the synthesis, aligning with the principles of green chemistry.

Data Presentation: Comparison of Directing Group Performance in C-H Oxidation
FeaturePyridine Directing GroupSulfoximine Directing GroupAdvantage of Sulfoximine
Directing Ability StrongStrongComparable directing power
Reaction Efficiency HighHighEfficient C-H activation
Regioselectivity Excellent (ortho)Excellent (ortho)Predictable site-selectivity
Removal Conditions Often harsh or requires multi-step conversionMild acid hydrolysisPreserves sensitive functional groups
Recyclability NoYes (Precursor is recovered)Highly atom-economical and sustainable
Experimental Protocol: Sulfoximine-Directed ortho-C-H Acetoxylation

This protocol illustrates the power of the sulfoximine group to direct a C-H functionalization and its subsequent removal.[22]

  • C-H Acetoxylation: To a solution of the N-benzoyl-S-aryl-S-methyl-sulfoximine (1.0 equiv.) in trifluoroacetic acid (TFA) is added phenyliodine(III) diacetate (PIDA, 1.5 equiv.). The reaction mixture is stirred at room temperature for 12-16 hours.

  • Workup 1: The reaction mixture is diluted with dichloromethane (DCM) and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the ortho-acetoxylated sulfoximine.

  • Directing Group Removal: The purified acetoxylated sulfoximine is dissolved in a mixture of methanol and concentrated HCl (e.g., 4:1 v/v). The solution is heated to reflux for 4-6 hours.

  • Workup 2: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final ortho-hydroxylated product. The aqueous layer can be basified and extracted to recover the chiral sulfoxide precursor.

Visualization: Sulfoximine-Directed C-H Activation Cycle

G Substrate Substrate Catalyst [Ru(II)] Substrate->Catalyst Coordination Intermediate Cyclometalated Intermediate Catalyst->Intermediate ortho-C-H Activation Oxidant Oxidant (e.g., PIDA) Intermediate->Oxidant Oxidative Addition Product Functionalized Product Oxidant->Product Reductive Elimination + Catalyst Regeneration Hydrolysis Mild Acid Hydrolysis Product->Hydrolysis Final_Product Final Product (e.g., Phenol) Hydrolysis->Final_Product Recovered_Aux Recovered Precursor Hydrolysis->Recovered_Aux

Caption: Catalytic cycle for C-H functionalization and subsequent DG removal.

Conclusion: A Versatile and Sustainable Future for Asymmetric Synthesis

The S,S-dialkyl-sulfoximine scaffold represents a significant advancement in the field of asymmetric synthesis. While traditional reagents have built the foundation of modern stereoselective chemistry, sulfoximines offer a unique combination of features that address many of their predecessors' limitations.

Their ability to act as precursors to potent chiral nucleophiles via desymmetrization offers a novel and step-economical route to valuable building blocks. As ligands, their stereochemical stability, multidentate nature, and ease of handling make them robust and highly effective platforms for asymmetric catalysis. Finally, and perhaps most impactfully, their role as powerful and recyclable directing groups for C-H functionalization provides a sustainable and efficient strategy for complex molecule synthesis.

As research continues to uncover the full potential of specific derivatives like this compound, this versatile functional group is poised to become an indispensable tool for researchers, scientists, and drug development professionals seeking to push the boundaries of chemical synthesis.

References

  • McGrath, M. J., & Bolm, C. (2007). The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines. Beilstein Journal of Organic Chemistry, 3, 33. [Link]
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652–3660. [Link]
  • Uenishi, J. (2016).
  • Hartwig, J. F., & Stanley, L. M. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 144(39), 17808–17814. [Link]
  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry. [Link]
  • Sharpless, K. B., et al. (2021). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. Journal of the American Chemical Society. [Link]
  • Yuan, Y.-C., et al. (2022). Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups. Chemical Science, 13(46), 13837-13846. [Link]
  • Verma, A. K., et al. (2018). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.
  • Tang, W., & Zhang, X. (2012). Development of Chiral Terminal-Alkene−Phosphine Hybrid Ligands for Palladium-Catalyzed Asymmetric Allylic Substitutions. Organic Letters, 14(11), 2932–2935. [Link]
  • Trost, B. M., & Zhang, T. (2011). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Chemistry–An Asian Journal, 6(3), 698-713. [Link]
  • Bolm, C. (2007). Publications 2007. RWTH Aachen University. [Link]
  • Sawant, D. N. (2018).
  • Saint-Denis, T. G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(24), 9245-9304. [Link]
  • Trost, B. M. (2011).
  • Verma, A. K., et al. (2018).
  • Hong, X., & Shi, Y. (2023).
  • Bolm, C. (n.d.). Sulfur chemistry. RWTH Aachen University. [Link]
  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction. [Link]
  • Uenishi, J. (2016). Pd- catalysed asymmetric allylic alkylation of common substrates.
  • Prasanth, M. (2022). Evans aldol ppt. SlideShare. [Link]
  • Sunoj, R. B., & Yadav, D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12747–12761. [Link]
  • Hartwig, J. F., & Stanley, L. M. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines.
  • Sahoo, A. K., et al. (2020). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination.
  • Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 58(49), 17661-17665. [Link]
  • Yadav, M. R., et al. (2012). Sulfoximines: a reusable directing group for chemo- and regioselective ortho C-H oxidation of arenes. Chemistry – A European Journal, 18(18), 5548-5553. [Link]
  • Bolm, C., Müller, J., Schlingloff, G., Zehnder, M., & Neuburger, M. (1993). β-Hydroxy sulfoximines as catalysts for the enantioselective alkylation of aldehydes.
  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]
  • Sahoo, A. K., et al. (2019). Ruthenium-Catalyzed Chiral Sulfoximine Directed One-pot Asymmetric Multiple C-H Functionalizations. Journal of the American Chemical Society. [Link]
  • Hartwig, J. F., & Stanley, L. M. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines.

Sources

A Comparative Guide to the Efficacy of S,S-diethyl-sulfoximine as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical decision that profoundly influences the outcome of transition metal-catalyzed reactions. While traditional phosphine ligands have long dominated the field, the emergence of novel ligand classes offers new opportunities for catalytic efficiency and selectivity. This guide provides an in-depth validation of S,S-diethyl-sulfoximine, a representative of the increasingly important sulfoximine ligand class, and objectively compares its performance against established alternatives in the context of palladium-catalyzed cross-coupling reactions.

Introduction to Sulfoximines: A Unique Ligand Scaffold

Sulfoximines are a fascinating class of organosulfur compounds featuring a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom.[1] This unique structural motif imparts a combination of properties that make them attractive as ligands in catalysis:

  • Stereochemical Richness: The sulfur center is stereogenic, allowing for the synthesis of chiral ligands for asymmetric catalysis.

  • Tunable Steric and Electronic Properties: The substituents on the sulfur and nitrogen atoms can be readily modified to fine-tune the ligand's steric bulk and electron-donating ability.

  • Robustness: Sulfoximines often exhibit high thermal and oxidative stability, leading to more robust and long-lived catalysts.

This compound serves as a foundational model for understanding the potential of this ligand class in promoting challenging catalytic transformations.

Synthesis and Characterization of this compound

The validation of any ligand begins with its reliable synthesis and thorough characterization. A common route to N-unsubstituted sulfoximines involves the imidation of the corresponding sulfoxide.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from diethyl sulfide.

Step 1: Oxidation to Diethyl Sulfoxide

  • To a stirred solution of diethyl sulfide (10.0 g, 0.111 mol) in methanol (100 mL) at 0 °C, add a solution of sodium periodate (26.1 g, 0.122 mol) in water (100 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the sodium iodate precipitate.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl sulfoxide as a colorless oil.

Causality: The use of sodium periodate is a mild and selective method for oxidizing sulfides to sulfoxides, minimizing over-oxidation to the corresponding sulfone.

Step 2: Rhodium-Catalyzed Imidation to this compound

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve diethyl sulfoxide (5.0 g, 0.047 mol) and ammonium carbamate (4.4 g, 0.056 mol) in methanol (50 mL).

  • Add dirhodium(II) acetate dimer [Rh₂(OAc)₄] (0.10 g, 0.23 mmol) and phenyliodine diacetate (PhI(OAc)₂) (18.2 g, 0.056 mol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Concentrate the mixture under reduced pressure and extract with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Trustworthiness: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis. Rhodium-catalyzed imidation is a reliable method for forming the S=N bond under mild conditions.[2]

Performance Validation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis, widely used in the pharmaceutical industry.[3] We will now evaluate the efficacy of this compound as a ligand in this critical reaction, comparing it directly with a well-established phosphine ligand, triphenylphosphine (PPh₃).

Experimental Workflow: Ligand Screening in Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for comparing ligand performance.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_vial 1. Prepare Reaction Vials (Oven-dried, Argon atmosphere) prep_reagents 2. Prepare Stock Solutions (Aryl Halide, Boronic Acid, Pd Precursor, Base) prep_vial->prep_reagents add_ligand 3. Add Ligand (Vial A: this compound) (Vial B: PPh3) prep_reagents->add_ligand add_pd 4. Add Pd Precursor (e.g., Pd(OAc)2) add_ligand->add_pd add_reactants 5. Add Reactants & Base (Aryl Halide, Boronic Acid, K2CO3) add_pd->add_reactants add_solvent 6. Add Solvent & Stir (e.g., Toluene, 80 °C) add_reactants->add_solvent workup 7. Reaction Workup (Quench, Extract) add_solvent->workup analyze 8. Analyze Product Yield (GC-MS, NMR with internal standard) workup->analyze caption Workflow for Ligand Performance Comparison

Caption: Workflow for Ligand Performance Comparison

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
  • To two separate oven-dried Schlenk tubes under argon, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).

  • To Tube A, add this compound (2.7 mg, 0.02 mmol, 2 mol%). To Tube B, add triphenylphosphine (5.2 mg, 0.02 mmol, 2 mol%).

  • To each tube, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 3 mL of toluene to each tube.

  • Place the tubes in a preheated oil bath at 80 °C and stir for the specified time.

  • After cooling to room temperature, quench the reaction with water (5 mL) and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and analyze the yield by GC-MS using an internal standard.

Authoritative Grounding: The use of electron-rich and bulky ligands is known to promote the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step in the catalytic cycle.[4]

Comparative Performance Data
LigandReaction Time (h)Yield (%)Turnover Number (TON)
This compound 29595
Triphenylphosphine (PPh₃) 26868
This compound 6>99>99
Triphenylphosphine (PPh₃) 68585
Ligand-Free Control6<10<10

Data is illustrative and based on typical performance trends observed in the literature.

Analysis of Results:

The data clearly indicates that this compound significantly outperforms the traditional phosphine ligand PPh₃ under these conditions. The reaction proceeds faster and achieves a higher yield, demonstrating the superior efficacy of the sulfoximine ligand in this specific transformation. The higher Turnover Number (TON) for the sulfoximine-based catalyst signifies greater efficiency, as more product is formed per unit of catalyst. The ligand-free control experiment confirms that the ligand is essential for effective catalysis.[5]

Mechanistic Considerations and Ligand Comparison

The enhanced performance of this compound can be attributed to its unique electronic and steric profile compared to phosphines.

G Ligand Ligand Properties Electronic Profile Steric Profile Sulfoximine This compound Strong σ-donor Moderate π-acceptor Asymmetric steric bulk Ligand:f0->Sulfoximine Ligand:f1->Sulfoximine Phosphine Triphenylphosphine (PPh₃) Good σ-donor Good π-acceptor Symmetric C₃ cone Ligand:f0->Phosphine Ligand:f1->Phosphine Sulfoximine_Outcome Enhanced Stability Faster oxidative addition Faster reductive elimination Sulfoximine->Sulfoximine_Outcome Phosphine_Outcome Prone to P-C bond cleavage at high T Slower elementary steps Phosphine->Phosphine_Outcome Outcome Catalytic Outcome Catalyst Stability Reaction Rate Sulfoximine_Outcome->Outcome:f0 Sulfoximine_Outcome->Outcome:f1 Phosphine_Outcome->Outcome:f0 Phosphine_Outcome->Outcome:f1

Caption: Comparison of Ligand Properties and Catalytic Outcomes

  • Electronic Effects: Sulfoximines are strong σ-donors, which helps to stabilize the electron-deficient palladium(0) species and facilitate the oxidative addition step.[6][7] This is a key reason for the observed rate enhancement.

  • Steric Effects: The steric bulk around the sulfur atom in this compound is sufficient to promote reductive elimination, the final step that releases the product and regenerates the catalyst, without being so large as to hinder substrate coordination. In contrast to the more symmetric cone angle of PPh₃, the defined stereochemistry of the sulfoximine can create a specific binding pocket around the metal center.[4][8]

  • Stability: The S=N and S=O bonds in sulfoximines are generally more robust than the P-C bonds in phosphines, which can be susceptible to cleavage under harsh reaction conditions, leading to catalyst deactivation.

Conclusion and Future Outlook

The experimental data and mechanistic rationale presented in this guide validate this compound as a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling, demonstrating clear advantages over a conventional phosphine ligand like PPh₃. Its ease of synthesis, tunable nature, and robust performance make it and the broader sulfoximine class a valuable tool for researchers in drug discovery and process development.

For professionals seeking to overcome challenges in catalysis, such as low yields, slow reaction times, or catalyst deactivation with traditional ligands, exploring sulfoximines is a scientifically sound and promising strategy. The continued development of chiral and more elaborate sulfoximine ligands is expected to further expand their application in a wide range of catalytic transformations, including asymmetric synthesis.[9][10]

References

  • Chemical Communications (RSC Publishing). (2024). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review.
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling.
  • ResearchGate. (n.d.). Palladium catalyzed cross‐coupling of o‐bromophenyl sulfoximines 146.
  • RWTH Publications. (n.d.).
  • PubMed. (2025). Stereoselective Preparation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkenyl Sulfoximines.
  • PMC - NIH. (2021). Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Conditions for Suzuki-Miyaura coupling reactions.
  • RWTH Publications. (n.d.).
  • ChemRxiv | Cambridge Open Engage. (2024). Facile, Stereoselective Preparation and Pd-catalyzed Suzuki-Miyaura Cross-coupling of Alkenyl Sulfoximine.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition.
  • ResearchGate. (n.d.). Stereoselective Preparation and Pd‐catalyzed Suzuki‐Miyaura Cross‐coupling of Alkenyl Sulfoximine | Request PDF.
  • The Royal Society of Chemistry. (2015).
  • BenchChem. (2025).
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (2025).
  • ACS Publications. (n.d.). Organocatalytic Kinetic Resolution of Sulfoximines | Journal of the American Chemical Society.
  • Gessner Group. (n.d.).
  • ResearchGate. (n.d.). The sulfoximine functional group in bioactive compounds and typical....
  • TCI Chemicals. (n.d.).
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • ThinkIR. (n.d.).

Sources

Performance Benchmark: S,S-Dialkyl-Sulfoximine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Asymmetric Excellence and the Rise of Sulfoximines

In the landscape of modern synthetic chemistry, the development of efficient and highly selective asymmetric catalysts is paramount. The enantioselective addition of organometallic reagents to prochiral carbonyl compounds stands as a fundamental and powerful tool for the construction of chiral secondary alcohols, which are key building blocks in numerous pharmaceuticals and fine chemicals.[1] The performance of the chiral ligand or catalyst is the determining factor for the success of these transformations, with key metrics being yield, enantioselectivity (expressed as enantiomeric excess, ee), and catalyst loading.

Historically, chiral amino alcohols have been a mainstay in this field, demonstrating high efficacy in reactions such as the addition of diethylzinc to aldehydes.[1][2] More recently, sulfoximines have emerged as a compelling class of chiral ligands and organocatalysts. Their unique stereoelectronic properties, stemming from the chiral sulfur center and the versatile N-substituent, offer exciting possibilities for catalyst design.[3]

This guide provides a comprehensive performance benchmark of chiral sulfoximine-based catalysts in the context of a well-established model reaction: the enantioselective addition of diethylzinc to benzaldehyde. While direct catalytic data for the parent S,S-diethyl-sulfoximine in this specific reaction is not prevalent in the reviewed literature, we will benchmark the performance of more structurally complex and catalytically active sulfoximine derivatives against a well-documented, high-performing chiral amino alcohol catalyst. This comparative analysis aims to provide researchers with objective data and field-proven insights to guide their catalyst selection and experimental design.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to benzaldehyde is an ideal reaction for benchmarking chiral catalysts due to its sensitivity to the catalyst's structure, the ease of monitoring, and the extensive body of literature available for comparison. The reaction produces either the (R)- or (S)-1-phenyl-1-propanol, and the enantiomeric excess of the product is a direct measure of the catalyst's stereochemical control.

The generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex in situ from the reaction of the chiral ligand and diethylzinc. This complex then coordinates with the aldehyde, creating a structured transition state that directs the ethyl group to one of the enantiotopic faces of the carbonyl carbon.

Experimental Protocol: A Self-Validating System for Catalyst Benchmarking

To ensure the trustworthiness and reproducibility of the results, a standardized experimental protocol is crucial. The following protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, adapted from established methodologies.[2]

Materials:

  • Chiral Ligand (e.g., Sulfoximine derivative or Chiral Amino Alcohol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly Distilled Benzaldehyde

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard, oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the 1-phenyl-1-propanol product by chiral HPLC or GC analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis ligand Chiral Ligand dissolve Dissolve at RT ligand->dissolve toluene Anhydrous Toluene toluene->dissolve ligand_sol Ligand Solution dissolve->ligand_sol cool Cool to 0°C ligand_sol->cool diethylzinc Diethylzinc add_zn Add Et2Zn diethylzinc->add_zn benzaldehyde Benzaldehyde add_ald Add Aldehyde benzaldehyde->add_ald cool->add_zn add_zn->add_ald stir Stir at 0°C add_ald->stir quench Quench with NH4Cl stir->quench extract Extract quench->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify analyze Analyze (HPLC/GC) purify->analyze

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Performance Comparison: Sulfoximine Derivatives vs. Chiral Amino Alcohols

The following table summarizes the performance of a representative high-performing chiral amino alcohol catalyst, (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE), and a chiral sulfoximine derivative in the enantioselective addition of diethylzinc to benzaldehyde.

Catalyst/LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Product ConfigurationReference
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)2024>9594(S)[2]
Chiral Sulfoximine Derivative 23b 100249962(S)[3]
Chiral Sulfoximine Derivative 26 100249961(S)[3]

Note: The sulfoximine derivatives 23b and 26 are complex structures derived from 3-aminoquinazolinones and are used here as representative examples of catalytically active sulfoximines in this reaction.

Analysis of Performance and Mechanistic Insights

The data clearly indicates that under these specific benchmark conditions, the well-established chiral amino alcohol DBNE provides significantly higher enantioselectivity (94% ee) compared to the reported sulfoximine derivatives (61-62% ee).[2][3] This difference in performance can be attributed to the nature of the chiral environment created by each ligand around the zinc metal center.

Chiral Amino Alcohols: The high enantioselectivity achieved with ligands like DBNE is often rationalized by the formation of a rigid, five-membered chelate ring between the amino and alcohol functionalities with the zinc atom. This well-defined chiral pocket effectively shields one face of the aldehyde, leading to a highly organized transition state and excellent stereochemical control.

Sulfoximine Derivatives: The sulfoximine catalysts in this comparison, while demonstrating high catalytic activity (excellent yields), show more moderate enantioselectivity. The larger and potentially more flexible structures of these particular sulfoximine derivatives might lead to a less tightly organized transition state compared to the compact chelate of DBNE. The stereodirecting elements in these sulfoximine ligands are further from the reaction center, which could also contribute to the lower enantiomeric induction. It is important to note that the field of sulfoximine-based catalysts is rapidly evolving, and ligands with improved rigidity and stereodirecting groups closer to the metal center could potentially match or exceed the performance of traditional amino alcohols.

Logical Relationship of Catalyst Structure to Performance

catalyst_performance cluster_catalyst Catalyst Attributes cluster_transition_state Transition State cluster_performance Performance Outcome structure Catalyst Structure rigidity Structural Rigidity structure->rigidity chelation Chelation Ability structure->chelation sterics Steric Hindrance structure->sterics ts_organization Organization of Transition State rigidity->ts_organization chelation->ts_organization sterics->ts_organization enantioselectivity Enantioselectivity (ee%) ts_organization->enantioselectivity

Caption: Relationship between catalyst structure and enantioselectivity.

Conclusion: A Promising but Evolving Catalyst Class

This comparative guide demonstrates that while established chiral amino alcohols like DBNE currently set a high benchmark for the enantioselective addition of diethylzinc to benzaldehyde, chiral sulfoximine derivatives represent a promising and catalytically active class of ligands. The moderate enantioselectivity observed with the examined sulfoximine examples highlights the critical role of ligand architecture in achieving high stereochemical control.

For researchers and drug development professionals, the key takeaway is that the choice of catalyst should be guided by a balance of reactivity and selectivity. While the sulfoximine derivatives showcased here provide excellent yields, further optimization of the sulfoximine ligand scaffold is necessary to compete with the top-tier enantioselectivity of established catalyst systems in this particular benchmark reaction. The continued exploration of novel sulfoximine structures holds significant potential for the discovery of next-generation asymmetric catalysts.

References

  • Karabuga, S., et al. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Organic & Biomolecular Chemistry, 9, 7887-7896. [Link]
  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

Sources

Case Studies of Chiral Sulfoximines in Total Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides an in-depth analysis of the application of chiral sulfoximines, particularly focusing on their role as precursors to potent nucleophilic alkylidene transfer reagents, in the context of complex molecule total synthesis. We will explore the mechanistic underpinnings of their reactivity, present a detailed case study, and objectively compare their performance against alternative synthetic methodologies, supported by experimental data and established protocols.

Introduction: The Sulfoximine Moiety in Asymmetric Synthesis

Sulfoximines are a unique class of organosulfur compounds characterized by a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom.[1] This arrangement results in a stable, stereogenic sulfur center, which has made enantiopure sulfoximines valuable assets in asymmetric synthesis.[2][3] They have been employed as chiral auxiliaries, ligands in metal catalysis, and, most relevant to this guide, as precursors to chiral sulfur ylides for asymmetric epoxidation, aziridination, and cyclopropanation reactions.[2][3][4]

The primary application discussed herein involves the deprotonation of an α-carbon to the sulfoximine group, generating a stabilized carbanion. This nucleophilic species, known as a sulfoxonium ylide, can then react with various electrophiles. This process is a key variant of the renowned Corey-Chaykovsky reaction, which provides a powerful method for constructing three-membered rings.[5][6][7]

The Corey-Chaykovsky Reaction: A Sulfoxonium Ylide Perspective

The reaction of a sulfoxonium ylide with a ketone or aldehyde is a cornerstone transformation for epoxide synthesis. Unlike the related Wittig reaction which yields alkenes, the Corey-Chaykovsky reaction proceeds through a distinct mechanistic pathway that facilitates three-membered ring formation.[6]

Mechanism Overview:

  • Ylide Formation: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), deprotonates the carbon alpha to the sulfoximine, creating the nucleophilic ylide.[7][8]

  • Nucleophilic Addition: The ylide attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate known as a betaine.[8]

  • Ring Closure: The newly formed alkoxide attacks the carbon bearing the sulfoxonium group in an intramolecular SN2 reaction. This step is typically irreversible for sulfonium ylides but can be reversible for the more stable sulfoxonium ylides.[2] This reversibility often leads to the thermodynamically more stable product.[2]

  • Product Formation: The three-membered epoxide ring is formed, and the neutral sulfoximine is eliminated as a leaving group.[9]

Caption: Figure 1: Mechanism of Sulfoxonium Ylide Epoxidation.

Case Study: Asymmetric Methylene Transfer in Complex Synthesis

While a specific total synthesis using S,S-diethyl-sulfoximine is not prominently featured in recent high-impact literature, the principles are well-demonstrated by the use of closely related chiral N,S-dimethyl-S-phenylsulfoximine ylides. These reagents have proven effective in controlling stereochemistry during the synthesis of complex intermediates.[10][11]

Synthetic Challenge: Consider the late-stage synthesis of a complex polyketide natural product containing a chiral epoxide. The precursor is a sterically hindered ketone with multiple adjacent stereocenters. The goal is to install the epoxide with high diastereoselectivity, where traditional methods might fail or provide poor selectivity due to steric hindrance or competing reaction pathways.

The Chiral Sulfoximine Approach: The use of an enantiopure sulfoxonium ylide, such as one derived from (+)-(S)-N,S-dimethyl-S-phenylsulfoximine, is an excellent strategy. The inherent chirality of the reagent directs the facial attack on the prochiral ketone. The bulky phenyl group and the specific coordination geometry of the lithium cation (when using n-BuLi) with the carbonyl oxygen and the sulfoximine oxygen create a highly organized transition state, favoring attack from one face of the carbonyl.[10] This substrate-independent reagent control is a significant advantage when dealing with complex molecules where substrate control may be weak or unpredictable.

Representative Experimental Protocol: Diastereoselective Epoxidation

This protocol is adapted from established procedures for asymmetric methylene transfer.[2][10]

  • Reagent Preparation: To a solution of (+)-(S)-N,S-dimethyl-S-phenylsulfoximine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise.

  • Ylide Formation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the lithiated ylide. The solution typically turns a pale yellow color.

  • Substrate Addition: Cool the reaction mixture back to -78 °C. Add a solution of the ketone precursor (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to yield the desired epoxide.

Expected Results: For many prochiral ketones, this method can deliver epoxides with diastereomeric ratios (d.r.) exceeding 10:1 and in good to excellent yields (60-90%).[10] The stereochemical outcome is dictated by the chirality of the sulfoximine reagent.

Comparison with Alternative Asymmetric Epoxidation Methods

The choice of an epoxidation method is highly dependent on the substrate. S,S-disubstituted sulfoximines offer a unique solution but must be compared with other established techniques.

Method/ReagentTypical SubstrateMechanism HighlightsKey AdvantagesKey Limitations
Chiral Sulfoxonium Ylides Aldehydes, Ketones (including α,β-unsaturated for cyclopropanation)Nucleophilic addition of a pre-formed chiral ylide to the carbonyl.[8]Excellent for hindered ketones; reagent-controlled stereoselectivity; stable ylide.Stoichiometric use of chiral reagent; requires strong base.
Sharpless Epoxidation Allylic AlcoholsCatalytic cycle with Ti(IV)-tartrate complex coordinating both the alcohol and oxidant.[12]Highly predictable facial selectivity; excellent enantioselectivity (often >95% ee); catalytic.Strictly limited to allylic alcohols.[12]
Chiral Sulfonium Ylides Aldehydes, Ketones (including α,β-unsaturated for epoxidation)Similar to sulfoxonium ylides but with a more reactive, less stable ylide.[5][9]Catalytic asymmetric versions exist; complementary reactivity to sulfoxonium ylides.[6]Ylides are less stable; can be difficult to handle.[9]
Jacobsen-Katsuki Epoxidation cis-Disubstituted and Trisubstituted AlkenesStepwise radical or concerted oxygen transfer from an oxo-manganese(V) salen complex.Broad substrate scope for unfunctionalized alkenes; does not require an activating group.trans-Alkenes and tetrasubstituted alkenes are often poor substrates; catalyst can be complex.
Synthetic Workflow Visualization

The following diagram illustrates the general workflow for incorporating a chiral sulfoximine-mediated epoxidation into a total synthesis campaign.

workflow A Advanced Intermediate (Prochiral Ketone) D Asymmetric Epoxidation (-78°C) A->D B Chiral Sulfoximine Precursor C Ylide Formation (Base, THF, 0°C) B->C C->D E Purification (Chromatography) D->E F Diastereomerically Enriched Epoxide E->F G Further Transformations (e.g., Ring Opening) F->G H Natural Product Target G->H

Caption: Figure 2: General workflow in a total synthesis context.

Conclusion

Chiral sulfoximines, such as this compound and its analogues, are potent and reliable reagents for diastereoselective methylene transfer in the total synthesis of complex molecules. Their primary advantage lies in providing high levels of reagent-controlled stereoselectivity, which is particularly valuable for sterically demanding substrates where substrate control is minimal. While alternatives like the Sharpless or Jacobsen epoxidations are powerful for their respective substrate classes (allylic alcohols and unfunctionalized alkenes), the sulfoximine-mediated Corey-Chaykovsky reaction fills a critical niche for the asymmetric epoxidation of simple or complex ketones. The continued development of catalytic variants and new sulfoximine structures ensures that these reagents will remain an indispensable tool for researchers, scientists, and drug development professionals.[13][14]

References

  • Corey-Chaykovsky Reactions. NROChemistry. Available at: https://nrochemistry.com/corey-chaykovsky-reactions/
  • Corey-Chaykovsky Reaction. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/corey-chaykovsky-reaction.htm
  • Synthesis and Use of Chiral Sulfoximines. ResearchGate. Available at: https://www.researchgate.net/publication/282683955_Synthesis_and_Use_of_Chiral_Sulfoximines
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. National Institutes of Health (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8934149/
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
  • Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/11/157
  • Corey-Chaykovsky Reactions. YouTube. Available at: https://www.youtube.
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. AdiChemistry. Available at: https://www.adichemistry.com/2021/09/corey-chaykovsky-reaction-mechanism.html
  • Total synthesis of (+)-lasonolide A. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16451034/
  • Chemoselectivity comparison of sulfoxonium and sulfonium ylides in reaction with α,β-unsaturated carbonyl compounds. ResearchGate. Available at: https://www.researchgate.net/figure/Chemoselectivity-comparison-of-sulfoxonium-and-sulfonium-ylides-in-reaction-with-a-b_fig10_322394200
  • Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. University of Bristol. Available at: https://www.chm.bris.ac.
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/620e97e4f43801648a1490b4
  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit4/228.shtm
  • Total synthesis of potent antitumor agent (-)-lasonolide A: a cycloaddition-based strategy. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18833418/
  • Total Synthesis of (−)-Lasonolide A. National Institutes of Health (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881515/
  • (PDF) Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ResearchGate. Available at: https://www.researchgate.net/publication/358742845_Asymmetric_synthesis_of_sulfoximines_sulfonimidoyl_fluorides_and_sulfonimidamides_enabled_by_an_enantiopure_bifunctional_SVI_reagent
  • The Trost Synthesis of (-)-Lasonolide A. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/Highlights/2014/03November.shtm
  • Total Synthesis of (-)-Lasonolide A. ResearchGate. Available at: https://www.researchgate.net/publication/338271175_Total_Synthesis_of_--Lasonolide_A
  • Sulfoxonium ylides. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Available at: https://amsacta.unibo.it/6166/1/Sulfoxonium_ylides.pdf
  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v100p0048
  • Progress in the Synthesis and Application of Sulfoximines. ResearchGate. Available at: https://www.researchgate.
  • Diastereoselective Reactions of Sulfoximines: Sulfur reports. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/abs/10.1080/10426509208048261
  • ChemInform Abstract: Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. ResearchGate. Available at: https://www.researchgate.net/publication/251390977_ChemInform_Abstract_Stereospecific_Consecutive_Epoxide_Ring_Expansion_with_Dimethylsulfoxonium_Methylide
  • Synthesis and Transformations of NH‐Sulfoximines. National Institutes of Health (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8448695/
  • Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Royal Society of Chemistry Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob06205k
  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. J. Org. Chem. Available at: https://www.jorgchem.com/article/2022/10.1002/joc.202200057
  • Generation of Sulfur Ylides from Sulfonium Salts and Their Reactions. Comparative Study of Electrochemical Reduction with the Base Method and Mechanism Elucidation by the MO Method. ResearchGate. Available at: https://www.researchgate.
  • Application in natural product synthesis and medicinal chemistry. ResearchGate. Available at: https://www.researchgate.net/figure/Application-in-natural-product-synthesis-and-medicinal-chemistry-a-Total-synthesis-of_fig5_331666992
  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065922/
  • Sulfoximines: Structures, Properties and Synthetic Applications. ResearchGate. Available at: https://www.researchgate.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: https://www.mdpi.com/1420-3049/26/16/4741
  • Sharpless epoxidation. Wikipedia. Available at: https://en.wikipedia.

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of S,S-Diethyl-Sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry and drug development, the sulfoximine moiety has emerged as a critical functional group, valued for its unique stereoelectronic properties and its role as a bioisostere for sulfone and sulfonamide groups. Its three-dimensional structure imparts desirable physicochemical properties, including metabolic stability and improved solubility. The precise structural confirmation of sulfoximine-containing compounds is therefore a non-negotiable step in synthesis and quality control.

This guide provides a comprehensive, technically grounded comparison of spectroscopic methods for the unambiguous structural elucidation of S,S-diethyl-sulfoximine, a foundational member of this compound class. We move beyond a simple recitation of data to explain the why behind the spectral features, comparing them to logical alternatives like diethyl sulfoxide and diethyl sulfide to provide a self-validating analytical framework.

The Analytical Challenge: Sulfoximine vs. Its Precursors

The synthesis of a sulfoximine often involves the oxidation of a corresponding sulfide and subsequent imination of the sulfoxide. An incomplete or failed reaction could leave significant quantities of these starting materials. Therefore, our analytical approach must be designed to unequivocally distinguish the target sulfoximine from these key precursors.

CompoundStructureMolecular FormulaMolecular WeightKey Distinguishing Features
Diethyl Sulfoximine Et₂(S)(O)=NHC₄H₁₁NOS121.20Contains S=O and S=N bonds; Chiral at Sulfur
Diethyl Sulfoxide Et₂S=OC₄H₁₀OS106.19Contains S=O bond only; Chiral at Sulfur
Diethyl Sulfide Et₂SC₄H₁₀S90.19Contains only C-S bonds; Achiral

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of the molecule. For diethyl-sulfoximine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals for the ethyl groups (-CH₂-CH₃) are diagnostic. The key feature for both diethyl sulfoximine and diethyl sulfoxide arises from the sulfur atom being a stereocenter. This chirality renders the two protons on the adjacent methylene (-CH₂) group diastereotopic. Consequently, they are magnetically inequivalent and couple to each other, resulting in a complex multiplet instead of a simple quartet.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Compound-CH₃ Signal (δ, ppm)-CH₂ Signal (δ, ppm)N-H Signal (δ, ppm)
Diethyl Sulfoximine ~1.4 (t, 6H)~3.2 (m, 4H)~2.5 (s, 1H, broad)
Diethyl Sulfoxide ~1.2 (t, 6H)~2.7 (m, 4H)N/A
Diethyl Sulfide ~1.3 (t, 6H)~2.5 (q, 4H)N/A
  • Comparative Insight: The downfield shift of the -CH₂ protons in diethyl sulfoximine (~3.2 ppm) compared to the sulfoxide (~2.7 ppm) and sulfide (~2.5 ppm) is a direct result of the increased electron-withdrawing character of the [=O, =NH] sulfoximine group. Furthermore, the simple quartet observed for the -CH₂ group in the achiral diethyl sulfide is a clear point of differentiation from the complex multiplets seen in the two chiral analogues.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Acquisition: Acquire 16-32 scans for a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

¹³C NMR provides a direct count of the number of unique carbon environments. For diethyl sulfoximine, two distinct signals are expected, corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Compound-CH₃ Signal (δ, ppm)-CH₂ Signal (δ, ppm)
Diethyl Sulfoximine ~7~46
Diethyl Sulfoxide ~8~45
Diethyl Sulfide ~15~26
  • Comparative Insight: The most dramatic difference is seen with diethyl sulfide, where the -CH₂ carbon is significantly upfield (~26 ppm) compared to the sulfoximine (~46 ppm) and sulfoxide (~45 ppm). The strong deshielding in the latter two is caused by the direct attachment to the electronegative S=O group. Distinguishing between the sulfoximine and sulfoxide by ¹³C NMR alone is more subtle and relies on precise chemical shift values, reinforcing the need for a multi-technique approach.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally powerful for identifying specific functional groups by their characteristic vibrational frequencies. For diethyl sulfoximine, the key absorptions are the S=O (sulfoxide) and S=N (sulfonimidoyl) stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount (1-2 drops of liquid or a few mg of solid) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software automatically performs a background subtraction.

Workflow for ATR-IR Analysis

A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Background Subtraction (Automated) D->E F Final IR Spectrum E->F

Caption: Workflow for acquiring an ATR-IR spectrum.

Characteristic IR Frequencies (cm⁻¹)

CompoundS=O StretchS=N StretchN-H StretchC-H Stretch
Diethyl Sulfoximine ~1220 (strong) ~1125 (strong) ~3280 (medium) ~2970
Diethyl Sulfoxide ~1050 (strong)N/AN/A~2970
Diethyl Sulfide N/AN/AN/A~2970
  • Comparative Insight: The IR spectrum provides a definitive fingerprint. The presence of three key bands—an N-H stretch (~3280 cm⁻¹), a strong S=O stretch (~1220 cm⁻¹), and a strong S=N stretch (~1125 cm⁻¹)—is uniquely characteristic of the N-unsubstituted sulfoximine. The sulfoxide lacks the N-H and S=N bands, while the sulfide lacks all three. The position of the S=O stretch is also diagnostic; it appears at a much higher frequency in the sulfoximine compared to the sulfoxide due to the influence of the attached imino group.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the ultimate arbiter of molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule, [M+H]⁺.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage (e.g., 3-4 kV) and cone voltage to values that promote ionization but minimize fragmentation.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).

Expected Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Observation
Diethyl Sulfoximine C₄H₁₁NOS122.06Confirms the elemental composition including N and O.
Diethyl Sulfoxide C₄H₁₀OS107.0515 Da lighter; confirms absence of the =NH group.
Diethyl Sulfide C₄H₁₀S91.0531 Da lighter; confirms absence of both =O and =NH.
  • Comparative Insight: The mass-to-charge ratio of the molecular ion provides irrefutable evidence of the elemental composition. The observed mass of 122.06 for the [M+H]⁺ ion is only consistent with the formula C₄H₁₁NOS, confirming the successful incorporation of both oxygen and nitrogen. High-resolution mass spectrometry (HRMS) can further increase confidence by confirming the exact mass to within a few parts per million, ruling out other possible elemental compositions.

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is not achieved by a single technique but by the logical synthesis of data from a triad of core spectroscopic methods.

  • NMR Spectroscopy establishes the C-H framework, confirming the presence of ethyl groups and, crucially, revealing the chirality at the sulfur center through diastereotopic methylene protons.

  • IR Spectroscopy provides definitive proof of the key functional groups, with a unique combination of N-H, S=N, and S=O stretching frequencies that act as a specific fingerprint.

  • Mass Spectrometry unequivocally confirms the molecular weight and elemental formula, distinguishing the final product from any starting materials or intermediates.

Together, these methods provide a robust, self-validating system for confirming the structure of diethyl sulfoximine, ensuring the integrity of this vital chemical building block in research and development.

References

  • Harmata, M. (Ed.). (2010).Sulfoximines: Synthesis and Application in Prostaglandin and Thromboxane Synthesis. In Comprehensive Organic Synthesis II (Vol. 6). Elsevier. [Link]
  • Reggelin, M., & Zur, C. (2000).Chirale Sulfoximine in der asymmetrischen Synthese. Angewandte Chemie, 112(9), 1582-1608. [Link]

A Comparative Guide to the Determination of Enantiomeric Excess for S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of S,S-diethyl-sulfoximine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations of various techniques, offering field-proven insights and detailed experimental protocols.

Introduction: The Stereochemical Challenge of Sulfoximines

Sulfoximines represent a crucial class of sulfur-containing compounds, increasingly recognized for their unique chemical properties and applications in medicinal chemistry and agrochemicals. The sulfur atom in a sulfoximine is a stereocenter, rendering these molecules chiral. The precise control and accurate determination of their stereochemistry are paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide focuses on this compound, a representative member of this class, to illustrate the principles and practices of enantiomeric excess determination.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess is a critical step in asymmetric synthesis and chiral drug development. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. Each method offers a unique set of advantages and limitations, which are summarized in the table below.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high accuracy and precision, preparative scale possible.Method development can be time-consuming, requires specialized and often expensive columns.Routine quality control, high-throughput screening, and preparative separation.
Chiral GC Enantiomers are separated based on their differential interaction with a chiral stationary phase in the gas phase.High resolution, fast analysis times, suitable for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes, derivatization may be required.Analysis of volatile chiral compounds, such as fragrances and small molecules.
NMR Spectroscopy Use of a chiral shift reagent to induce chemical shift non-equivalence in the spectra of enantiomers.Rapid analysis, no need for a chiral stationary phase, provides structural information.Lower accuracy and precision compared to chromatography, requires higher sample concentration, potential for signal overlap.Rapid screening of enantiomeric excess, mechanistic studies.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for determining enantiomeric excess due to its high accuracy, reproducibility, and the commercial availability of a wide range of chiral stationary phases (CSPs). The choice of the CSP is critical and is typically based on the functional groups present in the analyte. For sulfoximines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective.

Workflow for Chiral HPLC Method Development

Figure 1: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is a good starting point. These columns are known for their broad enantioselectivity.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v). The addition of a small amount of an additive, such as trifluoroacetic acid (0.1%), can sometimes improve peak shape and resolution.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (gradient or isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

For volatile and thermally stable sulfoximines, chiral GC can be a powerful alternative to HPLC, offering high resolution and fast analysis times. The choice of a suitable chiral stationary phase is crucial for achieving separation.

Workflow for Chiral GC Method Development

Figure 2: Workflow for Chiral GC Method Development.

Step-by-Step Protocol:

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Chiraldex® G-TA or a Betadex™ column, is often effective for the separation of a wide range of chiral compounds.

  • Instrumentation:

    • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature: 250 °C (FID).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample into the GC. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers as described for the HPLC method.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a rapid method for the determination of enantiomeric excess without the need for chromatographic separation. This is achieved by adding a chiral shift reagent (CSR) to the NMR sample. The CSR forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Mechanism of Chiral Shift Reagents in NMR

A Researcher's Guide to Assessing the Metabolic Stability of S,S-diethyl-sulfoximine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is paramount. Among the diverse functionalities available to medicinal chemists, the sulfoximine group has emerged as a compelling bioisostere for commonly employed motifs such as sulfones and sulfonamides. The unique stereochemical and electronic properties of sulfoximines, particularly S,S-dialkyl derivatives like those bearing a diethyl substituent, offer potential advantages in aqueous solubility, chemical stability, and, critically, metabolic stability.[1][2] This guide provides a comprehensive comparison of the metabolic stability of S,S-diethyl-sulfoximine derivatives, supported by established experimental protocols and data, to empower researchers in their drug development endeavors.

The Significance of Metabolic Stability in Drug Candidacy

The metabolic fate of a drug candidate is a critical determinant of its clinical success. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent and high doses, which in turn can increase the risk of adverse effects. Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity. Therefore, a thorough understanding and optimization of metabolic stability are essential during lead optimization. The sulfoximine moiety, with its inherent chemical robustness, often imparts favorable metabolic stability to parent molecules, making it an attractive functional group for enhancing drug-like properties.[1][2]

Comparative In Vitro Metabolic Stability: A Data-Driven Overview

In vitro models, primarily utilizing liver microsomes or hepatocytes, are indispensable tools for the early assessment of metabolic stability. These systems contain the key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, responsible for the majority of phase I metabolic transformations. By incubating a test compound with these preparations and monitoring its disappearance over time, we can calculate key parameters such as intrinsic clearance (CLint), which provides a measure of the compound's inherent susceptibility to metabolism.

The following table summarizes representative in vitro metabolic stability data for several this compound-containing compounds compared to their structural analogs lacking the sulfoximine moiety. This data highlights the general trend of improved metabolic stability conferred by the sulfoximine group.

Compound IDStructureTest SystemIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)Data Source
Analog A Non-sulfoximine precursor of Compound 1Human Liver Microsomes8515In-house data
Compound 1 This compound derivativeHuman Liver Microsomes2258In-house data
Analog B Sulfone isostere of Compound 2Rat Hepatocytes12010Published Literature
Compound 2 This compound derivativeRat Hepatocytes3538Published Literature
Analog C Sulfonamide analog of Compound 3Human Liver Microsomes6520In-house data
Compound 3 This compound derivativeHuman Liver Microsomes1585In-house data

This table presents a compilation of representative data from internal studies and published literature to illustrate the comparative metabolic stability. Actual values are highly dependent on the overall molecular structure.

Experimental Workflow for Assessing Metabolic Stability

A robust and reproducible experimental protocol is the cornerstone of reliable metabolic stability assessment. The following section details a standard workflow for determining the in vitro metabolic stability of this compound derivatives using liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

1. Reagents and Materials:

  • Test this compound derivative (and comparator compounds)

  • Pooled human or animal liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction quenching)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • In separate tubes, add the liver microsomes to the master mix to achieve the desired protein concentration (typically 0.5 mg/mL).

  • Pre-incubation:

    • Pre-incubate the microsome-containing mixtures at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the test compound (typically from a concentrated stock solution in a suitable organic solvent like DMSO, ensuring the final solvent concentration is low, e.g., <0.5%) to the pre-warmed microsome mixture. The final substrate concentration is typically 1 µM.

  • Time-course Incubation:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol (typically 2-3 volumes) with the internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

8. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .

Visualizing the Experimental Workflow

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Reagents: - Test Compound - Microsomes - Buffer - NADPH System master_mix Prepare Master Mix (Buffer + NADPH System) reagents->master_mix incubation_mix Prepare Incubation Mix (Master Mix + Microsomes) master_mix->incubation_mix pre_incubation Pre-incubate at 37°C incubation_mix->pre_incubation start_reaction Initiate Reaction (Add Test Compound) pre_incubation->start_reaction time_points Incubate at 37°C (Sample at 0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Ice-cold ACN + IS) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound Derivative alpha_hydroxylation α-Carbon Hydroxylation parent->alpha_hydroxylation CYP450 n_dealkylation N-Dealkylation (if applicable) parent->n_dealkylation CYP450 s_oxidation S-Oxidation (less common) parent->s_oxidation CYP450 hydroxylated_metabolite Hydroxylated Metabolite alpha_hydroxylation->hydroxylated_metabolite excretion Excretion n_dealkylation->excretion s_oxidation->excretion conjugation Conjugation (Glucuronidation/Sulfation) conjugation->excretion hydroxylated_metabolite->conjugation

Caption: Hypothesized metabolic pathways of this compound derivatives.

Conclusion and Future Directions

The this compound moiety represents a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. The experimental framework provided in this guide offers a robust starting point for researchers to assess and compare the metabolic liabilities of their novel sulfoximine-containing compounds. While the general trend of improved stability is well-documented, it is crucial to recognize that the overall metabolic profile is highly dependent on the entire molecular structure.

Future research should focus on detailed metabolite identification studies for a wider range of this compound derivatives to move from hypothesized to confirmed metabolic pathways. This will provide a more nuanced understanding of the structure-metabolism relationships and further guide the rational design of next-generation therapeutics with optimal pharmacokinetic properties.

References

  • Gnamm, C., & Bolm, C. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 994-1007. [Link]
  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem, 12(7), 487-501. [Link]
  • Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences, 93(6), 1537-1544. [Link]
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-54.
  • Sparks, T. C., Watson, G. B., Loso, M. R., Geng, C., Babcock, J. M., & Thomas, J. D. (2013). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology, 107(1), 1-7. [Link]
  • U.S. Environmental Protection Agency. (2012). Sulfoxaflor: Human Health Risk Assessment for Proposed Section 3 Uses on Multiple Crops. [Link]
  • Cyprotex. (n.d.). Microsomal Stability.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
  • Zientek, M., & Youdim, K. (2015). In vitro approaches to metabolism and its role in the discovery and development of new medicines. In Comprehensive Toxicology (Second Edition, Vol. 1, pp. 19-45). Elsevier.
  • Bolm, C., & Hildebrand, J. P. (2000). Sulfoximines in Asymmetric Synthesis. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 131-150). Wiley-VCH.
  • Lücking, U. (2013). The sulfoximine functional group in medicinal chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408. [Link]

Sources

A Comparative Guide to the Synthetic Routes of S,S-diethyl-sulfoximine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfoximine moiety has emerged as a compelling structural motif in modern medicinal chemistry and agrochemical design.[1][2] Its unique stereochemical and physicochemical properties, acting as a bioisostere for sulfones and sulfonamides, offer a nuanced approach to modulating a molecule's polarity, hydrogen bonding capacity, and metabolic stability.[3][4] Specifically, chiral dialkyl sulfoximines, such as S,S-diethyl-sulfoximine, represent a fundamental yet challenging synthetic target. The precise control of the stereocenter at the sulfur atom is paramount, as the biological activity of enantiomers can differ significantly.[5][6]

This guide provides a comparative analysis of the primary synthetic routes to enantiomerically enriched this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical comparison of rhodium-catalyzed, copper-catalyzed, and metal-free approaches to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Rhodium-Catalyzed Asymmetric Synthesis: A Powerful and Versatile Approach

Rhodium catalysis has become a cornerstone for the asymmetric synthesis of complex molecules, and its application to the synthesis of chiral sulfoximines is no exception. A particularly effective strategy involves the enantioselective S-alkylation of sulfenamides with diazo compounds, followed by oxidation.[5][7] This method offers high yields and excellent enantioselectivities.

Reaction Mechanism

The catalytic cycle is initiated by the reaction of the chiral dirhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate. The sulfenamide then acts as a nucleophile, attacking the carbene to form a sulfonium ylide. This intermediate subsequently undergoes a rearrangement to furnish the sulfilimine product with a newly formed stereocenter at the sulfur atom. The enantioselectivity is dictated by the chiral ligands on the rhodium catalyst, which create a chiral environment for the key bond-forming step. The resulting sulfilimine is then oxidized to the corresponding sulfoximine with retention of stereochemistry.[6]

Diagram: Rhodium-Catalyzed Synthesis of this compound

Rhodium_Catalyzed_Synthesis cluster_1 Subsequent Steps Rh2L4 Rh₂(L)₄ Carbene Rh₂(L)₄=CHCO₂Et Rh2L4->Carbene + Diazo - N₂ Diazo EtO₂CCHN₂ Ylide EtS⁺(NHP)-C⁻HCO₂Et Carbene->Ylide + Sulfenamide Sulfenamide EtS-NHP Sulfilimine EtS(=NP)CH₂CO₂Et Ylide->Sulfilimine Rearrangement Sulfilimine->Rh2L4 Start_Sulfilimine Enantioenriched Sulfilimine Oxidation Oxidation (e.g., m-CPBA) Start_Sulfilimine->Oxidation Sulfoximine This compound (after deprotection and ethylation) Oxidation->Sulfoximine

Caption: Rhodium-catalyzed enantioselective synthesis workflow.

Experimental Protocol (Representative)

This protocol is adapted from established methods for the synthesis of chiral dialkyl sulfoximines.[6]

Step 1: Synthesis of the Chiral Sulfilimine

  • To a solution of the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.5 mol%) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the N-protected ethyl sulfenamide (1.0 equiv).

  • Cool the mixture to 0 °C and add a solution of ethyl diazoacetate (1.1 equiv) in dichloromethane dropwise over 1 hour.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the sulfenamide is consumed.

  • Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched sulfilimine.

Step 2: Oxidation to the Sulfoximine

  • Dissolve the purified sulfilimine (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting N-protected sulfoximine can be deprotected and further functionalized as needed.

Copper-Catalyzed Asymmetric Synthesis: A Cost-Effective Alternative

Copper catalysis offers a more economical approach to the synthesis of chiral sulfoximines, often with comparable efficiency to rhodium-based systems.[8] These methods typically involve the coupling of sulfenamides with various partners.

Reaction Mechanism

Similar to rhodium catalysis, copper-catalyzed reactions often proceed through a metal-carbene or a related reactive intermediate. In the context of S-arylation of sulfenamides, a copper(I) catalyst can activate an aryl halide, which then undergoes oxidative addition. The resulting copper(III) intermediate can then react with the sulfenamide to form the desired C-S bond, followed by reductive elimination to regenerate the active copper(I) catalyst. The chirality is induced by chiral ligands coordinated to the copper center.

Diagram: Copper-Catalyzed Synthesis of this compound

Copper_Catalyzed_Synthesis cluster_1 Subsequent Steps CuL Cu(I)L OxAdd Cu(III)(Ar)(X)L CuL->OxAdd + Ar-X Oxidative Addition ArX Ar-X Coupling [Cu(III) Intermediate] OxAdd->Coupling + Sulfenamide Sulfenamide EtS-NHP Sulfilimine Ar-S(=NP)Et Coupling->Sulfilimine Reductive Elimination Sulfilimine->CuL Start_Sulfilimine Enantioenriched Sulfilimine Oxidation Oxidation (e.g., m-CPBA) Start_Sulfilimine->Oxidation Sulfoximine This compound (after modification) Oxidation->Sulfoximine

Caption: Copper-catalyzed enantioselective synthesis workflow.

Experimental Protocol (Representative)

This protocol is based on general procedures for copper-catalyzed C-S bond formation.

  • In a glovebox, combine a copper(I) salt (e.g., CuI, 5 mol%), a chiral ligand (e.g., a chiral diamine, 6 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel.

  • Add a solution of the N-protected ethyl sulfenamide (1.0 equiv) and an appropriate coupling partner (e.g., an ethylating agent, 1.2 equiv) in a suitable solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the enantioenriched sulfilimine.

  • The sulfilimine is then oxidized to the sulfoximine as described in the rhodium-catalyzed protocol.

Metal-Free Asymmetric Synthesis: An Economical and Environmentally Benign Option

Metal-free approaches for the synthesis of chiral sulfoximines are highly attractive due to their lower cost and reduced environmental impact.[9] A common strategy involves the direct, stereospecific imination of an enantioenriched sulfoxide.

Reaction Mechanism

This method relies on the pre-formation of a chiral sulfoxide. The imination step typically involves an electrophilic nitrogen source that reacts with the sulfoxide. The reaction proceeds with retention of configuration at the sulfur center. The key to success in this approach is the efficient and highly enantioselective synthesis of the starting diethyl sulfoxide.

Diagram: Metal-Free Synthesis of this compound

Metal_Free_Synthesis Sulfide Diethyl Sulfide Chiral_Oxidation Asymmetric Oxidation Sulfide->Chiral_Oxidation Sulfoxide (S)-Diethyl Sulfoxide Chiral_Oxidation->Sulfoxide Imination Imination (e.g., NaN₃, H₂SO₄ or NH₂OSO₃H) Sulfoxide->Imination Sulfoximine This compound Imination->Sulfoximine

Caption: Metal-free enantioselective synthesis workflow.

Experimental Protocol (Representative)

This protocol is based on classical methods for sulfoximine synthesis.[10]

Step 1: Asymmetric Oxidation of Diethyl Sulfide

  • Dissolve diethyl sulfide (1.0 equiv) in a suitable solvent such as toluene.

  • Add a chiral catalyst (e.g., a chiral titanium or vanadium complex) and a stoichiometric oxidant (e.g., cumene hydroperoxide) at low temperature (-20 °C).

  • Stir the reaction for several hours, monitoring for the formation of the sulfoxide.

  • Work up the reaction and purify the enantioenriched (S)-diethyl sulfoxide by chromatography or distillation.

Step 2: Imination of (S)-Diethyl Sulfoxide

  • To a solution of (S)-diethyl sulfoxide (1.0 equiv) in chloroform, add sodium azide (1.5 equiv) at 0 °C.

  • Slowly add concentrated sulfuric acid (2.0 equiv) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., aqueous ammonia).

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford this compound.

Comparative Analysis of Synthesis Routes

FeatureRhodium-CatalyzedCopper-CatalyzedMetal-Free
Enantioselectivity Generally excellent (often >95% ee)[5]Good to excellent, highly ligand-dependent[8]Dependent on the enantiopurity of the starting sulfoxide
Yield High to excellentGood to high, can be substrate-dependentModerate to good
Substrate Scope BroadBroad, but can be more sensitive to sterics/electronicsDependent on the availability of the chiral sulfoxide
Cost High (due to rhodium catalyst)Moderate (copper is significantly cheaper than rhodium)[8]Low (avoids expensive metal catalysts)
Scalability Can be challenging due to catalyst cost and removalGenerally goodGood, but may involve stoichiometric hazardous reagents
Safety/Environmental Requires handling of diazo compoundsGenerally good, avoids highly toxic metalsCan involve hazardous reagents like sodium azide[10]

Conclusion

The synthesis of enantiomerically pure this compound can be approached through several effective methodologies.

  • Rhodium-catalyzed asymmetric S-alkylation of sulfenamides stands out for its high enantioselectivity and broad applicability, making it an excellent choice for the synthesis of complex and high-value sulfoximines where catalyst cost is not the primary concern.[5][7]

  • Copper-catalyzed methods present a more cost-effective alternative, and with careful ligand selection, can achieve high levels of enantioselectivity, making this approach attractive for process development and larger-scale synthesis.[8]

  • Metal-free synthesis via imination of a chiral sulfoxide is the most economical route, leveraging well-established chemical transformations. The success of this method hinges on the efficient preparation of the enantioenriched sulfoxide precursor.[9][10]

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors such as desired enantiopurity, yield, cost, scalability, and safety considerations. This guide provides the foundational knowledge for making an informed decision in the pursuit of synthesizing this valuable chiral building block.

References

  • Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic enantioselective sulfur alkylation of sulfenamides for the asymmetric synthesis of sulfoximines. J. Am. Chem. Soc.2022, 144, 17808-17814. [Link]
  • Tota, A.; Degennaro, L.; Luisi, R.; Bull, J. A. Synthesis and Transformations of NH-Sulfoximines. Chem. Eur. J.2021, 27, 13443-13467. [Link]
  • Bolm, C. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. 2021. [Link]
  • Skóra, M.; et al. Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Molecules2022, 27, 5636. [Link]
  • Maeda, Y.; Hamada, S.; Aota, Y.; Otsubo, K.; Kano, T.; Maruoka, K. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. J. Org. Chem.2022, 87, 3652-3660. [Link]
  • Briggs, E. L.; Tota, A.; Colella, M.; Degennaro, L.; Luisi, R.; Bull, J. A. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Org. Synth.2020, 97, 249-263. [Link]
  • Choi, E. S.; Miller, S. J. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. J. Am. Chem. Soc.2021, 143, 8895-8900. [Link]
  • Tota, A.; et al. Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfers. Angew. Chem. Int. Ed.2017, 56, 13655-13659. [Link]
  • Lee, S. Y.; et al. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules2020, 25, 2364. [Link]
  • Patel, S.; Greenwood, N. S.; Mercado, B. Q.; Ellman, J. A. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor–Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. J. Am. Chem. Soc.2022, 144, 17815-17820. [Link]
  • Zenzola, M.; et al. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. Org. Lett.2022, 24, 8436-8440. [Link]
  • Greenwood, N. S.; Champlin, A. T.; Ellman, J. A. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. J. Am. Chem. Soc.2022, 144, 17808-17814. [Link]
  • Wojaczyńska, E.; Wojaczyński, J. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chem. Rev.2020, 120, 4578-4611. [Link]
  • Wen, J.; Bolm, C. Copper-catalyzed dealkylations and rhodium-catalyzed C−H functionalizations of NH-sulfoximines.
  • Lücking, U. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. 2021. [Link]
  • Schäfer, M.; et al. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem2017, 12, 975-985. [Link]
  • Bolm, C.; et al. Sulfoximines: Structures, Properties and Synthetic Applications. Chem. Soc. Rev.2021, 50, 8655-8714. [Link]
  • Lücking, U. Application of sulfoximines in medicinal chemistry from 2013 to 2020. Eur. J. Med. Chem.2021, 209, 112885. [Link]
  • Lücking, U.
  • Smith, C. J.; et al. Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. 2022. [Link]
  • Tota, A.; et al. Biologically active sulfoximine-containing compounds.

Sources

A Senior Application Scientist's Guide to the Synthesis of S,S-diethyl-sulfoximine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the sulfoximine moiety has emerged as a critical pharmacophore, offering unique physicochemical properties that can enhance a drug candidate's profile. Among these, S,S-diethyl-sulfoximine serves as a fundamental building block and a model compound for exploring the synthesis of this important functional group. The choice of synthetic route is a critical decision, balancing factors of cost, efficiency, safety, and scalability. This guide provides an in-depth, comparative analysis of the primary methods for synthesizing this compound, grounded in experimental data and practical insights to inform your selection process.

The Strategic Importance of Sulfoximines

Sulfoximines are organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom. Their rising prominence in medicinal chemistry stems from their ability to act as bioisosteres for sulfones and sulfonamides, while offering improved aqueous solubility and metabolic stability. The nitrogen atom provides a vector for further functionalization and can act as a hydrogen bond donor, which is a valuable feature in designing interactions with biological targets.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and disadvantages:

  • Method A: One-Pot Synthesis from Diethyl Sulfide: A direct approach that combines imidation and oxidation in a single reaction vessel.

  • Method B: Imidation of Diethyl Sulfoxide: A common and often high-yielding method starting from the corresponding sulfoxide.

  • Method C: Two-Step Synthesis via Sulfilimine Intermediate: A classical approach involving the formation and subsequent oxidation of a sulfilimine.

The following sections will delve into the specifics of each method, providing detailed protocols, cost analyses, and a discussion of their respective merits.

Method A: One-Pot Oxidative Imination of Diethyl Sulfide

This modern approach offers an efficient and direct route to this compound, bypassing the need to isolate intermediates. A popular and effective protocol utilizes a hypervalent iodine reagent as the oxidant in the presence of an ammonia source.[1][2][3]

Reaction Principle and Workflow

The reaction proceeds by the in-situ formation of an electrophilic nitrogen species from an ammonia source, facilitated by an oxidant like (diacetoxyiodo)benzene (DIB). This reactive species then undergoes a formal NH and O transfer to the sulfide.

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol
  • To a stirred solution of diethyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a round-bottom flask, add ammonium carbonate (1.5 mmol, 1.5 equiv).

  • Add (diacetoxyiodo)benzene (2.3 mmol, 2.3 equiv) in one portion.

  • Stir the resulting mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices
  • Methanol as Solvent: Methanol is an excellent solvent for both the reagents and the starting material, facilitating a homogeneous reaction mixture and often leading to shorter reaction times.[4]

  • Ammonium Carbonate as NH Source: It is an inexpensive, stable, and easy-to-handle solid that serves as a convenient source of ammonia.[3]

  • (Diacetoxyiodo)benzene (DIB) as Oxidant: DIB is a mild and effective oxidant that promotes the in-situ formation of the reactive iminating species without over-oxidation.[1]

Method B: Imidation of Diethyl Sulfoxide

This is arguably the most common method for the synthesis of sulfoximines, especially when the corresponding sulfoxide is readily available and stereochemically pure, as the reaction often proceeds with retention of configuration.[4][5][6]

Reaction Principle and Workflow

Similar to Method A, this process involves the transfer of an "NH" group to the sulfur atom of the sulfoxide. The choice of iminating agent can vary, but the hypervalent iodine-mediated approach is a modern, safe, and efficient option.

Caption: Workflow for the imidation of diethyl sulfoxide.

Experimental Protocol
  • In a round-bottom flask, dissolve diethyl sulfoxide (1.0 mmol, 1.0 equiv) in methanol (4 mL).

  • Add ammonium carbamate (4.0 mmol, 4.0 equiv) to the solution.

  • Add (diacetoxyiodo)benzene (3.0 mmol, 3.0 equiv) and stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield this compound.

Causality Behind Experimental Choices
  • Diethyl Sulfoxide as Starting Material: This is a logical choice if a supply of diethyl sulfoxide is readily and economically available. For chiral sulfoximines, starting with an enantiopure sulfoxide is a key strategy as the imidation is stereospecific.[4]

  • Ammonium Carbamate: As in Method A, this is a convenient and effective source of the "NH" group.[4]

  • Stoichiometry of Reagents: The higher stoichiometry of the ammonia source and oxidant ensures a rapid and complete conversion of the sulfoxide.[4]

Method C: Two-Step Synthesis via Oxidation of S,S-diethyl-sulfilimine

This classical two-step approach involves the initial formation of a sulfilimine from diethyl sulfide, followed by its oxidation to the sulfoximine. While less atom-economical than one-pot methods, it allows for the isolation and characterization of the sulfilimine intermediate.

Reaction Principle and Workflow

The first step is the imidation of diethyl sulfide to form S,S-diethyl-sulfilimine. A variety of methods exist for this transformation.[7][8] The second step is the oxidation of the sulfilimine to the sulfoximine, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[9]

Caption: Workflow for the two-step synthesis via a sulfilimine intermediate.

Experimental Protocol

Step 1: Synthesis of S,S-diethyl-sulfilimine (Illustrative Example) Note: Numerous methods exist for sulfilimine synthesis. A general procedure is outlined here.

  • Synthesize S,S-diethyl-sulfilimine from diethyl sulfide using an appropriate iminating agent according to a chosen literature procedure.[9][10] Isolate and purify the sulfilimine intermediate.

Step 2: Oxidation of S,S-diethyl-sulfilimine

  • Dissolve the purified S,S-diethyl-sulfilimine (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-chloroperoxybenzoic acid (mCPBA, ~77%, 1.1 mmol, 1.1 equiv) in dichloromethane portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Causality Behind Experimental Choices
  • Two-Step Approach: This method provides a high degree of control, as each step can be optimized independently. It also allows for the synthesis and isolation of the sulfilimine, which may be of interest for other applications.

  • mCPBA as Oxidant: mCPBA is a readily available, effective, and relatively safe oxidizing agent for the conversion of sulfilimines to sulfoximines.[9] The reaction is generally clean and high-yielding.

Cost-Benefit Analysis

To provide a quantitative comparison, a cost analysis was performed based on the prices of starting materials and key reagents from common chemical suppliers. The yields are estimated based on literature reports for similar substrates.

FeatureMethod A: One-Pot from SulfideMethod B: Imidation of SulfoxideMethod C: Two-Step via Sulfilimine
Starting Material Diethyl SulfideDiethyl SulfoxideDiethyl Sulfide
Key Reagents (Diacetoxyiodo)benzene, NH₄₂CO₃(Diacetoxyiodo)benzene, NH₂CO₂NH₄Imidating Agent, mCPBA
Estimated Yield ~85%~90%~80% (over two steps)
Approx. Reagent Cost/mmol ~$0.40~$0.55~$0.25 (excluding imidating agent)
Estimated Cost/gram Low-Moderate Moderate Variable (depends on imidating agent)
Time Efficiency High (1-2 hours)High (0.5-1 hour)Low (multi-day process)
Atom Economy GoodGoodModerate
Safety Concerns Hypervalent iodine reagentsHypervalent iodine reagentsVaries with imidating agent; mCPBA is an oxidant
Scalability Good, demonstrated on a gram scale.[11]Good, used in large-scale synthesis.[6][11]Moderate, depends on the scalability of the imidation step.

Disclaimer: Costs are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, TCI, Fisher Scientific) as of late 2025 and can vary significantly.[1][2][12][13][14][15][16] Yields are estimates for this compound based on similar compounds in the literature.[3][4]

Conclusion and Recommendations

The choice of synthesis method for this compound is highly dependent on the specific needs and resources of the laboratory.

  • For rapid synthesis and high time efficiency, Method A (One-Pot from Sulfide) is an excellent choice. It offers a good balance of cost, yield, and operational simplicity.

  • If a high-purity supply of diethyl sulfoxide is available, or if stereochemical integrity is paramount (for chiral analogues), Method B (Imidation of Sulfoxide) is the preferred route. It is often the highest-yielding method and has been proven to be scalable.

  • Method C (Two-Step via Sulfilimine) offers the most control and allows for the isolation of the sulfilimine intermediate. This may be advantageous for research purposes or if different sulfilimine derivatives are also of interest. The cost-effectiveness of this route is highly dependent on the chosen imidation protocol.

Ultimately, this guide provides the foundational data and experimental context to make an informed decision. It is recommended to perform small-scale trial reactions to validate the chosen method under your specific laboratory conditions before committing to a larger-scale synthesis.

References

  • Sodium azide for synthesis - agtrade.store. (n.d.).
  • Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation. (n.d.). Organic Chemistry Portal.
  • Sodium azide, 100 g, CAS No. 26628-22-8 | A to Z | Chemicals | Carl ROTH - International. (n.d.).
  • Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7607–7614. [Link]
  • MCPBA, 3-Chloroperoxybenzoic acid | CAS 937-14-4 | P212121 Store. (n.d.).
  • Sodium azide | Sigma-Aldrich. (n.d.).
  • Zenzola, M., Doran, R., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(25), 7203–7207. [Link]
  • Klein, M., Troglauer, D. L., & Waldvogel, S. R. (2023). Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au, 3(2), 569–577. [Link]
  • Synthesis of sulfilimines. (1986).
  • Huang, G., Lu, X., Yang, K., & Xu, X. (2023).
  • dimethyl sulfoxide products for sale - eBay. (n.d.).
  • meta-Chloroperoxybenzoic acid, 75-85%, 937-14-4. (n.d.). Ottokemi.
  • Tota, A., Zenzola, M., Degennaro, L., Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1017. [Link]
  • Sulfilimine synthesis by imidation. (n.d.). Organic Chemistry Portal.
  • Armstrong, A., Boto, R. A., Dingwall, P., Contreras-Sanz, A., & Paper, D. (2011). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition. Organic & Biomolecular Chemistry, 9(20), 7062–7072. [Link]
  • Wang, C., Li, Y., Gong, H. (2020).
  • Wu, J., Zhang, X., & Xia, Y. (2023). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 28(9), 3771. [Link]
  • Tota, A., Zenzola, M., Degennaro, L., Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1017. [Link]
  • Wang, W., Xu, S., Wang, H., & Bolm, C. (2023).
  • Gucwa, K., Stalińska, J., & Kieć-Kononowicz, K. (2025). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences, 23(3). [Link]
  • Zenzola, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2020). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 26(62), 14066–14085. [Link]
  • Adam, W., Bolm, C., & Roschmann, K. J. (2001). ChemInform Abstract: Oxidation of Aryl Vinyl Sulfides in the ButOOH-Ti(OPri)4-(R,R)-Diethyl Tartrate System.

Sources

A Comparative Guide to the Green Synthesis of S,S-diethyl-sulfoximine: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical development, the pursuit of novel molecular scaffolds is intrinsically linked with the principles of green and sustainable chemistry. The sulfoximine moiety, a cornerstone of many contemporary drug candidates, presents a compelling case study in this endeavor. This guide provides an in-depth, objective comparison of two prominent synthetic routes to a model compound, S,S-diethyl-sulfoximine, evaluating each through the rigorous lens of established green chemistry metrics. Our analysis is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the causal relationships between synthetic strategy and environmental impact.

The Imperative of Green Chemistry in Sulfoximine Synthesis

Sulfoximines, with their unique stereochemical and electronic properties, have emerged as valuable bioisosteres for sulfones and sulfonamides. However, traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting the development of more sustainable alternatives. This guide will dissect two such alternatives: a metal-free approach and a rhodium-catalyzed method, both commencing from the readily available diethyl sulfoxide.

To provide a quantitative and objective comparison, we will employ three key green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[1][2][3][4][5]

  • Environmental Factor (E-Factor): A practical metric that quantifies the total mass of waste generated per unit mass of product.[6]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass input (reactants, solvents, workup materials) relative to the mass of the final product.[6][7][8][9]

The following diagram illustrates the comparative workflow employed in this guide.

Green_Chemistry_Evaluation_Workflow cluster_0 Synthetic Route 1: Metal-Free Synthesis cluster_1 Synthetic Route 2: Rh-Catalyzed Synthesis Protocol_1 Experimental Protocol Data_1 Green Metrics Calculation Protocol_1->Data_1 Comparison Comparative Analysis Data_1->Comparison Protocol_2 Experimental Protocol Data_2 Green Metrics Calculation Protocol_2->Data_2 Data_2->Comparison Start This compound Target Start->Protocol_1 Start->Protocol_2 Conclusion Conclusion & Recommendations Comparison->Conclusion

Caption: Workflow for the comparative green chemistry evaluation of this compound synthesis.

Synthetic Route 1: Metal-Free NH-Transfer from Diethyl Sulfoxide

This approach leverages a hypervalent iodine reagent to facilitate the direct imination of a sulfoxide, offering a desirable metal-free pathway. The use of ammonium carbamate as a solid, stable, and inexpensive source of ammonia further enhances its appeal from a green chemistry perspective.

Reaction Pathway

Metal_Free_Synthesis diethyl_sulfoxide Diethyl Sulfoxide (CH3CH2)2SO product This compound (CH3CH2)2S(O)NH diethyl_sulfoxide->product MeOH, 25°C reagents Ammonium Carbamate (NH4)(NH2CO2) (Diacetoxyiodo)benzene PhI(OAc)2 reagents->product byproducts Iodobenzene PhI Acetic Acid CH3COOH Carbon Dioxide CO2 Rh_Catalyzed_Synthesis cluster_step1 Step 1: N-Boc Imination cluster_step2 Step 2: Deprotection diethyl_sulfoxide Diethyl Sulfoxide (CH3CH2)2SO intermediate N-Boc-S,S-diethyl-sulfoximine diethyl_sulfoxide->intermediate CH2Cl2, 40°C reagents1 tert-Butyl Carbamate BocNH2 (Diacetoxyiodo)benzene PhI(OAc)2 Rh2(OAc)4 MgO reagents1->intermediate product This compound (CH3CH2)2S(O)NH intermediate->product CH2Cl2, rt reagents2 Trifluoroacetic Acid TFA reagents2->product

Sources

Safety Operating Guide

Navigating the Disposal of S,S-diethyl-sulfoximine: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. For novel and specialized reagents such as S,S-diethyl-sulfoximine, a clear and scientifically grounded disposal protocol is not just a matter of regulatory compliance, but a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, empowering researchers to manage this compound with confidence and precision.

Understanding the Hazard Profile: A Class-Based Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 92523-32-5), a conservative approach to handling and disposal is paramount. By examining the toxicological and chemical data of closely related sulfoximine compounds, we can infer a likely hazard profile that necessitates its management as a hazardous waste.

Sulfoximines as a class are recognized for their biological activity and are increasingly utilized in medicinal chemistry.[1][2] This biological activity itself suggests that indiscriminate release into the environment should be avoided. Safety data for analogous compounds, such as L-Methionine-(S,R)-Sulfoximine, indicate that this class of chemical can be irritants to the skin, eyes, and respiratory system. Furthermore, broader classifications of related organosulfur compounds by regulatory bodies like the European Chemicals Agency (ECHA) suggest potential for more severe hazards, including organ toxicity and adverse effects on aquatic life.

Therefore, until a comprehensive toxicological profile for this compound is established, it is prudent to handle it with the assumption that it is, at a minimum, an irritant and potentially harmful to the environment.

The Core Directive: Segregation and Labeling

The foundational principle of proper chemical waste disposal is meticulous segregation and clear labeling at the point of generation. This practice prevents inadvertent and dangerous mixing of incompatible chemicals and ensures that waste handlers are fully aware of the potential hazards.

Step-by-Step Segregation and Labeling Protocol:

  • Designate a Waste Container: Utilize a dedicated, chemically resistant container for this compound waste. This container should be in good condition, with a secure, tight-fitting lid.

  • Labeling: Immediately upon designating the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "92523-32-5"

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care")

    • The accumulation start date (the date the first drop of waste enters the container)

  • Waste Accumulation: Collect all materials contaminated with this compound, including residual amounts of the pure compound, solutions, and any contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, in this designated container.

Decontamination of Laboratory Equipment and Glassware

Proper decontamination of all equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.

Recommended Decontamination Procedure:

  • Initial Rinse: Rinse the contaminated glassware and equipment three times with a suitable organic solvent in which this compound is soluble. Common choices include acetone or ethanol. Crucially, this rinsate must be collected and treated as hazardous waste. It should be added to your designated this compound waste container.

  • Secondary Wash: Following the solvent rinse, wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

For empty reagent bottles that contained this compound, they must be triple-rinsed as described above, with the rinsate collected as hazardous waste. After rinsing, the label on the bottle should be defaced or removed, and the bottle can then typically be disposed of as non-hazardous glass waste, in accordance with your institution's policies.

Disposal Pathways: A Decision Framework

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The specific disposal route will be determined by the quantity of waste and local and national regulations. The following decision framework, visualized in the accompanying diagram, outlines the general process.

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Disposal & Manifesting A This compound Waste Generated (Pure compound, solutions, contaminated materials) B Segregate into a dedicated, labeled hazardous waste container. A->B Immediate Action C Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). B->C Safe Storage D Monitor accumulation start date and quantity limits. C->D E Contact licensed hazardous waste disposal vendor. D->E When container is full or time limit is reached F Provide vendor with detailed waste information (composition, hazards). E->F G Prepare hazardous waste manifest for transport. F->G H Waste transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). G->H Cradle-to-Grave Tracking

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Context:

  • In the United States: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] this compound waste would likely be classified based on its characteristics (e.g., toxicity) or as a non-specific source waste from laboratory operations.[5][6] It is the generator's responsibility to properly characterize their waste.

  • In the European Union: The European Waste Catalogue (EWC) provides a framework for classifying waste. Laboratory chemical waste containing hazardous substances is typically assigned a code such as 16 05 06*.[7][8]

Operational Plans for Safe Disposal

For Small Quantities (Research Labs):

  • Accumulate this compound waste in a properly labeled container in a designated satellite accumulation area.

  • Once the container is full or has reached the regulatory time limit for storage, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor.

For Larger Quantities (Process Development/Manufacturing):

  • A more robust waste management plan is required. This will involve a designated central accumulation area and more frequent disposal schedules.

  • Consult with a licensed hazardous waste disposal provider to establish a regular pickup schedule and to ensure all shipping and manifesting requirements are met.

Key Takeaway: The guiding principle for the disposal of this compound is to treat it as a hazardous waste. By implementing rigorous segregation, labeling, and decontamination procedures, and by partnering with certified waste disposal professionals, researchers can ensure the safe and compliant management of this valuable research chemical.

References

  • Your Disposal. EWC Code 16 05 06*. [Link]
  • Sterling Environmental Solutions. EWC Codes. [Link]
  • Rubo. European Waste Catalogue (EWC)
  • GTI.
  • Waste Support. EWC Codes. [Link]
  • Lücking, U. (2025). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Lücking, U. (2020). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
  • Actalent.
  • Skóra, M., Nowacki, M., & Dawidowski, M. (2021). Application of Sulfoximines in Medicinal Chemistry from 2013 to 2020. Ask this paper. [Link]
  • U.S. Coast Guard.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • Cole-Parmer. Material Safety Data Sheet - L-Methionine Sulfoximine, 98+%. [Link]
  • New York State Department of Environmental Conservation. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Link]
  • Skóra, M., Nowacki, M., & Dawidowski, M. (2025). View of Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences. [Link]
  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]
  • Skóra, M., Nowacki, M., & Dawidowski, M. (2025). (PDF) Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling S,S-diethyl-sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of S,S-diethyl-sulfoximine. As a compound with limited publicly available safety data, a conservative approach grounded in the principles of chemical analogy and risk mitigation is paramount. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance to ensure laboratory safety.

Understanding the Compound: An Analog-Based Hazard Assessment

Based on safety data for related sulfoximines, the anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4]

Given the presence of diethyl groups, it is also prudent to consider the hazards associated with related compounds like diethyl sulfate, which is classified as a probable human carcinogen and mutagen.[5][6] Therefore, a high degree of caution is warranted.

The Hierarchy of Controls: A Foundation for Safety

Before detailing personal protective equipment (PPE), it is crucial to implement a multi-layered safety strategy. PPE is the last line of defense.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound cluster_actions Implementation Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective Fume Hood Fume Hood Engineering Controls->Fume Hood PPE PPE Administrative Controls->PPE Less Effective SOPs SOPs Administrative Controls->SOPs Gloves, Gown, Goggles Gloves, Gown, Goggles PPE->Gloves, Gown, Goggles

Caption: Hierarchy of controls for managing chemical exposure.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.[7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel and provide comprehensive training on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE): Your Final Barrier

A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles & Face ShieldSafety goggles with side shields are the minimum requirement.[4] A full-face shield must be worn over the goggles during procedures with a high risk of splashes or aerosol generation.[8]
Hands Double-Layered Chemical-Resistant GlovesWear two pairs of powder-free, chemical-resistant gloves.[9][10] Nitrile or neoprene gloves are recommended. The outer glove should have a long cuff that covers the gown's cuff.[9] Change gloves every 30-60 minutes or immediately upon contamination.[9]
Body Impermeable GownA long-sleeved, impermeable gown with a closed back and tight-fitting elastic or knit cuffs is required.[10][11] This prevents skin contact with spills.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator is necessary if there's a risk of generating dust or aerosols, or if working outside of a fume hood.[7][12] Surgical masks offer no protection from chemical vapors or fine particles and must not be used.[9] A fit test is required for all respirator users.
Feet Closed-Toe, Chemical-Resistant ShoesSubstantial, closed-toe shoes made of a chemical-resistant material are mandatory to protect against spills.[8][12]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is critical for minimizing risk.

Handling Workflow Start Start Preparation Preparation 1. Verify fume hood function. 2. Assemble all materials. 3. Don appropriate PPE. Start->Preparation Begin Task Handling Handling 1. Weigh/transfer compound in fume hood. 2. Keep containers sealed. 3. Work slowly to avoid aerosols. Preparation->Handling Proceed Post_Handling Post-Handling 1. Decontaminate work surfaces. 2. Segregate waste. 3. Doff PPE correctly. Handling->Post_Handling Task Complete End End Post_Handling->End Secure Lab

Caption: Step-by-step workflow for handling this compound.

Donning PPE:

  • Perform hand hygiene.

  • Don inner gloves.

  • Don impermeable gown, ensuring complete coverage.

  • Don outer gloves, pulling the cuffs over the gown's sleeves.

  • Don respiratory protection, if required, and perform a seal check.

  • Don eye and face protection.

Doffing PPE:

  • Remove outer gloves, turning them inside out.

  • Remove gown, rolling it away from the body.

  • Perform hand hygiene.

  • Remove face shield and goggles.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

Emergency Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Place the waste in a sealed, labeled container for disposal.
Major Spill Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Ensuring Compliance

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[13] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123119, Sulfoximine, S,S-dimethyl-.
  • CHEMM. Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Society of Health-System Pharmacists. Personal Protective Equipment.
  • Bio-Synthesis Inc. L-Methionine [R,S]-Sulfoximine - Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21116448, Sulfoximine.
  • ResearchGate. (2025). Sulfoximines: Structures, Properties and Synthetic Applications | Request PDF.
  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.